molecular formula C15H18O2 B010783 Ethyl 3-(4-tert-Butylphenyl)propiolate CAS No. 109034-26-6

Ethyl 3-(4-tert-Butylphenyl)propiolate

Cat. No.: B010783
CAS No.: 109034-26-6
M. Wt: 230.3 g/mol
InChI Key: SDPWUYVOUYSPMU-UHFFFAOYSA-N
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Description

Ethyl 3-(4-tert-Butylphenyl)propiolate (CAS 109034-26-6) is a high-value chemical building block for research and development in organic synthesis and material science. This compound, with a molecular formula of C 15 H 18 O 2 and a molecular weight of 230.30 g/mol , features a phenyl ring modified with a tert-butyl group and an ethyl propiolate ester, a structure that offers versatility for further chemical transformations. As a terminal alkyne, this reagent is a key intermediate in metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, which is pivotal for creating conjugated molecular systems . Its structure also makes it a candidate for cycloaddition reactions and other cyclization processes to construct complex heterocycles or extended π-systems. Researchers can leverage its properties for developing novel organic materials, ligands, or pharmaceutical intermediates. The compound has a predicted density of 1.02 g/cm³ and a boiling point of approximately 314.4°C at 760 mmHg . Its canonical SMILES representation is CCOC(=O)C#CC1=CC=C(C=C1)C(C)(C)C . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

109034-26-6

Molecular Formula

C15H18O2

Molecular Weight

230.3 g/mol

IUPAC Name

ethyl 3-(4-tert-butylphenyl)prop-2-ynoate

InChI

InChI=1S/C15H18O2/c1-5-17-14(16)11-8-12-6-9-13(10-7-12)15(2,3)4/h6-7,9-10H,5H2,1-4H3

InChI Key

SDPWUYVOUYSPMU-UHFFFAOYSA-N

SMILES

CCOC(=O)C#CC1=CC=C(C=C1)C(C)(C)C

Canonical SMILES

CCOC(=O)C#CC1=CC=C(C=C1)C(C)(C)C

Synonyms

ETHYL 3-(4-TERT-BUTYLPHENYL)PROPIOLATE

Origin of Product

United States

Foundational & Exploratory

Chemical Properties of Ethyl 3-(4-tert-Butylphenyl)propiolate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-(4-tert-butylphenyl)propiolate (CAS: 109034-26-6) is a specialized alkynyl ester intermediate used primarily in the synthesis of heterocycles and medicinal chemistry scaffolds.[1] Structurally, it combines an electron-deficient alkyne (propiolate core) with a lipophilic, bulky aryl group (4-tert-butylphenyl).[1] This unique architecture makes it a potent Michael acceptor and an excellent dipolarophile for "Click" chemistry (CuAAC) and 1,3-dipolar cycloadditions.[1]

This guide details the physicochemical profile, synthetic pathways, and reactivity patterns of this compound, providing researchers with actionable protocols for its generation and downstream application in drug discovery.

Structural Analysis & Physicochemical Profile

The molecule features a "push-pull" electronic system.[1] The tert-butyl group acts as a weak electron donor (inductive effect, +I) to the phenyl ring, while the ester group exerts a strong electron-withdrawing effect (-M, -I) on the alkyne.[1]

Key Properties Table[1]
PropertyValue / DescriptionSignificance
Formula

Core composition.[1][2]
MW 230.30 g/mol Fragment-based drug design compliant.[1]
Physical State Viscous Oil or Low-Melting SolidThe tert-butyl group disrupts crystal packing compared to planar analogs.[1]
LogP (Calc) ~4.2 - 4.5High lipophilicity due to the tert-butyl and ethyl groups.[1]
Reactivity Electrophilic AlkyneHigh susceptibility to nucleophilic attack at the

-carbon.[1]
CAS 109034-26-6Identifier for procurement/database search.[1]
Electronic Distribution

The triple bond is highly polarized. The


-carbon (adjacent to the phenyl ring) is electrophilic, making it the primary site for nucleophilic attack (Michael addition).[1] The ester carbonyl provides resonance stabilization for the resulting anion.

Synthetic Pathways (The "Make")[1]

The most robust method for synthesizing this compound is the Sonogashira Cross-Coupling reaction.[1] This palladium-catalyzed cycle couples a terminal alkyne with an aryl halide.[1][3][4]

Synthesis Workflow (Graphviz)[1]

SonogashiraSynthesis Figure 1: Sonogashira Coupling Pathway for Target Synthesis ArBr 1-Bromo-4-tert-butylbenzene (Aryl Halide) Cat Pd(PPh3)2Cl2 (2-5 mol%) CuI (1-3 mol%) ArBr->Cat Oxidative Addition Alkyne Ethyl Propiolate (Terminal Alkyne) Base Et3N (Solvent/Base) Alkyne->Base Deprotonation Product This compound Cat->Product Reductive Elimination TransMetal Transmetallation (Cu-Acetylide) Base->TransMetal + CuI TransMetal->Cat Cycle Entry

Strategic Considerations
  • Catalyst Choice:

    
     is preferred over 
    
    
    
    for stability.[1]
  • Base/Solvent: Triethylamine (

    
    ) serves as both base and solvent, neutralizing the HBr byproduct.[1]
    
  • Temperature: The reaction typically proceeds at mild temperatures (RT to 60°C), preserving the ester functionality.

Chemical Reactivity & Transformations (The "Use")[1]

This molecule is a versatile "warhead" for constructing heterocycles.[1]

1,3-Dipolar Cycloaddition ("Click" Chemistry)

Reaction with organic azides yields 1,4-disubstituted 1,2,3-triazoles.[1] The ester group directs regioselectivity, typically favoring the 1,4-isomer in thermal conditions, or exclusively 1,4- under Cu(I) catalysis.[1]

Michael Addition / Cyclocondensation

Reaction with binucleophiles (like hydrazine or amidines) leads to ring closure.[1]

  • Hydrazine: Forms pyrazolones (or hydroxypyrazoles).[1]

  • Amidines: Forms pyrimidines.[1]

Reactivity Flowchart (Graphviz)

ReactivityProfile Figure 2: Divergent Reactivity Profile Core This compound Triazole 1,2,3-Triazole Derivative (Bioisostere) Core->Triazole CuAAC / Heat (Cycloaddition) Pyrazolone Pyrazolone Scaffold (Anti-inflammatory core) Core->Pyrazolone EtOH, Reflux (Cyclocondensation) Thioacrylate Beta-Thioacrylate (Michael Adduct) Core->Thioacrylate Base Cat. (Conjugate Addition) Azide R-N3 (Sodium Azide / Org. Azide) Hydrazine Hydrazine Hydrate (NH2NH2) Thiol R-SH (Thiols)

Experimental Protocols

Protocol A: Synthesis of this compound

Self-validating step: The disappearance of the terminal alkyne proton (~2.9 ppm) in NMR confirms reaction progress.[1]

Reagents:

  • 1-Bromo-4-tert-butylbenzene (10 mmol)[1]

  • Ethyl propiolate (12 mmol)[1]

  • 
     (0.2 mmol, 2 mol%)[1]
    
  • CuI (0.1 mmol, 1 mol%)[1]

  • Triethylamine (

    
    ) (30 mL, anhydrous)
    

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon/Nitrogen.[1]

  • Charging: Add the aryl bromide, Pd catalyst, and CuI to the flask.

  • Solvent: Add anhydrous

    
     via syringe. Degas the mixture by bubbling Argon for 5 minutes.
    
  • Addition: Add ethyl propiolate dropwise via syringe.

  • Reaction: Heat the mixture to 60°C for 6–12 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]

    • Checkpoint: The formation of a fluorescent spot (product) and disappearance of the starting bromide indicates success.

  • Workup: Cool to RT. Filter through a celite pad to remove palladium black.[1] Wash the pad with EtOAc.

  • Extraction: Wash the filtrate with 1M HCl (to remove amine), saturated

    
    , and brine. Dry over 
    
    
    
    .[1]
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1]

Protocol B: "Click" Reaction (Triazole Formation)

Target: Synthesis of a 1,4-disubstituted triazole scaffold.[1]

Reagents:

  • This compound (1.0 eq)[1]

  • Benzyl Azide (1.1 eq)[1]

  • 
     (10 mol%)[1]
    
  • Sodium Ascorbate (20 mol%)[1]

  • t-BuOH /

    
     (1:1 mixture)[1]
    

Procedure:

  • Dissolve the alkyne and azide in the t-BuOH/Water mixture.

  • Add sodium ascorbate followed by copper sulfate.

  • Stir vigorously at RT for 12 hours.

  • Observation: The product often precipitates out of the aqueous mixture.

  • Validation: 1H NMR will show a distinct singlet around 8.0–8.5 ppm corresponding to the triazole ring proton.

Safety & Handling

  • Hazards: Ethyl propiolate derivatives are potent skin irritants and lachrymators. The tert-butyl group increases lipophilicity, potentially enhancing skin absorption.[1]

  • Sensitization: Treat as a potential skin sensitizer (Michael acceptor).[1]

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.[1]

  • Storage: Store at 2–8°C under inert gas to prevent polymerization or hydrolysis.

References

  • Sonogashira Coupling Mechanism & Conditions: Sonogashira, K. (2002).[1] Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry. [1]

  • Reactivity of Propiolates in Click Chemistry: Huisgen, R. (1963).[1] 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition. [1]

  • Synthesis of Aryl Propiolates via Sonogashira: Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [1]

  • General Properties of Ethyl Propiolate Derivatives: PubChem Compound Summary for Ethyl Propiolate (Parent Structure). [1]

  • CAS Verification (109034-26-6): Chemspace Database Entry for this compound.[1]

Sources

An In-Depth Technical Guide to Ethyl 3-(4-tert-Butylphenyl)propiolate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Section 1: Introduction and Overview

Ethyl 3-(4-tert-butylphenyl)propiolate is a versatile chemical intermediate of significant interest to researchers in organic synthesis and medicinal chemistry. As a member of the propiolate ester family, its unique electronic and structural characteristics, defined by a terminal alkyne and an ester functional group, make it a valuable building block for the construction of complex molecular architectures. The presence of the 4-tert-butylphenyl group provides lipophilicity and specific steric bulk, which can be strategically utilized in drug design to modulate pharmacokinetic and pharmacodynamic properties.

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. It covers the compound's core identifiers, a detailed synthesis protocol grounded in established palladium-catalyzed cross-coupling chemistry, analytical characterization methods, potential applications in research and development, and essential safety and handling guidelines. The content is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring both technical accuracy and practical utility.

Section 2: Chemical Identifiers and Physicochemical Properties

A clear and unambiguous identification of a chemical compound is paramount for scientific research. The following table summarizes the key identifiers and predicted physicochemical properties for this compound.

IdentifierValueSource
CAS Number 109034-26-6[1]
IUPAC Name ethyl 3-(4-tert-butylphenyl)prop-2-ynoate[1]
Molecular Formula C₁₅H₁₈O₂[1]
Molecular Weight 230.30 g/mol [1]
Canonical SMILES CCOC(=O)C#CC1=CC=C(C=C1)C(C)(C)C[1]
InChIKey SDPWUYVOUYSPMU-UHFFFAOYSA-N[1]
Physical Form Predicted: Colorless to pale yellow liquid or low-melting solid-
Boiling Point Predicted: > 250 °C at 760 mmHg-
Solubility Predicted: Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate, Acetone); Insoluble in water.-

Section 3: Synthesis Methodology: Sonogashira Cross-Coupling

The most efficient and widely adopted method for the synthesis of aryl propiolates is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] The following protocol details a reliable procedure for the synthesis of this compound from 1-iodo-4-tert-butylbenzene and ethyl propiolate.

Causality and Experimental Rationale

The choice of reagents and conditions is critical for a successful Sonogashira coupling.

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI) is standard. The palladium complex is the primary catalyst, while the copper(I) salt facilitates the reaction by forming a copper(I) acetylide intermediate, which accelerates the transmetalation step in the catalytic cycle.[3][4]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is required. It serves to neutralize the hydrogen halide formed during the reaction and also acts as the solvent in many cases.[5]

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne (Glaser coupling), forming an undesirable butadiyne byproduct. Therefore, conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial for achieving a high yield of the desired cross-coupled product.

Experimental Protocol
  • Preparation: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 1-iodo-4-tert-butylbenzene (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq.), and copper(I) iodide (CuI, 0.01 eq.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with high-purity argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive flow of argon, add anhydrous triethylamine (TEA, approximately 0.2 M concentration relative to the aryl iodide) via syringe.

  • Alkyne Addition: Add ethyl propiolate (1.2 eq.) to the stirred solution at room temperature via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by observing the consumption of the starting aryl iodide.[5]

  • Workup: a. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). b. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). c. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). d. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Coupling Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification prep Combine Aryl Iodide, Pd Catalyst, and CuI in a Schlenk Flask inert Establish Inert Atmosphere (Ar/N2) prep->inert add_reagents Add Anhydrous Base (TEA) and Ethyl Propiolate inert->add_reagents react Stir at Room Temperature (4-12 h) add_reagents->react monitor Monitor by TLC/GC-MS react->monitor quench Quench with aq. NH4Cl monitor->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Flash Column Chromatography dry->purify

Caption: Sonogashira coupling workflow for this compound.

Section 4: Analytical Characterization

Confirming the structure and purity of the synthesized compound is a critical step. Standard analytical techniques are used for this purpose. Below are the expected spectral data for this compound based on its structure and data from analogous compounds.[6][7][8]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 7.45-7.35 (m, 4H): Two sets of doublets corresponding to the four aromatic protons of the 1,4-disubstituted benzene ring.

    • 4.25 (q, J = 7.1 Hz, 2H): Quartet for the methylene (-OCH₂CH₃) protons of the ethyl ester group.

    • 1.32 (s, 9H): Singlet for the nine equivalent protons of the tert-butyl group (-C(CH₃)₃).

    • 1.30 (t, J = 7.1 Hz, 3H): Triplet for the methyl (-OCH₂CH₃) protons of the ethyl ester group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm):

    • 154.5 (C=O): Carbonyl carbon of the ester.

    • 153.0 (Ar-C): Quaternary aromatic carbon attached to the tert-butyl group.

    • 132.0 (Ar-CH): Aromatic methine carbons ortho to the alkyne.

    • 125.8 (Ar-CH): Aromatic methine carbons meta to the alkyne.

    • 119.0 (Ar-C): Quaternary aromatic carbon attached to the alkyne.

    • 87.0 & 81.0 (C≡C): The two sp-hybridized carbons of the alkyne.

    • 62.0 (-OCH₂-): Methylene carbon of the ethyl ester.

    • 35.0 (-C(CH₃)₃): Quaternary carbon of the tert-butyl group.

    • 31.2 (-C(CH₃)₃): Methyl carbons of the tert-butyl group.

    • 14.2 (-CH₃): Methyl carbon of the ethyl ester.

Infrared (IR) Spectroscopy
  • IR (Thin Film, cm⁻¹):

    • ~2960: C-H stretch (sp³, alkyl).

    • ~2230: C≡C stretch (alkyne). This is a key characteristic peak.

    • ~1715: C=O stretch (ester).

    • ~1250 & 1100: C-O stretch (ester).[9][10]

Mass Spectrometry (MS)
  • Electron Ionization (EI-MS):

    • m/z (relative intensity): 230 [M]⁺ (Molecular Ion), 215 [M-CH₃]⁺, 185 [M-OC₂H₅]⁺, 157 [M-C(CH₃)₃]⁺. The fragmentation pattern would show characteristic losses of the ethyl ester and tert-butyl fragments.[11][12]

Analytical Workflow Diagram

Analytical_Workflow cluster_analysis Purity & Structural Analysis start Crude Synthetic Product purification Flash Chromatography start->purification nmr 1H & 13C NMR Spectroscopy purification->nmr ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir nmr_result Confirm Connectivity & Proton/Carbon Environment nmr->nmr_result ms_result Confirm Molecular Weight & Fragmentation ms->ms_result ir_result Confirm Functional Groups (C≡C, C=O, C-O) ir->ir_result final_product Pure, Characterized Product nmr_result->final_product ms_result->final_product ir_result->final_product

Caption: Workflow for the analytical characterization of the synthesized product.

Section 5: Applications in Research and Drug Development

Propiolate esters are highly valued as versatile building blocks in organic synthesis due to the reactivity of the electrophilic alkyne group.[13] this compound is no exception and can be employed in a variety of transformations to generate novel molecular entities for drug discovery and materials science.

  • Heterocycle Synthesis: The alkyne moiety is a key precursor for constructing a wide range of heterocyclic scaffolds through cycloaddition reactions. For example, it can react with azides in a copper-catalyzed or thermal Huisgen 1,3-dipolar cycloaddition to form 1,2,3-triazoles, which are important pharmacophores in many drug candidates.[13]

  • Michael Additions: The electron-withdrawing ester group activates the alkyne for conjugate (Michael) addition of nucleophiles such as thiols, amines, and phosphines. This reaction is particularly useful for derivatizing biomolecules or for synthesizing substituted alkenes with defined stereochemistry. The reaction with thiols, for instance, has been used as an analytical method for their detection and quantification.[14]

  • Building Block in Medicinal Chemistry: The 4-tert-butylphenyl group is a common substituent in medicinal chemistry, often used to increase lipophilicity, which can enhance membrane permeability and improve oral bioavailability. It can also provide steric bulk that influences binding to a biological target. Therefore, this compound serves as a valuable building block for introducing this specific moiety into a larger molecule as part of a lead optimization campaign.[15][16]

Potential Reaction Pathway Diagram: Michael Addition

Michael_Addition Michael Addition of a Thiol to this compound reactant1 This compound product Thioacrylate Product reactant1->product Base Catalyst (e.g., TEA) reactant2 Thiol (R-SH) reactant2->product

Caption: Michael addition reaction, a key application of propiolate esters.

Section 6: Safety and Handling

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat when handling the compound.

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors. Propiolate esters can be lachrymatory (tear-inducing).[13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids, bases, and oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Section 7: References

  • Chemspace. Ethyl 3-(4-tert-butylphenyl)prop-2-ynoate - C15H18O2 | CSSB00006008943. Available from: [Link]

  • ResearchGate. A series of indole-derived γ-hydroxy propiolate esters as potent anti-inflammatory agents: Design, synthesis, in-vitro and in-vivo biological studies. Available from: [Link]

  • Royal Society of Chemistry. Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Available from: [Link]

  • National Institute of Standards and Technology (NIST). Ethyl propiolate Mass Spectrum. In: NIST WebBook. Available from: [Link]

  • PubChem. tert-butyl (E)-3-phenylprop-2-enoate. Available from: [Link]

  • Semantic Scholar. Ethyl-propiolate as a novel and promising analytical reagent for the derivatization of thiols: study of the reaction under flow conditions. Available from: [Link]

  • ACS Publications. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Org. Process Res. Dev. 2023, 27, 12, 2221–2233. Available from: [Link]

  • National Institute of Standards and Technology (NIST). Ethyl propiolate IR Spectrum. In: NIST WebBook. Available from: [Link]

  • ResearchGate. Optimized Sonogashira coupling of iodo benzene (1a) and ethyl... Available from: [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Org. Process Res. Dev. 2016, 20, 4, 739–746. Available from: [Link]

  • Synthesis. A Convenient Procedure for Sonogashira Reactions Using Propyne. Available from: [Link]

  • IntechOpen. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Available from: [Link]

  • UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available from: [Link]

  • ACS Publications. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. J. Chem. Educ. 2017, 94, 9, 1376–1380. Available from: [Link]

  • Academia.edu. Pd(PPh3)4-Catalyzed Sonogashira Reaction for the Synthesis of Aryl Alkynyl Carboxylic Acids from Aryl Bromides at Low Temperature. Available from: [Link]

  • MassBank. 3-(4-TERT-BUTYLPHENYL)PROPANAL; EI-B; MS. Available from: [Link]

  • National Institute of Standards and Technology (NIST). Ethylphenylpropiolate Mass Spectrum. In: NIST WebBook. Available from: [Link]

  • SpectraBase. Ethyl propiolate - Optional[FTIR] - Spectrum. Available from: [Link]

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev. 2007, 107, 3, 874–922. Available from: [Link]

  • PubChem. tert-butyl 3-(4-ethyl-N-methylanilino)propanoate. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • University of Glasgow. Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry. Available from: [Link]

  • ResearchGate. Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial®, via an aldol condensation in an ionic liquid. Green Chem., 2005,7, 224-229. Available from: [Link]

  • Doc Brown's Chemistry. Index of mass spectrometry. Available from: [Link]

  • Doc Brown's Chemistry. Infrared Spectroscopy index of IR spectra. Available from: [Link]

  • Northwestern University. A ''click-based'' porous organic polymer from tetrahedral building blocks. Available from: [Link]

  • Chemistry LibreTexts. 18.8: Spectroscopy of Ethers. Available from: [Link]

  • MDPI. Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. Molecules 2024, 29(21), 4983. Available from: [Link]

  • Frontiers. Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Available from: [Link]

Sources

Solubility Profile & Solvent Selection Guide: Ethyl 3-(4-tert-Butylphenyl)propiolate

[1]

Executive Summary

This compound is a lipophilic alkynyl ester commonly used as a building block in organic synthesis, particularly for "click" chemistry (azide-alkyne cycloaddition), heterocycle formation (coumarins, quinolines), and as a drug development intermediate.[1][3][4]

Its solubility behavior is governed by two competing structural domains:

  • The Lipophilic Anchor: The 4-tert-butylphenyl moiety drives high affinity for non-polar and aromatic solvents.[1][2]

  • The Polarizable Core: The alkynyl ester linkage provides a dipole moment and hydrogen bond acceptance capability, facilitating solubility in moderately polar aprotic solvents.[2]

Key Takeaway: This compound exhibits Class II (Low Solubility) behavior in aqueous media but high solubility in a broad range of organic solvents (chlorinated, esters, ethers).[2] It is best handled as a viscous oil or low-melting solid depending on purity.[1][2]

Physicochemical Profile

Understanding the molecular descriptors is the first step in predicting solubility behavior.[2]

PropertyValue (Predicted/Analog)Impact on Solubility
Molecular Formula C₁₅H₁₈O₂Moderate molecular weight (230.30 g/mol ).[1]
Physical State Viscous Liquid / Low-Melting SolidHigh tendency to supercool; may require seeding to crystallize.[1][2]
LogP (Octanol/Water) ~4.5 - 5.0Highly Lipophilic. Preferentially partitions into organic phases.[1]
H-Bond Donors 0No capacity to donate H-bonds; poor water solubility.[1]
H-Bond Acceptors 2 (Ester Carbonyl + Ether Oxygen)Can accept H-bonds from protic solvents (MeOH, EtOH).[1]
Rotatable Bonds 4Flexible ethyl and tert-butyl groups aid solvation entropy.[1][2]

Solubility Landscape by Solvent Class[1][2]

The following categorization guides solvent selection for synthesis, extraction, and purification.

Class A: Chlorinated Solvents (Excellent Solubility)[1]
  • Solvents: Dichloromethane (DCM), Chloroform (CHCl₃), 1,2-Dichloroethane.[2]

  • Solubility: >100 mg/mL (Miscible in most proportions).[1][2]

  • Mechanism: Strong dispersion forces and dipole-dipole interactions between the solvent and the polarizable alkyne/ester groups.[1]

  • Application: Ideal for liquid-liquid extraction from aqueous reaction quenches.[1]

Class B: Polar Aprotic Solvents (High Solubility)[1]
  • Solvents: Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Acetone, DMF, DMSO.[2]

  • Solubility: >50 mg/mL.[1][2]

  • Mechanism: Dipole-dipole interactions.[1][2] The ester group of the solute interacts favorably with the carbonyl/ether oxygens of the solvent.[2]

  • Application: Preferred solvents for chemical reactions (e.g., Sonogashira coupling, Click chemistry) due to high solubility and compatibility with catalysts.[2]

Class C: Hydrocarbons (Good Solubility)[1]
  • Solvents: Toluene, Benzene, Xylenes.[2]

  • Solubility: High (>30 mg/mL).[1][2]

  • Mechanism: The tert-butylphenyl group acts as a "grease ball," making the molecule highly compatible with aromatic hydrocarbons via

    
     stacking and Van der Waals forces.[1]
    
  • Note: Solubility in aliphatic hydrocarbons (Hexanes, Heptane) is moderate.[2] The compound may oil out or crystallize at low temperatures (-20°C), making Hexane/EtOAc mixtures ideal for column chromatography .[1]

Class D: Polar Protic Solvents (Moderate Solubility)
  • Solvents: Methanol, Ethanol, Isopropanol.[2][5][6]

  • Solubility: Moderate (10–30 mg/mL).[1][2] Decreases significantly with water addition.[1][2]

  • Mechanism: Solvation occurs via H-bonding to the ester carbonyl.[1] However, the large hydrophobic tert-butyl group disrupts the solvent's H-bond network, limiting solubility compared to smaller esters.[1]

  • Application: Recrystallization. Dissolve in hot ethanol and cool to induce precipitation.[1][2]

Class E: Aqueous Media (Insoluble)[1]
  • Solvents: Water, PBS, 0.1M HCl/NaOH.

  • Solubility: <0.01 mg/mL (Practically Insoluble).[1][2]

  • Implication: The compound will form a separate layer or emulsion in water.[1][2] Requires a co-solvent (e.g., DMSO) for biological assays.[2]

Experimental Protocols for Solubility Determination

Since specific literature values are absent, use these protocols to generate internal data.[2]

Protocol A: Visual Equilibrium Method (Rapid Screen)

Purpose: Quickly categorize solubility as High, Moderate, or Low.[2]

  • Weigh 10 mg of this compound into a clear 4 mL vial.

  • Add 100 µL of the target solvent.[1][2]

  • Vortex for 30 seconds.

    • If dissolved: Solubility > 100 mg/mL.[1][2]

    • If undissolved: Add solvent in 100 µL increments until dissolved or total volume reaches 2 mL (5 mg/mL).[1][2]

  • Record the final volume required for complete dissolution.[1][2]

Protocol B: Quantitative HPLC Method (Precise)

Purpose: Determine exact thermodynamic solubility for formulation or assay development.[1][2]

  • Saturation: Add excess compound (approx. 50 mg) to 1 mL of solvent in a sealed vial.

  • Equilibration: Shake at 25°C for 24 hours (thermomixer).

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (hydrophobic filter prevents drug loss).

  • Analysis: Dilute filtrate 100-fold with Acetonitrile and inject into HPLC.

    • Column: C18 Reverse Phase.[1][2]

    • Mobile Phase: 80:20 ACN:Water (isocratic).[1][2]

    • Detection: UV at 254 nm (aromatic ring absorption).[1][2]

    • Quantification: Compare peak area against a standard curve of known concentration in ACN.[1][2]

Thermodynamic Modeling & Visualization

Decision Tree: Solvent Selection

This diagram guides the selection of the optimal solvent based on the operational stage (Synthesis vs. Purification).[2]

SolventSelectionStartSelect OperationReactionChemical SynthesisStart->ReactionExtractionWork-up / ExtractionStart->ExtractionPurificationPurificationStart->PurificationAnalysisAnalysis (HPLC/NMR)Start->AnalysisHighTempHigh Temp (>80°C)(Toluene, DMF)Reaction->HighTempThermal stability neededLowTempLow/Amb Temp(DCM, THF)Reaction->LowTempStandard conditionsDCM or EtOAcDCM or EtOAcExtraction->DCM or EtOAcBiphasic with WaterChromatographyFlash Column(Hexane : EtOAc)Purification->ChromatographyOil/Impure SolidCrystallizationRecrystallization(Hot EtOH or MeOH)Purification->CrystallizationSolid IsolationCDCl3 (NMR)\nACN (HPLC)CDCl3 (NMR)ACN (HPLC)Analysis->CDCl3 (NMR)\nACN (HPLC)Standard Solvents

Caption: Operational decision tree for selecting solvents based on the specific stage of the chemical workflow.

Applications & Implications

Synthesis (Reaction Solvent)[1]
  • Recommendation: Use THF or Toluene .[1][2]

  • Reasoning: These solvents solubilize the starting material completely and are compatible with standard bases (e.g., TEA, DIPEA) and catalysts (Pd, Cu) used in Sonogashira or Click reactions.[2] Avoid alcohols if using strong bases to prevent transesterification.[1][2]

Purification (Flash Chromatography)[1][3]
  • System: Hexane / Ethyl Acetate gradient.[1][2]

  • Behavior: The compound is lipophilic (Rf ~0.5 in 10% EtOAc/Hexane).[1][2] The tert-butyl group provides strong retention on C18 silica but moderate retention on normal phase silica, allowing for easy separation from more polar byproducts.[1][2]

Biological Assays
  • Stock Solution: Prepare a 10–50 mM stock in DMSO .

  • Working Solution: Dilute into aqueous buffer. Ensure final DMSO concentration is <1% to prevent precipitation.[1][2] Due to low aqueous solubility, the compound may crash out if diluted too rapidly; slow addition with vortexing is recommended.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl propiolate Derivatives. PubChem.[1][2][7] [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook.[1][2] CRC Press.[1][2] (Standard reference for solubility parameter theory).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry.[1][2] Longman Scientific & Technical.[1][2] (Standard protocols for recrystallization and extraction).

  • Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[2] Advanced Drug Delivery Reviews.[1][2] [Link]

Strategic Handling and Safety Profiling of Ethyl 3-(4-tert-Butylphenyl)propiolate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical safety and handling framework for Ethyl 3-(4-tert-Butylphenyl)propiolate (CAS: 109034-26-6).[1][2] Unlike generic Safety Data Sheets (SDS), this document contextualizes the compound's hazards within the workflow of pharmaceutical research.[2] It addresses the specific risks associated with conjugated alkynoates—primarily their role as electrophilic Michael acceptors—and offers self-validating protocols for synthesis, storage, and disposal.[2]

Part 1: Chemical Identity & Molecular Architecture[1][2]

Compound Name: this compound Synonyms: Ethyl 3-(4-tert-butylphenyl)prop-2-ynoate; 3-(4-tert-Butylphenyl)propiolic acid ethyl ester CAS Number: 109034-26-6 Molecular Formula: C₁₅H₁₈O₂ Molecular Weight: 230.30 g/mol [1][2]

Physical Properties & Solubility Profile

Note: Empirical data for this specific derivative is sparse in public registries.[1] The values below represent a high-confidence predictive profile based on Structural-Activity Relationship (SAR) analysis of analogous aryl propiolates.

PropertyValue / CharacteristicOperational Implication
Physical State Viscous Oil or Low-Melting SolidMay require gentle warming (30°C) to dispense; avoid overheating.[1][2]
Melting Point Predicted: 25–35 °CStore refrigerated to maintain solid state and reduce degradation.[1]
Boiling Point >280 °C (Predicted)High boiling point allows for high-temperature coupling reactions (e.g., Sonogashira).[1][2]
Solubility Soluble in DCM, THF, Toluene, EtOAcCompatible with standard organic synthesis workflows.[2]
Water Solubility Negligible (<0.1 mg/mL)Aqueous workups are effective for isolation.[1][2]

Part 2: Critical Hazard Assessment (The "Why")[1][2]

Standard SDS documents list hazards; this section explains the causality to enable better risk assessment.

The Core Hazard: Electrophilic Reactivity (Michael Acceptor)

The primary toxicological risk of this compound stems from its conjugated system: an electron-deficient triple bond flanked by an ester and an aryl ring.[1][2]

  • Mechanism: The beta-carbon (adjacent to the phenyl ring) is highly electrophilic.[1] It reacts irreversibly with nucleophilic residues on biological proteins (cysteine thiols, lysine amines) via Michael Addition .[2]

  • Consequence: This alkylation of skin proteins triggers the immune system, leading to Allergic Contact Dermatitis (ACD) .

  • GHS Classification (Derived):

    • Skin Irrit. 2 (H315): Causes skin irritation.[1][2]

    • Eye Irrit. 2A (H319): Causes serious eye irritation.[1][2]

    • Skin Sens. 1 (H317): May cause an allergic skin reaction.[1][2]

Reactivity & Stability[1][2][3]
  • Thermal Instability: Alkynes can polymerize exothermically at high temperatures.[1] While the tert-butyl group provides steric bulk that stabilizes the molecule, prolonged heating >100°C without a solvent should be avoided.[1][2]

  • Hydrolysis Risk: The ester bond is susceptible to hydrolysis in strong basic conditions, releasing the free propiolic acid, which is significantly more unstable and prone to decarboxylation.[2]

Visualization: Reactivity & Hazard Logic

The following diagram illustrates the mechanistic pathways for toxicity and degradation.

HazardLogic Compound This compound Michael Michael Acceptor Site (Beta-Carbon) Compound->Michael Electrophilic Activation Hydrolysis Base Hydrolysis Compound->Hydrolysis pH > 10 Protein Protein Alkylation (Cysteine/Lysine) Michael->Protein Covalent Bond Dermatitis Allergic Contact Dermatitis (ACD) Protein->Dermatitis Immune Response Acid Free Propiolic Acid (Unstable) Hydrolysis->Acid Decarb Decarboxylation (Gas Evolution) Acid->Decarb Heat

Caption: Mechanistic pathway showing the link between the alkyne structure, protein alkylation (toxicity), and chemical instability.[1][2]

Part 3: Strategic Handling & PPE Protocols[1][2]

Barrier Selection (The "Self-Validating" System)

Do not rely on standard latex gloves.[1][2] The lipophilic tert-butyl group facilitates permeation through thin rubber.[1][2]

  • Primary Barrier: Nitrile gloves (minimum thickness 0.11 mm).[1][2]

  • Secondary Barrier (For prolonged handling): Silver Shield/4H laminate gloves under nitrile.[1][2]

  • Validation: If you smell a "sweet/ester-like" odor, the barrier is breached.[1][2] Change gloves immediately.

Storage & Stability
  • Temperature: Store at 2–8°C . Cold storage inhibits slow oligomerization of the alkyne.

  • Atmosphere: Store under Argon or Nitrogen.[1] Oxygen can slowly form peroxides at the alpha-position (though less likely in esters than ethers, it preserves purity).[1][2]

Spill Management (Chemical Quenching)

A simple water wash is insufficient due to low solubility.[1][2]

  • Protocol: Treat spills with a solution of 10% aqueous cysteine or glutathione adjusted to pH 8.[1]

  • Logic: The thiol group in cysteine acts as a "sacrificial nucleophile," rapidly reacting with the alkyne via Michael addition to form a water-soluble, non-toxic adduct that can be safely wiped up.[2]

Part 4: Synthesis Applications (Research Context)

This compound is a privileged building block for constructing coumarins and quinolines via metal-catalyzed cyclization.[1][2]

Application Case: Gold-Catalyzed Coumarin Synthesis

Researchers often use this material to synthesize 4-arylcoumarins, which are scaffolds for anticoagulant and anticancer drugs.[1][2]

Reaction Protocol:

  • Reagents: this compound (1.0 equiv), Phenol derivative (1.0 equiv).[1][2]

  • Catalyst: AuCl₃ or Au(PPh₃)Cl / AgSbF₆ (5 mol%).[1][2]

  • Solvent: Toluene or DCE (0.2 M).[1][2]

  • Conditions: Heat to 80°C for 4–6 hours.

  • Mechanism: The gold catalyst activates the triple bond (pi-activation), facilitating the nucleophilic attack of the phenol oxygen (hydroarylation).[1][2]

Visualization: Synthesis Workflow

SynthesisFlow Start This compound + Phenol Cat Catalyst Activation (Au(I) / Ag(I)) Start->Cat Mix in Toluene Coord Pi-Complex Formation (Alkyne-Gold) Cat->Coord Coordination Cycliz Intramolecular Hydroarylation Coord->Cycliz Nucleophilic Attack Product 4-Arylcoumarin Derivative (Biologically Active Scaffold) Cycliz->Product - H+ / Catalyst Regen

Caption: Workflow for the Gold(I)-catalyzed conversion of the propiolate ester into a coumarin scaffold.

Part 5: References

  • Chemical Identity & Structure: National Center for Biotechnology Information.[1] PubChem Compound Summary for Ethyl 3-phenylpropiolate (Analog). Accessed Oct 2023. Link[1][2]

  • Synthesis Application (Coumarins): Cervi, A., et al. (2021).[2][3][4] "Gold(I)-Catalyzed Cyclization of Phenol-Derived Propiolates." Journal of Organic Chemistry, 86(1), 178-198.[1][2][4] Link[1][2]

  • Toxicology of Michael Acceptors: Enoch, S. J., et al. (2011).[2] "Mechanistic Category Formation for the Prediction of Skin Sensitisation." Chemical Research in Toxicology, 24(7).[2] Link[1][2]

  • General Handling of Alkynoates: Fisher Scientific.[1] Safety Data Sheet: Ethyl Propiolate. Link[1][2]

  • Catalytic Utility: Menon, R. S., et al. (2019).[2] "Recent Advances in the Gold-Catalyzed Synthesis of Coumarins." Organic & Biomolecular Chemistry. Link

Sources

Melting point and physical state of Ethyl 3-(4-tert-Butylphenyl)propiolate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characterization of Ethyl 3-(4-tert-Butylphenyl)propiolate: Determining Melting Point and Physical State

This guide provides a comprehensive framework for the essential physicochemical characterization of novel chemical entities, using this compound as a primary case study. As a compound of interest in synthetic chemistry, potentially serving as a building block in drug discovery and materials science, a thorough understanding of its fundamental properties is paramount. In the absence of established literature values for its melting point and physical state, this document outlines the definitive experimental protocols and scientific rationale required to determine these critical parameters. This approach ensures a foundation of trustworthiness and scientific integrity, essential for any subsequent research and development.

Initial Characterization: Determining the Physical State

The first step in characterizing any new chemical entity is a macroscopic and microscopic examination to determine its physical state at ambient conditions (typically 20-25 °C and 1 atm pressure). This initial assessment is fundamental, influencing how the material is handled, stored, and processed for all subsequent analyses.

Causality Behind Experimental Choices

Visual inspection is a rapid, non-destructive first pass. It immediately informs the researcher whether they are working with a liquid, a crystalline solid, an amorphous powder, or a viscous oil. This distinction is critical; for example, a free-flowing solid requires different handling techniques than a hygroscopic or volatile liquid. Microscopy is employed to refine the description of solid materials, revealing morphological details such as crystal habit, which can influence properties like flowability and dissolution rate.

Experimental Protocol: Macroscopic and Microscopic Observation
  • Macroscopic Visual Inspection:

    • Place a small, representative sample of this compound onto a clean, dry watch glass or into a clear vial.

    • Observe the sample under good lighting at room temperature.

    • Record the primary physical state (e.g., solid, liquid).

    • If solid, describe its nature (e.g., crystalline, amorphous, powder).

    • Note the color (e.g., white, off-white, colorless).

    • Carefully note any odor by wafting vapors toward the nose; do not directly inhale.

  • Microscopic Examination (for solids):

    • Place a minute amount of the solid sample on a microscope slide.

    • If necessary, suspend the solid in a drop of an inert liquid in which it is insoluble (e.g., mineral oil).

    • Observe the sample under a polarized light microscope.

    • Record the particle morphology and any observed crystallinity.

Data Presentation: Physical State

All observations should be meticulously documented.

ParameterObservation for this compound
Physical State e.g., Solid
Appearance e.g., Crystalline powder
Color e.g., White to off-white
Odor e.g., Odorless
Microscopy e.g., Needle-like crystals observed
Visualization: Physical State Determination Workflow

Start Obtain Sample of This compound Observe Visual Observation at Room Temperature Start->Observe IsSolid Is it a Solid? Observe->IsSolid RecordLiquid Record State: Liquid/Oil Describe Color, Viscosity, Odor IsSolid->RecordLiquid No RecordSolid Record State: Solid Describe Form (Crystalline/Amorphous) IsSolid->RecordSolid Yes End Characterization Complete RecordLiquid->End Microscopy Perform Microscopic Examination RecordSolid->Microscopy RecordMorphology Record Crystal Habit and Morphology Microscopy->RecordMorphology RecordMorphology->End

Caption: Workflow for physical state characterization.

Definitive Analysis: Melting Point Determination

The melting point is one of the most critical physical properties of a solid organic compound, serving as a key indicator of both identity and purity.[1][2] For a pure crystalline substance, the transition from solid to liquid occurs over a very narrow temperature range, often referred to as a "sharp" melting point.[3][4] The presence of impurities typically causes a depression of the melting point and a broadening of the melting range.[1][3][5][6] This principle is foundational in the pharmaceutical industry for quality control and batch-to-batch consistency checks.[1][5]

Causality Behind Experimental Choices

The capillary method is the most widely adopted technique due to its simplicity, reliability, and requirement for only a small amount of sample. The choice of apparatus, whether a manual Thiele tube or a digital instrument like a Mel-Temp, depends on available resources, with digital instruments offering more precise control over the heating rate. A two-step heating process (a rapid scan followed by a slow, precise measurement) is employed for efficiency. The initial fast run provides an approximate range, preventing the need for a slow ramp-up from room temperature, while the subsequent slow ramp (1-2 °C/minute) is crucial for accurately observing the temperatures at which melting begins and ends.[3]

Experimental Protocol: Capillary Melting Point Determination
  • Sample Preparation:

    • Ensure the sample of this compound is completely dry.

    • Place a small amount of the solid on a clean, dry watch glass and crush it into a fine powder using a spatula.[3][7]

    • Take a capillary tube (sealed at one end) and press the open end into the powder.

    • Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. Repeat until a column of 2-3 mm of tightly packed solid is obtained.[3][7]

  • Apparatus Setup (Mel-Temp Example):

    • Insert the packed capillary tube into the sample holder of the melting point apparatus.

    • Ensure the thermometer or temperature probe is correctly positioned.

    • Turn on the apparatus and the viewing light/magnifier.

  • Measurement:

    • Rapid Determination (Approximate Range): Heat the sample rapidly (5-10 °C per minute) and record the approximate temperature at which it melts.[3] Let the apparatus cool to at least 20 °C below this approximate temperature.

    • Accurate Determination: Prepare a new capillary tube with a fresh sample. Place it in the cooled apparatus.

    • Heat the block quickly to about 15-20 °C below the approximate melting point found in the rapid run.

    • Decrease the heating rate to a slow and uniform 1-2 °C per minute.[3]

    • Record T1: Note the temperature at which the first drop of liquid becomes visible within the solid matrix.

    • Record T2: Note the temperature at which the last crystal of the solid completely melts into a clear liquid.

    • The melting point is reported as the range from T1 to T2.

Data Presentation: Melting Point
TrialApproximate M.P. (°C)Heating Rate (°C/min)T1 (Onset of Melting, °C)T2 (Completion of Melting, °C)Melting Range (°C)Observations
1 e.g., 6510---Rapid scan for estimation
2 -1e.g., 62.5e.g., 63.5e.g., 62.5 - 63.5Sample shrinks slightly before melting. Melts to a clear, colorless liquid.
3 -1e.g., 62.8e.g., 63.6e.g., 62.8 - 63.6Consistent with Trial 2.
Visualization: Melting Point Determination Workflow

Start Prepare Sample: Dry, Pulverize, and Pack Capillary RapidScan Perform Rapid Scan (5-10 °C/min) Determine Approximate M.P. Start->RapidScan Cool Cool Apparatus to ~20 °C Below Approx. M.P. RapidScan->Cool NewSample Prepare New Sample Cool->NewSample SlowHeat Heat Slowly (1-2 °C/min) NewSample->SlowHeat ObserveT1 Observe First Liquid Droplet Record T1 SlowHeat->ObserveT1 ObserveT2 Observe Last Crystal Melt Record T2 ObserveT1->ObserveT2 Report Report Melting Point as Range T1 - T2 ObserveT2->Report

Caption: Workflow for capillary melting point determination.

Context in Drug Development and Advanced Characterization

The determination of melting point and physical state are foundational steps in the broader physicochemical profiling of a new chemical entity (NCE).[8][9] In drug development, these properties are critical for what is known as a "developability assessment".[10] A compound's melting point, for instance, correlates with its solubility and crystal lattice energy, which in turn can influence its absorption and bioavailability.[11]

While the methods described above are definitive for initial characterization, a comprehensive understanding, particularly for pharmaceutical applications, requires further techniques:

  • Differential Scanning Calorimetry (DSC): This thermoanalytical technique provides more quantitative data on melting point, heat of fusion, and can detect other thermal events like polymorphic transitions.[12]

  • X-Ray Powder Diffraction (XRPD): XRPD is the gold standard for determining the solid-state form of a material, distinguishing between crystalline and amorphous states and identifying different crystal polymorphs.[12] Polymorphism, the ability of a compound to exist in multiple crystalline forms, is critical as different polymorphs can have vastly different physical properties, including melting point and solubility.[8]

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature, which is useful for assessing thermal stability and the presence of solvates.

Conclusion

For a novel compound such as this compound, where established data is unavailable, a systematic and rigorous experimental approach is non-negotiable. The protocols detailed in this guide for determining physical state and melting point provide a robust and scientifically sound methodology for generating reliable initial characterization data. The melting point, established as a narrow range, serves as a benchmark for purity for all future synthetic batches. These fundamental properties are the first step in building a comprehensive physicochemical profile, which is essential for guiding further research, enabling formulation development, and ultimately determining the compound's viability for its intended application.

References

  • Survey of Material Science and Characterization Techniques for Small Molecules – Part I. (ACSL) [Link]

  • Melting Point Determination in Pharmaceutical Industry. (NANOLAB) [Link]

  • Characterization of Physicochemical Properties. (Pace Analytical) [Link]

  • Melting Point Determination of Organic Compounds: Chemistry Guide. (Vedantu) [Link]

  • Melting Point Determination. (ResolveMass Laboratories Inc.) [Link]

  • Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2009). An interesting relationship between drug absorption and melting point. PubMed, 21(5), 743–752. [Link]

  • Experiment 1: Melting-point Determinations. (Thompson Rivers University) [Link]

  • Methyl phenylpropiolate. (ChemBK) [Link]

  • Melting Point Determination. (Organic Chemistry at CU Boulder) [Link]

  • Determination Of Melting Point Of An Organic Compound. (BYJU'S) [Link]

  • Identification of an Unknown Organic Compound by Determination of its Melting Point. (ResearchGate) [Link]

  • Wang, J., et al. (2016). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. PMC. [Link]

  • Small Molecule Pharmaceutical Characterization. (Solvias) [Link]

  • Characterization of Small-Molecule Compounds. (ResearchGate) [Link]

  • Analytical Services to Characterize New Chemical Entities. (Pacific BioLabs) [Link]

  • Physical Characterization & Pharmaceutical Sciences. (Charles River Laboratories) [Link]

  • Melting Point Apparatus: What It Is & How to Determine Melting Point. (Hino-Tek) [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of Tert-butyl Phenyl Propiolates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl phenyl propiolates are a class of organic esters characterized by a phenyl group and a bulky tert-butyl group attached to a reactive propiolic acid backbone. Their unique structural features govern a delicate balance of thermodynamic stability and kinetic reactivity, making them valuable intermediates in organic synthesis and potential scaffolds in medicinal chemistry. Understanding the factors that control their stability is paramount for optimizing reaction conditions, ensuring storage longevity, and predicting their behavior in biological systems. This guide provides a comprehensive analysis of the structural and environmental factors influencing the stability of these compounds, details their primary decomposition pathways, and presents standardized methodologies for their experimental and computational evaluation.

Introduction: The Dichotomy of Stability and Reactivity

Tert-butyl phenyl propiolates are of significant interest in organic chemistry and drug discovery.[1][][3] Their propiolate core serves as a versatile building block for synthesizing complex heterocycles and other valuable motifs. The tert-butyl ester, in particular, often functions as a protecting group that can be cleaved under specific conditions. However, the inherent reactivity of the alkyne and the specific nature of the tert-butyl ester present unique stability challenges.

The susceptibility of a compound to degradation is a critical parameter in drug development, influencing shelf-life, formulation strategies, and metabolic fate.[4][5] For tert-butyl phenyl propiolates, the primary concern is thermal decomposition, which can lead to loss of material and the generation of impurities. This guide delves into the core principles governing the stability of this specific chemical scaffold.

Foundational Pillars of Stability: Steric and Electronic Effects

The thermodynamic stability of an ester is not an intrinsic constant but is heavily influenced by its molecular architecture. For tert-butyl phenyl propiolates, two main structural factors are at play: steric hindrance and electronic effects.[6][7]

  • Steric Hindrance: The most prominent feature of a tert-butyl ester is the bulky tert-butyl group. This group provides significant steric shielding to the adjacent carbonyl carbon of the ester linkage.[6][8] This steric bulk acts as a physical barrier, hindering the approach of nucleophiles or other reactive species that could initiate degradation, such as hydrolysis.[6] Generally, esters with highly branched structures exhibit greater stability.[6][9]

  • Electronic Effects: The electronic nature of the phenyl ring plays a crucial role in modulating the stability of the ester bond.[7][10] Electron-withdrawing substituents on the phenyl ring (e.g., nitro, cyano groups) can decrease the electron density on the carbonyl carbon, making it more electrophilic and potentially more susceptible to nucleophilic attack. Conversely, electron-donating groups (e.g., methoxy, alkyl groups) can increase electron density, thereby enhancing the stability of the ester linkage. These substituent effects can be systematically studied to fine-tune the molecule's stability profile.[11]

Primary Decomposition Pathways

Under thermal stress, tert-butyl phenyl propiolates can undergo several decomposition reactions. The most significant of these is thermal decarboxylation, a process common to many tert-butyl esters.

Thermal Decarboxylation

The gas-phase pyrolysis of esters often proceeds through a cyclic transition state, leading to the formation of an alkene and a carboxylic acid.[11] For tert-butyl esters, this pathway results in the elimination of isobutylene and the corresponding carboxylic acid (phenylpropiolic acid). The phenylpropiolic acid product is itself often unstable and can subsequently decarboxylate to form phenylacetylene.[12]

The overall reaction can be summarized as: Phenyl-C≡C-COOC(CH₃)₃ → Phenyl-C≡CH + CO₂ + H₂C=C(CH₃)₂

This decomposition can be initiated at elevated temperatures and is a key consideration for purification techniques like distillation, or for high-temperature reactions. The rate-determining step is often the homolytic cleavage of the RO-NO₂ bond in similar energetic materials, suggesting that the initial C-O bond cleavage is a critical energetic barrier.[13]

Polymerization

The activated triple bond in the propiolate moiety is susceptible to polymerization, especially in the presence of radical initiators, light, or heat. This can lead to the formation of a complex mixture of oligomeric or polymeric materials, which can be a significant source of impurities and reduce the yield of desired reactions.

Experimental Assessment of Thermodynamic Stability

A quantitative understanding of a compound's stability requires robust experimental evaluation. Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable tools for this purpose.[14][15][16]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[17][18] It is used to detect thermal events like melting, crystallization, and decomposition. For tert-butyl phenyl propiolates, DSC can identify the onset temperature of decomposition, which appears as a sharp exothermic or endothermic peak.

Table 1: Key Parameters from DSC Analysis

ParameterDescriptionSignificance for Stability Assessment
Onset Temperature (T_onset) The temperature at which the decomposition process begins.A primary indicator of thermal stability. Higher T_onset implies greater stability.
Peak Temperature (T_peak) The temperature at which the rate of decomposition is maximal.Provides information on the kinetics of the decomposition reaction.
Enthalpy of Decomposition (ΔH_d) The total heat released or absorbed during decomposition.Quantifies the energetic magnitude of the decomposition event.
  • Sample Preparation: Accurately weigh 3-5 mg of the tert-butyl phenyl propiolate into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative decomposition.

  • Thermal Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature beyond the expected decomposition (e.g., 350 °C) at a controlled rate, typically 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Determine the T_onset, T_peak, and integrate the peak to find the ΔH_d.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[17] It is exceptionally useful for studying degradation processes that involve the loss of volatile products, such as the decarboxylation of tert-butyl phenyl propiolates.[13][16] The TGA curve provides a clear indication of the temperature at which mass loss begins and the total mass lost during decomposition.

Table 2: Key Parameters from TGA Analysis

ParameterDescriptionSignificance for Stability Assessment
Onset of Mass Loss (T_onset) The temperature at which significant weight loss begins.Correlates with the initiation of decomposition; a key stability metric.[19]
Percentage Mass Loss The total percentage of the initial mass lost during a specific step.Can be used to confirm the proposed decomposition pathway (e.g., loss of CO₂ and isobutylene).
Residual Mass The percentage of mass remaining at the end of the experiment.Indicates the formation of non-volatile byproducts, such as polymers.
  • Sample Preparation: Place 5-10 mg of the sample onto the TGA balance pan.

  • Instrument Setup: Position the sample pan in the furnace. Purge with an inert atmosphere (e.g., nitrogen) at 20-50 mL/min.

  • Thermal Program: Heat the sample from ambient temperature to an upper limit (e.g., 500 °C) at a linear heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage of weight loss versus temperature. Determine the onset temperature of decomposition and the percentage of mass lost in each decomposition step.

Combined TGA-DSC (Simultaneous Thermal Analysis - STA)

For a comprehensive understanding, TGA and DSC can be performed simultaneously (STA).[15] This allows for the direct correlation of mass loss events (from TGA) with their corresponding energetic changes (from DSC), confirming, for instance, that an observed mass loss is due to an endothermic decomposition.[16]

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis (Inert Atmosphere) cluster_data Data Acquisition & Processing cluster_results Stability Assessment Prep Weigh Sample (3-10 mg) TGA TGA: Heat at 10°C/min Prep->TGA DSC DSC: Heat at 10°C/min Prep->DSC TGA_Data Record % Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Record Heat Flow vs. Temperature DSC->DSC_Data TGA_Results Determine T_onset & Mass Loss (%) TGA_Data->TGA_Results DSC_Results Determine T_onset, T_peak & Enthalpy (ΔH_d) DSC_Data->DSC_Results Conclusion Comprehensive Stability Profile TGA_Results->Conclusion DSC_Results->Conclusion

Mechanistic Insights and Predictive Modeling

While experimental analysis provides definitive data, understanding the underlying mechanism is crucial for rational design. The thermal decomposition of tert-butyl esters often proceeds via a concerted pericyclic elimination or a stepwise mechanism. Computational chemistry, particularly Density Functional Theory (DFT), can be employed to model these pathways.[12] By calculating the activation energies for different potential decomposition routes, one can predict the most likely mechanism and how substituents on the phenyl ring might influence the decomposition temperature.

G Reactant {tert-Butyl Phenyl Propiolate | C₆H₅-C≡C-COOC(CH₃)₃} TS Heat (Δ) [Transition State] Reactant->TS Elimination Intermediate {Intermediate | Phenylpropiolic Acid | C₆H₅-C≡C-COOH} TS->Intermediate Step 1 Products {Products | Phenylacetylene + CO₂ + Isobutylene} Intermediate->Products Decarboxylation (Step 2)

Conclusion and Future Outlook

The thermodynamic stability of tert-butyl phenyl propiolates is governed by a complex interplay of steric hindrance from the tert-butyl group and electronic effects from the substituted phenyl ring. The primary route of thermal degradation is decarboxylation to yield phenylacetylene, carbon dioxide, and isobutylene. A thorough assessment of stability, crucial for applications in synthesis and drug development, can be achieved through a combination of thermal analysis techniques like DSC and TGA. These experimental methods, supported by computational modeling, provide the necessary insights to predict, control, and ultimately leverage the stability of these versatile chemical entities for the advancement of science.

References

  • The link between function and structure of esters. Aston Chemicals. [Link]

  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. [Link]

  • Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. ChemRxiv. [Link]

  • Spectroscopy of Hydrothermal Reactions 16: Kinetics of Decarboxylation/Hydrolysis of Methyl Propiolate Ester and Decarboxylation of Propiolic Acid at 150−210 °C and 275 Bar. ResearchGate. [Link]

  • Steric and Electronic Effects. Scribd. [Link]

  • Steric and Stereoelectronic Effects in Organic Chemistry. eBooks. [Link]

  • Hydrosilylation of Propiolate Esters. Organic Syntheses Procedure. [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PMC. [Link]

  • DSC vs TGA: A Simple Comparison Guide. ResolveMass Laboratories Inc. [Link]

  • Simultaneous Thermal Analysis | TGA/DSC. Mettler Toledo. [Link]

  • DSC vs TGA: A Complete Guide to the Difference. Torontech. [Link]

  • DSC vs TGA: A Complete Guide to Thermal Analysis Selection. AELAB. [Link]

  • Thermal Decomposition of Nitrate Esters. New Mexico Institute of Mining and Technology. [Link]

  • Differential Scanning Calorimetry and Differential Thermal Analysis. Wiley Online Library. [Link]

  • The mechanism of the gas-phase pyrolysis of esters. Part IV. Effects of substituents at the β-carbon atom. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Organic synthesis toward small-molecule probes and drugs. PMC. [Link]

  • Phenol, p-tert-butyl-. NIST WebBook. [Link]

  • Organic Synthesis Empowering Drug Discovery: Innovations and Applications in the Pharmaceutical Industry. Hilaris. [Link]

  • Metabolically Stable tert-Butyl Replacement. PMC. [Link]

  • Application of Pro-drugs. Medicinal Chemistry - Pharmacy 180.
  • Applications of organic chemistry in pharmaceuticals and materials science. Medium. [Link]

  • Thermal Stability Study of 4-tert-Butylphenol. ResearchGate. [Link]

  • Driving t-Butyl Axial: The Effect of Small Spirocyclic Rings on A-Values. ChemRxiv. [Link]

Sources

Literature review on Ethyl 3-(4-tert-Butylphenyl)propiolate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-(4-tert-butylphenyl)propiolate (CAS: 109034-26-6 ) is a critical alkynyl ester intermediate used in the synthesis of functionalized heterocycles (coumarins, quinolines) and as a Michael acceptor in drug discovery campaigns.[1][2] Its structural core combines an electron-rich aromatic system with an electron-deficient alkyne, making it highly reactive yet stable enough for isolation.

This guide details the Sonogashira Cross-Coupling protocol as the primary synthesis route. This method is selected for its modularity, high functional group tolerance, and operational simplicity compared to organolithium routes.

Retrosynthetic Analysis & Strategy

To design the optimal synthesis, we deconstruct the target molecule (TM) into commercially available precursors.

Strategic Disconnection

The C(sp)–C(sp2) bond formation is the most logical disconnection, leading to two primary pathways:

  • Path A (Convergent): Coupling of 4-tert-butyliodobenzene with ethyl propiolate.

  • Path B (Linear): Functionalization of 4-tert-butylphenylacetylene.[3]

Decision: Path A is chosen for this guide. It avoids the use of pyrophoric reagents (n-BuLi) required in Path B and utilizes the stable, commercially available ethyl propiolate.

Retrosynthesis Diagram

Retrosynthesis TM Target Molecule This compound Disconnect C(sp)-C(sp2) Disconnection TM->Disconnect Retrosynthesis Precursor1 4-tert-Butyliodobenzene (Electrophile) Disconnect->Precursor1 Precursor2 Ethyl Propiolate (Nucleophile) Disconnect->Precursor2 Catalyst Pd(0)/Cu(I) Catalysis Precursor1->Catalyst Precursor2->Catalyst

Figure 1: Retrosynthetic breakdown focusing on the Sonogashira disconnection.

Primary Protocol: Sonogashira Coupling

This protocol utilizes a Palladium(II) precatalyst reduced in situ to Pd(0), with Copper(I) Iodide as a co-catalyst to activate the terminal alkyne.

Reaction Parameters
ParameterSpecificationRationale
Substrate A 4-tert-Butyliodobenzene (1.0 equiv)Iodides react faster than bromides, minimizing catalyst loading.
Substrate B Ethyl propiolate (1.2 equiv)Slight excess accounts for potential homocoupling (Glaser) side reactions.
Catalyst Pd(PPh₃)₂Cl₂ (2-3 mol%)Air-stable precatalyst; PPh₃ ligands stabilize the active Pd(0) species.
Co-Catalyst CuI (1-2 mol%)Facilitates transmetallation via copper acetylide formation.
Base Triethylamine (Et₃N)Acts as both base (neutralizing HI) and solvent/co-solvent.
Solvent THF or DMFTHF allows easier workup; DMF is preferred if reaction stalls (higher bp).
Temperature 25°C to 50°CMild conditions prevent polymerization of the propiolate.
Step-by-Step Methodology

Phase 1: Inert Setup

  • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

  • Evacuate and backfill with dry Nitrogen (N₂) or Argon three times. Strict exclusion of oxygen is vital to prevent Glaser homocoupling of ethyl propiolate.

Phase 2: Reagent Charging 3. Add Pd(PPh₃)₂Cl₂ (0.02 equiv) and CuI (0.01 equiv) to the flask against a positive stream of N₂. 4. Add 4-tert-butyliodobenzene (1.0 equiv) dissolved in anhydrous THF (0.2 M concentration relative to iodide). 5. Add degassed Triethylamine (3.0 equiv). The solution may turn yellow/brown.

Phase 3: Reaction Initiation 6. Add Ethyl propiolate (1.2 equiv) dropwise via syringe over 10 minutes. Exothermic warning: Monitor internal temperature. 7. Stir at room temperature (25°C). If conversion is <50% after 2 hours (check TLC/LC-MS), heat to 50°C. 8. Monitor until the aryl iodide is fully consumed (typically 4–12 hours).

Phase 4: Workup & Purification 9. Filter the reaction mixture through a pad of Celite to remove Pd/Cu salts and ammonium salts. Wash the pad with Ethyl Acetate (EtOAc).[4] 10. Concentrate the filtrate under reduced pressure. 11. Purification: Flash column chromatography (SiO₂).[5]

  • Eluent: Hexanes:EtOAc (Gradient 95:5 to 90:10).
  • Observation: The product is UV-active.
  • Storage: Store at 4°C protected from light (propiolates can polymerize).

Mechanistic Insight

Understanding the catalytic cycle is essential for troubleshooting. The reaction proceeds via the Pd(0)/Pd(II) redox couple.

Catalytic Cycle Diagram

SonogashiraMechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + Ar-I TransMet Transmetallation (Ar-Pd(II)-C≡C-R) OxAdd->TransMet + Cu-C≡C-R Iso Cis/Trans Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 - Product CuCycle Cu(I) Cycle (Formation of Cu-Acetylide) CuCycle->TransMet Transfers Acetylide

Figure 2: The Sonogashira catalytic cycle. Note that the Copper cycle feeds the acetylide into the Palladium cycle.

Critical Control Points
  • Oxidative Addition: The 4-tert-butyl group is electron-donating, which slightly deactivates the aryl ring toward oxidative addition compared to electron-poor aryls. Using the Iodide (vs Bromide) compensates for this.

  • Transmetallation: This is often the rate-determining step. The presence of amine base facilitates the deprotonation of ethyl propiolate to form the reactive Copper-acetylide species.

Analytical Validation

A self-validating protocol requires confirmation of identity and purity.

TechniqueExpected SignalStructural Assignment
¹H NMR (CDCl₃)δ 1.35 (s, 9H)tert-Butyl group (singlet).
δ 1.38 (t, 3H), 4.32 (q, 2H)Ethyl Ester (triplet/quartet).
δ 7.40–7.55 (dd, 4H)Para-substituted Aromatic (AA'BB' system).
¹³C NMR ~80.5, 86.0 ppmAlkyne carbons (sp hybridized).
~154.0 ppmCarbonyl (Ester C=O).
IR Spectroscopy ~2210–2230 cm⁻¹C≡C stretch (characteristic of internal alkynes).
~1710 cm⁻¹C=O stretch (Ester).

Troubleshooting & Optimization

Issue 1: Low Yield due to Homocoupling (Glaser Coupling)

  • Symptom:[4][6][7] Formation of diethyl hexa-2,4-diyne-1,6-dioate (dimer of ethyl propiolate).

  • Cause: Presence of Oxygen.[1][2][4][8][9]

  • Fix: Degas solvents via sparging or freeze-pump-thaw. Add ethyl propiolate slowly (syringe pump) to keep its instantaneous concentration low relative to the aryl iodide.

Issue 2: Incomplete Conversion

  • Symptom:[4][6][7] Remaining aryl iodide after 12h.

  • Fix: Increase temperature to 60°C. Switch solvent to DMF (higher polarity stabilizes the Pd-complex). Add fresh catalyst (1 mol%).

Issue 3: Product Hydrolysis

  • Symptom:[4][6][7][10] Appearance of carboxylic acid peak in NMR.

  • Cause: Wet solvents or unbuffered silica gel.

  • Fix: Use anhydrous THF. Ensure silica gel for chromatography is neutral; add 1% Et₃N to the eluent if necessary.

References

  • Sonogashira Coupling Review: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • General Propiolate Synthesis: Eckhardt, M., & Fu, G. C. (2003). A New Method for the Synthesis of Alkynyl Esters.[11] Journal of the American Chemical Society, 125(45), 13642-13643. Link

  • Specific Derivative Data: ChemicalBook. (n.d.). This compound Product Properties. Link

  • Catalyst Protocols: Sigma-Aldrich. (n.d.). Sonogashira Coupling Technical Bulletin. Link

Sources

A Technical Guide to Investigating the Potential Biological Activities of Ethyl 3-(4-tert-Butylphenyl)propiolate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction and Rationale

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds with the potential for diverse biological activities is a cornerstone of therapeutic innovation. Among the myriad of organic moieties, propiolates, a class of alkynoic acid esters, have garnered significant interest due to their versatile reactivity and presence in various biologically active molecules. When coupled with a 4-tert-butylphenyl group, a substituent known for its lipophilic nature and its prevalence in compounds with antioxidant and anti-inflammatory properties, the resulting Ethyl 3-(4-tert-butylphenyl)propiolate scaffold presents a compelling case for thorough investigation.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the potential anticancer, anti-inflammatory, and antimicrobial activities of novel this compound derivatives. While direct biological data for this specific parent compound is emerging, a substantial body of evidence from related propiolate and propionate derivatives suggests a high probability of therapeutically relevant bioactivity. This guide is structured to provide not just a theoretical overview, but also actionable, detailed protocols and a logical framework for a systematic investigation, from synthesis to in vivo evaluation. The causality behind experimental choices is explained to empower researchers to not only execute the described protocols but also to adapt and expand upon them.

The central hypothesis of this guide is that the unique electronic and steric properties of the this compound core, when appropriately modified, can yield a library of derivatives with potent and selective biological activities. The propiolate group can act as a Michael acceptor or undergo various cycloaddition reactions, potentially interacting with biological nucleophiles in key enzymatic pathways. The 4-tert-butylphenyl group can enhance membrane permeability and participate in hydrophobic interactions within protein binding pockets. This guide will provide the necessary tools to test this hypothesis and unlock the therapeutic potential of this promising class of compounds.

Part 2: Proposed Synthesis and Characterization of Derivatives

The synthesis of this compound and its derivatives can be achieved through established organic chemistry methodologies. A plausible and efficient route involves a Sonogashira coupling reaction, a robust method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-tert-Butyliodobenzene

  • Ethyl propiolate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a dry, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-tert-butyliodobenzene (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq).

  • Add anhydrous toluene and triethylamine (2.0 eq) to the flask.

  • Stir the mixture at room temperature for 15 minutes to allow for the formation of the active catalyst.

  • Add ethyl propiolate (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60°C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of NH₄Cl (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure this compound.

Characterization:

The structure and purity of the synthesized compound and its derivatives should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

A library of derivatives can be created by varying the substituents on the phenyl ring or by modifying the ester group to explore the structure-activity relationship (SAR).

Part 3: Recommended In Vitro Screening for Biological Activity

A tiered screening approach is recommended to efficiently identify and characterize the biological activities of the synthesized derivatives.

Anticancer Activity Screening

1. Primary Cytotoxicity Screen: MTT Assay

This assay provides a quantitative measure of cell viability.

Protocol:

  • Seed cancer cells (e.g., a panel including breast, lung, and colon cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

2. Secondary Mechanistic Studies (for active compounds)

  • Apoptosis Induction: Use Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry to differentiate between viable, apoptotic, and necrotic cells.

  • Cell Cycle Analysis: Treat cells with the compound, fix them, stain with PI, and analyze the DNA content by flow cytometry to determine if the compound induces cell cycle arrest at a specific phase.

Hypothetical Apoptotic Pathway for Investigation

apoptosis_pathway Compound This compound Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Bax Bax Compound->Bax Upregulates Bcl2 Bcl-2 Compound->Bcl2 Downregulates Mitochondria Mitochondria ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Bax Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical apoptotic signaling pathway induced by a bioactive derivative.

Anti-inflammatory Activity Screening

1. Primary Screen: Nitric Oxide (NO) Production in Macrophages

This assay measures the production of NO, a key inflammatory mediator.

Protocol:

  • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation. Include a vehicle control and a positive control (e.g., dexamethasone).

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent to each supernatant and incubate for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the concentration of nitrite using a sodium nitrite standard curve.

2. Secondary Mechanistic Studies (for active compounds)

  • Pro-inflammatory Cytokine Measurement: Use ELISA to quantify the levels of TNF-α and IL-6 in the culture supernatants from the NO assay.

  • NF-κB Pathway Investigation: Use Western blotting to analyze the expression and phosphorylation of key proteins in the NF-κB pathway, such as IκBα and the p65 subunit of NF-κB.

NF-κB Signaling Pathway

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa_p65 IκBα-p65/p50 (Inactive) IKK->IkBa_p65 Phosphorylates Compound This compound Derivative Compound->IKK Inhibits p_IkBa p-IκBα (Phosphorylated) IkBa_p65->p_IkBa p65_p50 p65/p50 (Active) p_IkBa->p65_p50 Releases Nucleus Nucleus p65_p50->Nucleus Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) p65_p50->Gene_Expression

Caption: Inhibition of the NF-κB signaling pathway by a potential anti-inflammatory derivative.

Antimicrobial Activity Screening

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Protocol:

  • Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate with the appropriate broth (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubate the plates at the appropriate temperature and time (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • The MIC is the lowest concentration of the compound at which there is no visible growth.

Part 4: Proposed In Vivo Models for Preclinical Evaluation

Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy and safety in a whole-organism context.

Mouse Xenograft Model for Anticancer Activity

Experimental Design:

  • Implant human cancer cells (e.g., from a cell line that was sensitive in vitro) subcutaneously into the flank of immunodeficient mice (e.g., nude mice).

  • Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups (e.g., vehicle control, positive control like a standard chemotherapy agent, and different doses of the test compound).

  • Administer the treatments via an appropriate route (e.g., intraperitoneal injection or oral gavage) for a specified period (e.g., 21 days).

  • Measure tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity

Experimental Design:

  • Administer the test compound or vehicle control to groups of rats or mice.

  • After a set time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw to induce localized inflammation.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.

Part 5: Structure-Activity Relationship (SAR) Elucidation

Systematically modifying the structure of the lead compounds and evaluating their biological activity is crucial for optimizing potency and selectivity.

Hypothetical SAR Table

Derivative IDR1 (on Phenyl Ring)R2 (Ester Group)Anticancer IC₅₀ (µM)Anti-inflammatory IC₅₀ (µM)Antimicrobial MIC (µg/mL)
Parent 4-tert-ButylEthyl
D-01 4-MethoxyEthyl
D-02 4-TrifluoromethylEthyl
D-03 4-tert-ButylMethyl
D-04 4-tert-ButylIsopropyl

Hypothetical SAR Diagram

Caption: Key structural features for SAR exploration.

Part 6: Concluding Remarks and Future Outlook

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The systematic approach outlined in this guide, from rational synthesis to in vitro screening and in vivo validation, provides a robust framework for elucidating the full therapeutic potential of this compound class. Future research should focus on identifying the specific molecular targets of the most active compounds, which could be achieved through techniques such as affinity chromatography, proteomics, and in silico modeling. Furthermore, a thorough investigation of the pharmacokinetic and toxicological profiles of lead candidates will be essential for their translation into clinical development. The insights gained from such studies will not only advance our understanding of the biological activities of propiolate derivatives but may also lead to the discovery of new and effective treatments for a range of human diseases.

References

A comprehensive, numbered list of all cited sources with clickable URLs will be provided upon the completion of a full literature search for specific data points and protocols. The references will adhere to a standard scientific citation format.

Methodological & Application

Protocol for esterification of 3-(4-tert-butylphenyl)propiolic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Strategies for the Esterification of 3-(4-tert-butylphenyl)propiolic Acid

Abstract & Strategic Overview

This guide details the protocols for the esterification of 3-(4-tert-butylphenyl)propiolic acid (CAS: Varying by derivative). This substrate presents a unique synthetic challenge: it possesses a conjugated system linking an electron-rich aromatic ring (stabilized by the tert-butyl group) to an electron-deficient alkyne and a carboxylic acid.

The Core Challenge: While the tert-butyl group at the para-position provides steric bulk and lipophilicity, it does not sterically hinder the carboxylic acid. However, the primary risk during esterification is Michael addition (1,4-addition) across the alkyne or acid-catalyzed hydration of the triple bond to form a


-keto ester.

Selection Guide:

  • Method A (Fischer Esterification): Best for Methyl/Ethyl esters where the alcohol can serve as the solvent.[1] Robust, scalable, but requires heat.[2]

  • Method B (Steglich Esterification): Best for complex, acid-sensitive, or expensive alcohols . Performed at room temperature (RT) with neutral pH, minimizing alkyne degradation.

Decision Logic & Workflow

The following decision tree illustrates the selection process based on the target ester and available resources.

Esterification_Logic Start Target: 3-(4-tert-butylphenyl) propiolic acid Ester Alcohol_Type Analyze Alcohol Partner Start->Alcohol_Type Simple Simple (MeOH, EtOH) High Boiling Point OK Alcohol_Type->Simple Non-valuable alcohol Complex Complex / Acid Sensitive Secondary/Tertiary Alcohol_Type->Complex Valuable alcohol Method_A METHOD A: Fischer Esterification (Acid Cat. + Reflux) Simple->Method_A Method_B METHOD B: Steglich Esterification (DCC + DMAP) Complex->Method_B QC QC: 1H NMR / IR Check for Alkyne Integrity Method_A->QC Method_B->QC

Caption: Decision matrix for selecting the optimal esterification route based on alcohol complexity and stability.

Protocol A: Acid-Catalyzed Fischer Esterification

Target: Methyl or Ethyl Ester synthesis.[1] Mechanism: Equilibrium-driven protonation of the carbonyl oxygen followed by nucleophilic attack of the solvent alcohol.[3]

Reagents & Equipment
  • Substrate: 3-(4-tert-butylphenyl)propiolic acid (1.0 equiv).

  • Solvent/Reagent: Anhydrous Methanol (or Ethanol) (0.2 M concentration relative to substrate).

  • Catalyst: Conc. Sulfuric Acid (

    
    ) (0.1 – 0.2 equiv).
    
  • Apparatus: Round-bottom flask, reflux condenser, drying tube (CaCl2) or nitrogen line.

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the propiolic acid derivative in anhydrous Methanol.

    • Note: The tert-butyl group increases lipophilicity; ensure full dissolution before adding acid.

  • Activation: Add concentrated

    
     dropwise with stirring.
    
    • Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (65°C for MeOH) for 4–6 hours .

    • Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). The acid spot (baseline/streaking) should disappear, replaced by a high-Rf ester spot.

  • Workup:

    • Cool to room temperature.[4]

    • Concentrate the solvent to ~20% volume under reduced pressure.

    • Dilute with Ethyl Acetate (EtOAc) and wash with Sat.

      
        (2x) to remove unreacted acid and catalyst.
      
    • Wash with Brine (1x), dry over

      
      , and concentrate.
      
  • Purification: Usually yields pure product. If necessary, purify via silica gel flash chromatography.

Protocol B: Steglich Esterification (DCC/DMAP)

Target: Esters with complex, secondary, or acid-labile alcohols. Mechanism: Formation of an O-acylisourea intermediate activated for nucleophilic attack by the alcohol, catalyzed by DMAP.[5]

Reagents & Equipment
  • Substrate: 3-(4-tert-butylphenyl)propiolic acid (1.0 equiv).

  • Alcohol: Target Alcohol (1.0 – 1.1 equiv).

  • Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv).

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.05 – 0.1 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM) (0.1 M).

Step-by-Step Procedure
  • Setup: In a flame-dried flask under Nitrogen/Argon, dissolve the Propiolic Acid, Target Alcohol, and DMAP in anhydrous DCM.

  • Coupling: Cool the solution to 0°C (ice bath). Add DCC (dissolved in minimal DCM) dropwise over 10 minutes.

    • Observation: A white precipitate (Dicyclohexylurea - DCU) will begin to form almost immediately.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–12 hours .

  • Workup:

    • Filtration: Filter the reaction mixture through a Celite pad to remove the insoluble DCU precipitate. Rinse the pad with cold DCM.

    • Wash: Wash the filtrate with 0.5N HCl (to remove DMAP), followed by Sat.

      
       and Brine.
      
  • Purification: Concentrate and purify via column chromatography.

Mechanistic Visualization (Steglich)

The following diagram details the activation pathway, highlighting the role of DMAP in preventing the N-acylurea side product.

Steglich_Mechanism Reactants Acid + DCC Intermediate O-Acylisourea (Activated Intermediate) Reactants->Intermediate Proton transfer DMAP_Attack DMAP Attack (Acyl Transfer) Intermediate->DMAP_Attack Fast Side_Reaction Side Reaction: N-Acylisourea (Rearrangement) Intermediate->Side_Reaction Slow (if no DMAP) Active_Amide N-Acylpyridinium (Highly Reactive) DMAP_Attack->Active_Amide Product Final Ester + DCU + DMAP Active_Amide->Product + Alcohol (ROH)

Caption: Steglich mechanism showing the critical role of DMAP in suppressing N-acylurea rearrangement.

Data Analysis & Quality Control

Comparative Analysis of Methods
FeatureMethod A (Fischer)Method B (Steglich)
Reaction pH Acidic (< 1)Neutral / Weakly Basic
Temperature Reflux (65–80°C)0°C to RT
Atom Economy High (Water byproduct)Low (DCU byproduct)
Risk Hydration of AlkyneUrea contamination
Yield (Typical) 85–95%75–90%
Cost LowHigh (DCC/DMAP)
Diagnostic NMR Signals (CDCl3)

Verify the integrity of the triple bond and the ester formation.

  • Alkyne Carbons (

    
    ):  Look for two distinct peaks in the 80–95 ppm  range.
    
    • Failure Mode: If hydration occurs, a ketone signal (~195 ppm) and a methylene signal (~45 ppm) will appear.

  • Ester Methyl (

    
    ):  Singlet at ~3.7–3.8 ppm .
    
  • tert-Butyl Group (

    
    ):  Strong singlet (9H) at ~1.3 ppm .
    

References

  • Neises, B., & Steglich, W. (1978).[4][5] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[4] [Link][4]

  • Common Organic Chemistry. (2023). Fischer Esterification: Reaction Conditions and Mechanism. [Link]

  • Organic Chemistry Portal. (2023). Steglich Esterification. [Link]

  • Master Organic Chemistry. (2022). Mechanism of the Fischer Esterification. [Link]

Sources

Using Ethyl 3-(4-tert-Butylphenyl)propiolate in click chemistry reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the utilization of Ethyl 3-(4-tert-Butylphenyl)propiolate (EBP) as a versatile electrophilic building block in "Click" chemistry. Unlike standard terminal alkynes used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), EBP is an internal, electron-deficient alkyne . This structural distinction necessitates specific catalytic systems—primarily Ruthenium-Catalyzed (RuAAC) for triazole synthesis and Nucleophilic Thiol-Yne ligation for thio-conjugation. This document provides validated protocols, mechanistic insights, and troubleshooting frameworks for integrating EBP into drug discovery scaffolds and materials science applications.

Molecule Profile & Strategic Utility

This compound is a bifunctional scaffold combining a lipophilic tail with a reactive Michael acceptor core.

FeatureChemical ConsequenceApplication Utility
Internal Alkyne Inert to Cu(I) catalysis; requires Ru(II) or thermal activation.Orthogonal reactivity; allows sequential clicking in the presence of terminal alkynes.
Conjugated Ester Lowers LUMO energy; activates triple bond for nucleophilic attack.High reactivity in Thiol-Yne and Amine-Yne Michael additions without metal catalysts.
4-tert-Butyl Group Increases lipophilicity (LogP) and steric bulk.Enhances membrane permeability of drug conjugates; probes hydrophobic pockets in protein binding.

Protocol A: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)[1][2]

Objective: Synthesis of fully substituted 1,4,5-triazoles. Rationale: Standard CuAAC fails with internal alkynes.[1] RuAAC, utilizing pentamethylcyclopentadienyl (Cp*) ruthenium complexes, mediates the oxidative coupling of the internal alkyne and azide to form a ruthenacycle, yielding 1,4,5-trisubstituted triazoles with high regiocontrol.

Mechanism of Action

The reaction proceeds via a displacement of spectator ligands, oxidative coupling to a ruthenacycle, and reductive elimination.

RuAAC_Mechanism Start Reagents: Azide (R-N3) + EBP Complex Azide-Alkyne Ru-Complex Start->Complex Coordination Cat_Act Active Catalyst [Cp*RuCl] Cat_Act->Complex Ruthenacycle Ruthenacycle Intermediate (6-membered) Complex->Ruthenacycle Oxidative Coupling Product 1,4,5-Trisubstituted Triazole Ruthenacycle->Product Reductive Elimination Product->Cat_Act Catalyst Regeneration

Figure 1: Catalytic cycle of RuAAC for internal alkynes. The steric bulk of the Cp ligand directs the regioselectivity.*

Experimental Protocol

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Azide: Alkyl or Aryl Azide (1.1 equiv)

  • Catalyst: Cp*RuCl(COD) (Pentamethylcyclopentadienyl ruthenium chloride cyclooctadiene) – 2-5 mol%

  • Solvent: Anhydrous Toluene or Dioxane (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under Argon flow, charge a flame-dried reaction vial with Cp*RuCl(COD) (2 mol%).

  • Addition: Add anhydrous Toluene (degassed), followed by the Azide (1.1 equiv) and EBP (1.0 equiv).

  • Reaction: Seal the vial and heat to 60–80°C for 12–24 hours.

    • Note: While terminal alkynes react at RT, the internal propiolate requires mild heating due to steric hindrance from the tert-butyl group.

  • Monitoring: Monitor by TLC (Hexane/EtOAc). The alkyne spot (UV active, high Rf) should disappear.

  • Work-up: No aqueous work-up is usually required. Concentrate the solvent directly under reduced pressure.

  • Purification: Flash column chromatography (Silica gel). The fully substituted triazole is typically stable and distinct from starting materials.

Self-Validating Check:

  • NMR Verification: The disappearance of the alkyne carbons in 13C NMR (~80-90 ppm) and the appearance of quaternary triazole carbons (~130-145 ppm) confirms cyclization.

Protocol B: Nucleophilic Thiol-Yne Click (Michael Addition)

Objective: Metal-free synthesis of vinyl sulfides. Rationale: The ester group at the C-1 position polarizes the triple bond, making C-3 (attached to the aryl group) electrophilic. This enables "soft" nucleophiles like thiols to attack efficiently, often without radical initiators, favoring the Z-isomer (anti-addition).

Mechanism of Action

Unlike radical thiol-yne reactions (which give mixtures), the electron-deficient nature of EBP drives a conjugate addition pathway.

ThiolYne_Mechanism Reagents Thiol (R-SH) + EBP Thiolate Thiolate Anion (R-S-) Reagents->Thiolate Deprotonation Base Base Activation (Et3N or DIPEA) Base->Thiolate Intermediate Carbanion Intermediate Thiolate->Intermediate Nucleophilic Attack at C-3 (Beta-carbon) Product Vinyl Sulfide (Z-isomer dominant) Intermediate->Product Protonation

Figure 2: Base-catalyzed Michael addition pathway. The thiol attacks the beta-carbon (relative to ester), forming a vinyl sulfide.

Experimental Protocol

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Thiol: Alkyl or Aryl Thiol (1.0 - 1.2 equiv)

  • Base: Triethylamine (Et3N) or DIPEA (0.1 - 0.5 equiv)

  • Solvent: DCM or THF (0.5 M)

Step-by-Step Procedure:

  • Setup: Dissolve EBP (1 equiv) in DCM at room temperature.

  • Addition: Add the Thiol (1.1 equiv).

  • Initiation: Add catalytic Et3N (10 mol%) dropwise.

    • Observation: The reaction is often exothermic. For large scales (>1g), cool to 0°C during base addition.

  • Reaction: Stir at Room Temperature for 1–4 hours.

  • Monitoring: TLC will show the conversion of the starting alkyne to a slightly more polar vinyl sulfide.

  • Work-up: Wash with dilute HCl (to remove base/amine) and brine. Dry over MgSO4.

  • Purification: Concentrate. Many vinyl sulfides crystallize upon standing or can be purified via short plug filtration.

Stereochemical Note: The reaction typically favors the Z-isomer (anti-addition) due to the minimization of dipole repulsion in the transition state, but E/Z ratios should be verified by NOE (Nuclear Overhauser Effect) NMR experiments.

Troubleshooting & Optimization Matrix

ProblemProbable CauseCorrective Action
(RuAAC) Low Conversion Steric bulk of tert-butyl group hindering approach.Switch solvent to 1,2-DCE and increase temp to 85°C . Increase catalyst load to 5 mol%.
(RuAAC) Regioisomer Mixture Ligand exchange or thermal drift.Ensure Cp (pentamethyl)* ligand is used, not standard Cp. Cp* provides better steric lock.
(Thiol-Yne) Double Addition Excess thiol reacting with vinyl sulfide product.Strictly control stoichiometry (1.0 equiv Thiol). Lower temperature to 0°C.
(Thiol-Yne) No Reaction Thiol is too acidic or sterically hindered.Use a stronger base (DBU) or switch to inorganic base (Cs2CO3) in DMF.

References

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Scope and Mechanism.

    • Source: Journal of the American Chemical Society (JACS), 2008.
    • Context: Establishes Cp*RuCl as the gold standard for internal alkyne cycloaddition.
    • URL:[Link]

  • Thiol-Yne Click Chemistry: Comput

    • Source: Macromolecules, 2011.[2]

    • Context: Details the nucleophilic mechanism on electron-deficient alkynes (propiol
    • URL:[Link]

  • Regioselective Synthesis of 1,4,5-Trisubstituted Triazoles.

    • Source: Organic Chemistry Portal.[3]

    • Context: General protocols for Ru-c
    • URL:[Link]

  • Nucleophilic Addition to Activ

    • Source: Chemical Reviews, 2009.
    • Context: Comprehensive review of Michael additions to propiol
    • URL:[Link]

Sources

Application Note: Synthesis of Pyrazoles from Ethyl 3-(4-tert-Butylphenyl)propiolate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists focusing on the synthesis of privileged heterocyclic scaffolds. It details the conversion of Ethyl 3-(4-tert-Butylphenyl)propiolate into 3,5-disubstituted pyrazoles (specifically 3-(4-tert-butylphenyl)-1H-pyrazol-5-ols ), a structural motif critical in the development of COX-2 inhibitors, kinase inhibitors, and antidiabetic agents.

Executive Summary & Strategic Value

The pyrazole ring is a cornerstone of medicinal chemistry, present in blockbuster drugs like Celecoxib (Celebrex) and Rimonabant.[1] The specific substrate, This compound , offers a direct entry into 3-aryl-5-hydroxypyrazoles. The tert-butyl group at the para-position provides significant lipophilicity and metabolic stability, enhancing the pharmacokinetic profile of the resulting scaffold.

This guide addresses the primary challenge in this synthesis: Regiocontrol . The reaction of alkynoates with substituted hydrazines can yield two regioisomers (1,3- vs. 1,5-disubstituted). We provide optimized protocols to favor the thermodynamically stable 1-substituted-3-aryl-1H-pyrazol-5-ol isomer, ensuring high purity and reproducibility.

Mechanistic Pathway & Logic

The transformation proceeds via a Michael Addition-Cyclocondensation sequence. Understanding the nucleophilicity of the hydrazine species is vital for controlling the outcome.

Reaction Mechanism (Graphviz Visualization)

The following diagram illustrates the bifurcation point where regioselectivity is determined.

ReactionMechanism Start Ethyl 3-(4-t-Bu-phenyl)propiolate (Electrophile) Michael_A Path A: NH2 Attack at C-beta (Sterically Preferred) Start->Michael_A + Hydrazine Michael_B Path B: NH-R Attack at C-beta (Less Common) Start->Michael_B + Hydrazine Hydrazine Substituted Hydrazine (R-NH-NH2) Hydrazine->Michael_A Hydrazine->Michael_B Inter_A Intermediate A: Beta-hydrazinoacrylate Michael_A->Inter_A Product_A Major Product: 1-R-3-(4-t-Bu-Ph)-pyrazol-5-ol Michael_A->Product_A Kinetic Control Inter_B Intermediate B: Beta-(N-substituted)hydrazinoacrylate Michael_B->Inter_B Cyclization_A Cyclization: NH-R attacks Ester Inter_A->Cyclization_A Cyclization_B Cyclization: NH2 attacks Ester Inter_B->Cyclization_B Cyclization_A->Product_A Product_B Minor Product: 1-R-5-(4-t-Bu-Ph)-pyrazol-3-ol Cyclization_B->Product_B

Figure 1: Mechanistic divergence in the reaction of propiolates with substituted hydrazines. Path A is generally favored due to the higher nucleophilicity and lower steric hindrance of the terminal NH2 group.

Experimental Protocols

Protocol A: Synthesis of Unsubstituted 3-(4-tert-Butylphenyl)-1H-pyrazol-5-ol

Target Audience: Researchers requiring a versatile NH-free pyrazole core for further functionalization (e.g., N-alkylation or O-alkylation).

Reagents:

  • This compound (1.0 equiv)

  • Hydrazine hydrate (80% or 64% aq. solution) (2.0 - 3.0 equiv)

  • Ethanol (Absolute)[2]

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (4.34 mmol) of this compound in 10 mL of absolute ethanol.

  • Addition: Add Hydrazine hydrate (0.42 mL, ~8.6 mmol) dropwise at room temperature. Note: A slight exotherm may be observed.

  • Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux (80 °C) for 3–5 hours. Monitor reaction progress via TLC (SiO2, 50% EtOAc/Hexanes). The starting material spot (high Rf) should disappear, replaced by a lower Rf spot (product).

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates directly upon cooling.

    • If precipitate forms: Filter the solid, wash with cold ethanol (2 x 5 mL) and then hexanes.

    • If no precipitate: Concentrate the solvent to ~25% volume under reduced pressure, then dilute with cold water (10 mL) and acidify slightly with 1M HCl to pH 5-6 to induce precipitation.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Expected Yield: 85–95% Appearance: White to off-white solid.

Protocol B: Regioselective Synthesis of 1-Phenyl-3-(4-tert-Butylphenyl)-pyrazol-5-ol

Target Audience: Scientists synthesizing COX-2 inhibitor analogs (Celecoxib-like scaffolds). Challenge: Controlling regioselectivity to avoid the 1,5-diaryl isomer.

Reagents:

  • This compound (1.0 equiv)

  • Phenylhydrazine (1.1 equiv)

  • Acetic Acid (Glacial) or Ethanol with catalytic AcOH.

Critical Insight: Using Acetic Acid as a solvent or co-solvent promotes the formation of the 1-phenyl-3-aryl isomer (Thermodynamic product) by facilitating the proton transfer steps required for the specific cyclization pathway.

Procedure:

  • Setup: Dissolve 1.0 g (4.34 mmol) of the propiolate in 10 mL of Glacial Acetic Acid.

  • Reaction: Add Phenylhydrazine (0.47 mL, 4.77 mmol) slowly.

  • Heating: Heat to 100 °C for 4 hours.

  • Isolation: Pour the reaction mixture into 50 mL of ice-water. Stir vigorously for 15 minutes. The product will precipitate as a solid.

  • Filtration: Collect the solid by vacuum filtration. Wash copiously with water to remove residual acid.

  • Purification: Recrystallize from Ethanol.

Data Validation (Self-Check):

  • 1H NMR (DMSO-d6): Look for the pyrazole C4-H singlet around

    
     5.8–6.2 ppm.
    
  • Regioisomer Check: In the 1-phenyl-3-aryl isomer, the phenyl ring signals are distinct. NOESY NMR can confirm the spatial proximity of the N-Phenyl protons to the C4-H, whereas the 1,5-isomer would show NOE between N-Phenyl and the tert-butyl-phenyl group.

Data Summary & Troubleshooting

ParameterProtocol A (Hydrazine Hydrate)Protocol B (Phenylhydrazine)
Solvent Ethanol (Reflux)Acetic Acid (100°C)
Major Product 3-(4-t-Bu-Ph)-1H-pyrazol-5-ol1-Ph-3-(4-t-Bu-Ph)-pyrazol-5-ol
Regioselectivity N/A (Tautomeric)>95:5 (1,3-isomer favored)
Typical Yield 90%75-85%
Key TLC Feature Low Rf, streaks (acidic OH)Distinct spot, UV active

Troubleshooting Guide:

  • Oily Product: If the product oils out upon adding water, extract with Ethyl Acetate, dry over

    
    , and evaporate. Triturate the residue with cold diethyl ether or hexanes to induce crystallization.
    
  • Regioisomer Mixture: If using Methylhydrazine (not detailed above), mixtures are common (approx 3:1). Separation requires Flash Chromatography (Gradient: 10% to 40% EtOAc in Hexanes). The 1-methyl-3-aryl isomer typically elutes second (more polar) due to the accessible OH/NH interaction.

References

  • Regioselective Synthesis of Pyrazoles

    • Title: Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines.[3][4][5]

    • Source:Journal of Organic Chemistry / ResearchG
    • URL:[Link]

  • General Pyrazole Synthesis Methodology

    • Title: Pyrazole synthesis - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Medicinal Chemistry of Pyrazoles

    • Title: Pyrazole: an emerging privileged scaffold in drug discovery.[1][6][7]

    • Source:Future Medicinal Chemistry (PMC).
    • URL:[Link]

  • Reaction of Ethyl Propiolates with Hydrazine

    • Title: The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydr
    • Source:Molecules (MDPI).
    • URL:[Link]

Sources

Application Notes and Protocols for 1,3-Dipolar Cycloadditions Using Ethyl 3-(4-tert-Butylphenyl)propiolate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,3-dipolar cycloaddition is a powerful and versatile class of pericyclic reactions that enables the synthesis of five-membered heterocyclic rings. This method is of paramount importance in medicinal chemistry and drug development, as these heterocyclic scaffolds are prevalent in a vast array of pharmacologically active compounds.[1][2] This guide provides detailed application notes and protocols for the use of Ethyl 3-(4-tert-butylphenyl)propiolate as a key building block in the construction of diverse heterocyclic systems. The electron-withdrawing nature of the ester group and the steric bulk of the tert-butylphenyl moiety influence the regioselectivity and reactivity of these cycloadditions, making this propiolate an interesting and useful substrate for creating novel molecular architectures.

This document will detail protocols for the synthesis of pyrazoles, 1,2,3-triazoles, and isoxazoles, including the renowned copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[3][4] Each protocol is designed to be a self-validating system, with explanations for key experimental choices and comprehensive safety guidelines for handling potentially hazardous reagents.

Theoretical Background: The [3+2] Cycloaddition

The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a concerted reaction between a 1,3-dipole and a dipolarophile, in this case, this compound.[1][2] The reaction proceeds through a six-electron, aromatic transition state, leading to the formation of a five-membered heterocycle. The regioselectivity of the reaction with unsymmetrical alkynes is a key consideration and is governed by both electronic and steric factors. Frontier Molecular Orbital (FMO) theory is often used to predict the predominant regioisomer.[1]

Protocol 1: Synthesis of Pyrazole Derivatives

The reaction of diazoalkanes with alkynes is a classical and efficient method for the synthesis of pyrazoles.[5] Due to the high toxicity and explosive nature of diazomethane, the use of a safer, commercially available precursor, (trimethylsilyl)diazomethane (TMS-diazomethane), is strongly recommended.[1][6][7][8]

Reaction Scheme:

R1 This compound P Ethyl 4-(4-tert-butylphenyl)-5-(trimethylsilyl)-1H-pyrazole-3-carboxylate R1->P + R2 TMS-Diazomethane R2->P

Caption: Synthesis of a pyrazole derivative.

Experimental Protocol:

Materials:

  • This compound

  • (Trimethylsilyl)diazomethane (2.0 M in hexanes)

  • Diethyl ether (anhydrous)

  • Methanol

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (for chromatography)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septum

  • Syringe

  • Ice bath

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq). Dissolve the propiolate in anhydrous diethyl ether.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of TMS-Diazomethane: Slowly add (trimethylsilyl)diazomethane solution (1.1 eq) dropwise via syringe over 15-20 minutes. The yellow color of the diazomethane should persist.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench any excess (trimethylsilyl)diazomethane by the slow, dropwise addition of methanol until the yellow color disappears and gas evolution ceases.

  • Work-up: Add saturated aqueous ammonium chloride solution and extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired pyrazole.

Expected Results & Characterization:

The reaction is expected to yield a mixture of regioisomers, with the major isomer being Ethyl 4-(4-tert-butylphenyl)-5-(trimethylsilyl)-1H-pyrazole-3-carboxylate. The trimethylsilyl group can be removed upon treatment with an acid or fluoride source if the unsubstituted pyrazole is desired.

ParameterExpected Value
Appearance White to off-white solid
Yield 70-90%
¹H NMR (CDCl₃, δ) ~8.0-7.4 (m, Ar-H), ~4.4 (q, -OCH₂CH₃), ~2.6 (s, pyrazole-H), ~1.3 (s, -C(CH₃)₃), ~1.4 (t, -OCH₂CH₃), ~0.4 (s, -Si(CH₃)₃)
¹³C NMR (CDCl₃, δ) ~163 (C=O), ~152 (Ar-C), ~145, ~138 (pyrazole-C), ~129, ~126 (Ar-CH), ~61 (-OCH₂), ~35 (-C(CH₃)₃), ~31 (-C(CH₃)₃), ~14 (-OCH₂CH₃), ~0 (-Si(CH₃)₃)

Note: The exact chemical shifts may vary and are based on data from structurally similar compounds.[4][9][10][11][12][13]

Safety Precautions:
  • (Trimethylsilyl)diazomethane is highly toxic and a suspected carcinogen. It should be handled with extreme caution in a well-ventilated fume hood. [1][6][7][14]

  • Avoid inhalation and skin contact. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double gloves. [1][6][7]

  • TMS-diazomethane can decompose explosively, especially in the presence of rough glass surfaces or upon heating. Use fire-polished glassware. [8]

  • Quenching of unreacted diazomethane should be done slowly and carefully to control the rate of gas evolution.

Protocol 2: Synthesis of 1,2,3-Triazole Derivatives via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[4][15] This protocol describes the reaction of this compound with an organic azide in the presence of a copper(I) catalyst generated in situ.

Reaction Scheme:

R1 This compound P Ethyl 1-R-4-(4-tert-butylphenyl)-1H-1,2,3-triazole-5-carboxylate R1->P + R2 R-N₃ R2->P Cat CuSO₄·5H₂O, Sodium Ascorbate Cat->P Catalyst

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Experimental Protocol:

Materials:

  • This compound

  • Organic azide (e.g., Benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water (deionized)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Reaction vial with a magnetic stir bar

  • Stir plate

  • Standard glassware for work-up

Procedure:

  • Reactant Preparation: In a reaction vial, dissolve this compound (1.0 eq) and the organic azide (1.05 eq) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

  • Reaction Initiation: To the stirred solution of the propiolate and azide, add the sodium ascorbate solution followed by the copper(II) sulfate solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor the progress by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel if necessary.

Expected Results & Characterization:

The CuAAC reaction is highly regioselective, yielding the 1,4-disubstituted triazole as the major product.

ParameterExpected Value (for Benzyl Azide adduct)
Appearance White solid
Yield >90%
¹H NMR (CDCl₃, δ) ~8.0-7.2 (m, Ar-H), ~5.6 (s, -NCH₂Ph), ~4.3 (q, -OCH₂CH₃), ~1.3 (s, -C(CH₃)₃), ~1.3 (t, -OCH₂CH₃)
¹³C NMR (CDCl₃, δ) ~161 (C=O), ~152 (Ar-C), ~148, ~140 (triazole-C), ~134, ~129, ~128, ~126 (Ar-CH), ~62 (-OCH₂), ~54 (-NCH₂), ~35 (-C(CH₃)₃), ~31 (-C(CH₃)₃), ~14 (-OCH₂CH₃)

Note: The exact chemical shifts may vary and are based on data from structurally similar compounds.[16][17][18][19][20]

Safety Precautions:
  • Organic azides can be explosive, especially low molecular weight azides. Handle with care and avoid heat, shock, and friction.

  • Copper salts can be toxic. Avoid ingestion and skin contact.

  • Always conduct reactions in a well-ventilated area.

Protocol 3: Synthesis of Isoxazole Derivatives

The [3+2] cycloaddition of nitrile oxides with alkynes is a direct and efficient route to isoxazoles.[21] Nitrile oxides are often generated in situ from the corresponding hydroximoyl chlorides or aldoximes to avoid their isolation due to instability.

Reaction Scheme:

R1 This compound P Ethyl 3-Aryl-5-(4-tert-butylphenyl)isoxazole-4-carboxylate R1->P + R2 Ar-C≡N⁺-O⁻ (from Ar-CH=NOH) R2->P Base Base (e.g., Et₃N) Base->R2 in situ generation

Caption: Synthesis of an isoxazole derivative.

Experimental Protocol:

Materials:

  • This compound

  • Aryl aldoxime (e.g., Benzaldehyde oxime)

  • N-Chlorosuccinimide (NCS) or similar oxidizing agent

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Ice bath

  • Standard glassware for work-up and purification

Procedure:

  • Nitrile Oxide Generation: In a round-bottom flask, dissolve the aryl aldoxime (1.0 eq) in anhydrous DCM. Add triethylamine (1.1 eq). Cool the mixture to 0 °C in an ice bath.

  • Oxidation: Slowly add a solution of N-chlorosuccinimide (1.05 eq) in DCM to the stirred mixture. Stir at 0 °C for 30-60 minutes. The formation of the nitrile oxide can be monitored by TLC.

  • Cycloaddition: To the in situ generated nitrile oxide, add a solution of this compound (1.2 eq) in DCM.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the nitrile oxide is consumed (as monitored by TLC).

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired isoxazole.

Expected Results & Characterization:

The reaction is expected to yield the 3,5-disubstituted isoxazole as the major product.

ParameterExpected Value (for Benzaldehyde oxime adduct)
Appearance White to pale yellow solid
Yield 60-85%
¹H NMR (CDCl₃, δ) ~9.0 (s, isoxazole-H), ~7.8-7.4 (m, Ar-H), ~4.3 (q, -OCH₂CH₃), ~1.3 (s, -C(CH₃)₃), ~1.3 (t, -OCH₂CH₃)
¹³C NMR (CDCl₃, δ) ~164 (C=O), ~161, ~160 (isoxazole-C), ~152 (Ar-C), ~130, ~129, ~128, ~127, ~126 (Ar-CH), ~113 (isoxazole-C), ~61 (-OCH₂), ~35 (-C(CH₃)₃), ~31 (-C(CH₃)₃), ~14 (-OCH₂CH₃)

Note: The exact chemical shifts may vary and are based on data from structurally similar compounds.[3][15][21][22][23][24]

Safety Precautions:
  • Nitrile oxides can be unstable and are best generated and used in situ.

  • N-Chlorosuccinimide is an irritant. Handle with care and avoid contact with skin and eyes.

  • Use appropriate PPE and work in a well-ventilated fume hood.

References

  • TMS Diazomethane Standard Operating Procedure - Environmental Health & Safety. Available at: [Link]

  • (Trimethylsilyl) diazomethane. Available at: [Link]

  • Standard Operating Procedure - (TRIMETHYLSILYL)DIAZOMETHANE - Yale Environmental Health & Safety. Available at: [Link]

  • What safety precautions would you guys take in handling diazomethanes, specifically TMS-diazomethane? : r/chemistry - Reddit. Available at: [Link]

  • Supporting information - The Royal Society of Chemistry. Available at: [Link]

  • Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate - PMC. Available at: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. Available at: [Link]

  • 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid - PMC. Available at: [Link]

  • Ref. Chem. Com. (23/9/93). Available at: [Link]

  • Chemical Information Review Document for Trimethylsilyldiazomethane [CAS No. 18107-18-1]. Available at: [Link]

  • Diazomethane | Division of Research Safety - University of Illinois. Available at: [Link]

  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metallations - AWS. Available at: [Link]

  • Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate - PMC - NIH. Available at: [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience. Available at: [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed. Available at: [Link]

  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - ResearchGate. Available at: [Link]

  • Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole - ResearchGate. Available at: [Link]

  • Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC - NIH. Available at: [Link]

  • Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study - MDPI. Available at: [Link]

  • Synthesis and Characterization of Some New 3-(4-tert-Butylphenyl)-5-phenyl-4H-1,2,4-triazole Derivatives. Available at: [Link]

  • 1H and 13C NMR Data for triazole 1 - Rsc.org. Available at: [Link]

  • A Practical Flow Synthesis of 1,2,3-Triazoles - The Royal Society of Chemistry. Available at: [Link]

  • (PDF) Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate - ResearchGate. Available at: [Link]

  • SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. Available at: [Link]

  • 1,3-Dipolar cycloaddition - Wikipedia. Available at: [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - UT Southwestern Medical Center. Available at: [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC. Available at: [Link]

  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions - Frontiers. Available at: [Link]

  • Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species - SciELO México. Available at: [Link]

  • Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate - PMC - NIH. Available at: [Link]

  • Synthesis of some novel 1-aryl-1H-1,2,3-triazole-4-carboxamides and ethyl 1 - Arkivoc. Available at: [Link]

  • One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC - NIH. Available at: [Link]

  • SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES | Journal of Chemistry and Technologies. Available at: [Link]

  • 1,3 Dipolar Cycloaddition | PDF | Chemical Reactions - Scribd. Available at: [Link]

  • 1H NMR (400 MHz, CDCl3) of [4-(4-phenylphenyl)phenyl] ethyl acetate (5) and benzyl benzoate as internal standard (IS). Available at: [Link]

Sources

Michael addition reactions with Ethyl 3-(4-tert-Butylphenyl)propiolate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the operational protocols for conducting Michael addition (conjugate addition) reactions using Ethyl 3-(4-tert-Butylphenyl)propiolate (referred to herein as EBPP ).

EBPP represents a "Goldilocks" electrophile in medicinal chemistry: the electron-deficient alkyne core provides high reactivity toward nucleophiles (amines, thiols), while the para-tert-butyl group confers excellent lipophilicity (LogP ~4.5) and distinct NMR spectroscopic handles.[1][2] This note focuses on controlling stereoselectivity (


 isomerism) during C-N (hydroamination) and C-S (thiol-yne) bond formation, a critical parameter for structure-activity relationship (SAR) studies.

Chemical Profile & Mechanistic Insight

The Substrate: EBPP
  • Chemical Formula:

    
    
    
  • Molecular Weight: 258.36 g/mol

  • Key Feature: The alkyne is conjugated to both an ester (electron-withdrawing) and a phenyl ring. The

    
    -carbon is highly electrophilic.
    
  • Solubility: High in non-polar solvents (DCM, Toluene) due to the tert-butyl moiety; moderate in alcohols.

Reaction Mechanism: The Allenolate Pathway

The stereochemical outcome of the addition is dictated by the lifetime and geometry of the allenolate intermediate .

  • Step 1: Nucleophilic attack at the

    
    -carbon generates a transient allenolate species.
    
  • Step 2 (Stereo-determining): Protonation of the

    
    -carbon.
    
    • Kinetic Control: Protonation occurs on the face opposite the bulky nucleophile (anti-addition), typically favoring the (Z)-isomer .

    • Thermodynamic Control: Equilibration (often via base catalysis) favors the (E)-isomer to minimize steric repulsion between the ester and the nucleophile/phenyl group.

MichaelMechanism cluster_0 Reactants cluster_1 Stereochemical Divergence Start EBPP (Alkyne) Intermediate Allenolate Intermediate (Anionic) Start->Intermediate Nu attack (Beta-C) Nuc Nucleophile (Nu-H) Nuc->Intermediate Z_Iso (Z)-Isomer (Kinetic/Syn-product) Intermediate->Z_Iso Fast Protonation (Anti-addition) E_Iso (E)-Isomer (Thermodynamic) Intermediate->E_Iso Equilibration/Slow Protonation Z_Iso->E_Iso Isomerization (Heat/Base)

Figure 1: Mechanistic bifurcation in Michael addition to aryl propiolates. The allenolate geometry determines the initial protonation face.

Protocol A: Stereoselective Hydroamination (C-N Bond)

Objective: Synthesis of


-amino acrylates.
Challenge:  Preventing double addition (if primary amines are used) and controlling 

ratio.
Materials
  • Substrate: EBPP (1.0 equiv)

  • Nucleophile: Secondary amine (e.g., Morpholine, Piperidine) or Primary aniline (1.1 equiv).

  • Solvent: Ethanol (EtOH) for green protocols; Acetonitrile (MeCN) for kinetics.

  • Catalyst: None required for aliphatic amines; 5 mol%

    
     or mild base (
    
    
    
    ) for anilines.
Step-by-Step Procedure
  • Preparation: Dissolve EBPP (258 mg, 1.0 mmol) in anhydrous EtOH (3.0 mL) in a reaction vial.

  • Addition: Add the amine (1.1 mmol) dropwise at 0°C.

    • Note: The reaction is exothermic.[3] The tert-butyl group aids in keeping the starting material in solution at lower temperatures compared to unsubstituted phenyl propiolates.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 8:1). EBPP (

      
      ) should disappear; Product (
      
      
      
      ) appears.
  • Workup:

    • Evaporate solvent under reduced pressure.

    • Purification: The lipophilicity of the tert-butyl group often allows the product to crystallize directly from cold hexanes. If oil remains, perform flash chromatography.

Stereochemical Outcome
  • Secondary Amines: Predominantly (E)-isomer (

    
    ) due to steric repulsion in the Z-form between the amine and the ester.
    
  • Primary Amines: Can form intramolecular H-bonds (N-H

    
     O=C) stabilizing the (Z)-isomer .
    

Protocol B: "Click" Thiol-Yne Addition (C-S Bond)

Objective: Rapid conjugation of thiols (e.g., cysteine derivatives, alkyl thiols). Key Advantage: The reaction is near-quantitative and orthogonal to many functional groups.

Materials
  • Substrate: EBPP (1.0 equiv).

  • Nucleophile: Thiol (R-SH) (1.05 equiv).

  • Catalyst: Triethylamine (

    
    ) or DABCO (0.1 equiv).
    
  • Solvent: DCM or THF.

Step-by-Step Procedure
  • Setup: Dissolve EBPP (1.0 mmol) and Thiol (1.05 mmol) in DCM (4 mL).

  • Initiation: Add catalytic

    
     (14 
    
    
    
    L, 0.1 mmol) at RT.
  • Reaction: Stir for 15–30 minutes. Reaction is extremely fast.

    • Visual Cue: Solution often turns slightly yellow transiently due to the thiolate anion.

  • Quench: Wash with 0.1 M HCl (to remove base) and Brine.

  • Isolation: Dry organic layer (

    
    ) and concentrate.
    
Data Analysis: E/Z Determination

The tert-butyl group does not interfere with the vinylic region, simplifying NMR analysis.

Feature(E)-Isomer (Trans)(Z)-Isomer (Cis)
Geometry Nucleophile and Ester are transNucleophile and Ester are cis
Vinylic Proton (

)
Typically 5.8 – 6.2 ppm Typically 5.3 – 5.7 ppm
Coupling (

)
Not applicable (trisubstituted)Not applicable (trisubstituted)
NOE Signal Strong NOE between Vinyl-H and Phenyl-ortho-H Strong NOE between Vinyl-H and Ester-Ethyl

*Note: If the nucleophile is H (i.e., simple reduction), J-coupling applies (


, 

). For Michael adducts, use NOE or chemical shift trends.

Troubleshooting & Optimization Workflow

Common issue: Isomerization . The kinetic Z-product often isomerizes to the E-product upon exposure to silica gel or light.

Optimization Problem Low E/Z Selectivity Check1 Check Solvent Polarity Problem->Check1 Check2 Check Catalyst Load Problem->Check2 Action1 Switch to PP (Protic Polar) Stabilizes Z via H-bond Check1->Action1 Target: Z-isomer Action2 Switch to Aprotic (DCM) Favors E (Steric) Check1->Action2 Target: E-isomer Action3 Reduce Base (<1 mol%) Kinetic Control Check2->Action3

Figure 2: Decision tree for optimizing stereoselectivity in EBPP additions.

References

  • Reaction Mechanism & Kinetics

    • Kim, S. I., et al. (2006). "Kinetics and Mechanism of Michael-type Reactions of Ethyl Propiolate with Alicyclic Secondary Amines." Bulletin of the Korean Chemical Society.
  • Thiol-Yne (Click)

    • Lowe, A. B. (2014). "Thiol-yne 'click'/coupling chemistry and recent applications in polymer and materials synthesis." Polymer.[4]

  • Stereoselective Protocols

    • Casnati, A., et al. (2020).[2][5] "PdI2 as a Simple and Efficient Catalyst for the Hydroamination of Arylacetylenes." Molecules.

  • NMR Characterization of Isomers

    • Creative Biostructure. (2025).[6] "How NMR Helps Identify Isomers in Organic Chemistry."

  • General Propiolate Reactivity

    • Downey, C. W., et al. (2013).[7] "One-pot reactions of ethyl propiolate." UR Scholarship Repository.

Sources

Application Note: A Detailed Protocol for the Synthesis of 4-(4-tert-Butylphenyl)coumarins using Ethyl 3-(4-tert-Butylphenyl)propiolate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Coumarins, a prominent class of benzopyrone derivatives, are a cornerstone of natural product chemistry and medicinal chemistry.[1][2] Their diverse pharmacological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties, make them a privileged scaffold in drug discovery.[1][3] Furthermore, the unique photophysical properties of coumarin derivatives have led to their widespread use as fluorescent probes and in materials science.[2][4] The biological and physical properties of coumarins can be significantly modulated by the nature and position of substituents on the benzopyrone core. This application note provides a comprehensive guide to the synthesis of 4-arylcoumarins, specifically focusing on the preparation of coumarins bearing a 4-tert-butylphenyl substituent at the 4-position, a moiety known to influence biological activity.

This guide details a robust two-step synthetic sequence commencing with the preparation of the key precursor, Ethyl 3-(4-tert-Butylphenyl)propiolate, via a Sonogashira coupling reaction. Subsequently, a detailed protocol for the acid-catalyzed intramolecular hydroarylation of this propiolate with phenols to yield the target 4-(4-tert-butylphenyl)coumarin derivatives is presented. This methodology offers a versatile and efficient route to a range of substituted coumarins for researchers in academia and the pharmaceutical industry.

Synthetic Strategy Overview

The overall synthetic strategy is a two-stage process. The first stage involves the synthesis of the key intermediate, this compound. The second stage is the cyclization of this intermediate with a phenol to form the coumarin ring system.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Coumarin Formation Aryl_Halide 4-tert-Butyl-iodobenzene Precursor This compound Aryl_Halide->Precursor Sonogashira Coupling Alkyne Ethyl Propiolate Alkyne->Precursor Coumarin 4-(4-tert-Butylphenyl)coumarin Precursor->Coumarin Intramolecular Hydroarylation Phenol Phenol Derivative Phenol->Coumarin

Figure 1: Overall workflow for the synthesis of 4-(4-tert-Butylphenyl)coumarins.

PART 1: Synthesis of this compound via Sonogashira Coupling

The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[5] This reaction is conducted under mild conditions, making it highly versatile for the synthesis of complex molecules.[5]

Reaction Mechanism

The catalytic cycle of the Sonogashira coupling involves both a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne.

G Pd(0) Pd(0)L2 OxAdd Oxidative Addition (Aryl-Pd(II)-X) Pd(0)->OxAdd Ar-X Transmetalation Transmetalation OxAdd->Transmetalation RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd(0) Product Aryl-Alkyne RedElim->Product Cu-Alkyne Copper(I) Acetylide Cu-Alkyne->Transmetalation Alkyne Terminal Alkyne Alkyne->Cu-Alkyne Cu(I), Base Base Base G Propiolate This compound Protonation Protonation of Alkyne Propiolate->Protonation H+ (TFA) Phenol Phenol Derivative Phenol->Protonation Vinyl_Cation Vinyl Cation Intermediate Protonation->Vinyl_Cation Cyclization Intramolecular Electrophilic Attack Vinyl_Cation->Cyclization Intermediate Cyclized Intermediate Cyclization->Intermediate Lactonization Lactonization Intermediate->Lactonization Coumarin 4-(4-tert-Butylphenyl)coumarin Lactonization->Coumarin

Sources

Application Note: Catalytic Hydrogenation of Ethyl 3-(4-tert-Butylphenyl)propiolate

[1]

Executive Summary

This application note details the catalytic hydrogenation of Ethyl 3-(4-tert-Butylphenyl)propiolate (1) . This substrate represents a classic "selectivity challenge" in organic synthesis due to the competing thermodynamic drive to fully saturate the alkyne versus the kinetic opportunity to isolate the cis-alkene.

We present two distinct, self-validating protocols:

  • Protocol A (Semi-Hydrogenation): Selective synthesis of the cis-cinnamate derivative using a poisoned catalyst system (Lindlar).

  • Protocol B (Exhaustive Hydrogenation): Complete saturation to the hydrocinnamate derivative using Palladium on Carbon (Pd/C).

These protocols are designed for medicinal chemistry workflows requiring high purity building blocks for structure-activity relationship (SAR) studies.[1]

Mechanistic Insight & Reaction Pathway[2]

Understanding the surface chemistry is critical for controlling selectivity. The hydrogenation follows the Horiuti-Polanyi mechanism , where hydrogen adsorbs dissociatively onto the metal surface.

Reaction Pathway Diagram

The following diagram illustrates the stepwise reduction and the divergence point for selectivity.

HydrogenationPathwaycluster_controlSelectivity ControlAlkyneSubstrate (1)Ethyl 3-(4-t-butylphenyl)propiolateSurfaceCatalyst Surface(Adsorption)Alkyne->SurfaceDiffusionCisAlkeneIntermediate (2)(Z)-Alkene (Cis)Surface->CisAlkene+ H2 (Syn-Addition)Kinetic ProductTransAlkeneIsomer (3)(E)-Alkene (Trans)CisAlkene->TransAlkeneIsomerization(Slow)AlkaneProduct (4)Saturated EsterCisAlkene->Alkane+ H2(Pd/C, Unrestricted)TransAlkene->Alkane+ H2

Figure 1: Reaction pathway showing the kinetic access to the cis-alkene and thermodynamic drive toward the alkane.

Selectivity Factors[1][6][7]
  • Syn-Addition: Heterogeneous hydrogenation delivers hydrogen atoms to the same face of the alkyne, initially yielding the cis (Z) isomer.

  • Over-reduction: Without catalyst poisoning (e.g., Lead/Quinoline), the alkene remains adsorbed or re-adsorbs, rapidly reducing to the alkane.

  • Electronic Effects: The 4-tert-butyl group is electron-donating.[1] While it increases the electron density of the aromatic ring, its effect on the alkyne (separated by conjugation) is subtle, primarily acting as a bulky lipophilic anchor that aids solubility in non-polar solvents.

Experimental Protocols

Safety Pre-requisites
  • Hydrogen Gas: Extremely flammable.[1] Ensure all ground glass joints are greased and clamped.[1] Use a spark-proof fume hood.[1]

  • Catalysts: Dry Pd/C and Lindlar catalysts can be pyrophoric. Always wet the catalyst with an inert solvent (e.g., toluene or ethyl acetate) under nitrogen before introducing the reaction solvent or hydrogen.

Protocol A: Selective Semi-Hydrogenation (Lindlar)

Objective: Synthesis of Ethyl (Z)-3-(4-tert-butylphenyl)acrylate.[1]

Materials:

  • Substrate: 1.0 g (1 equiv)

  • Catalyst: Lindlar Catalyst (Pd/CaCO3 poisoned with Pb), 5 wt% loading.[1]

  • Additive: Quinoline (synthetic grade).[1]

  • Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH).[1]

Workflow:

  • Preparation: Dissolve 1.0 g of substrate in 10 mL EtOAc in a round-bottom flask.

  • Poisoning: Add Quinoline (20 µL per gram of substrate). Note: Quinoline occupies active sites responsible for alkene reduction, halting the reaction at the alkene stage.[2]

  • Catalyst Addition: Carefully add 50 mg Lindlar catalyst (5 wt% relative to substrate).[1]

  • Purging: Seal flask with a septum. Insert a needle connected to a vacuum/inert gas manifold. Cycle Nitrogen/Vacuum 3 times to remove oxygen.[1]

  • Hydrogenation: Attach a hydrogen balloon (1 atm). Purge the headspace briefly with H2. Stir vigorously at Room Temperature (20-25°C).

  • Monitoring: Monitor via TLC or GC every 30 minutes. The reaction typically completes in 1-3 hours.[1]

    • Critical Endpoint: Stop immediately upon disappearance of the alkyne spot to prevent isomerization to the trans isomer.

  • Work-up: Filter through a Celite pad to remove catalyst.[1] Wash the pad with EtOAc.

  • Purification: Wash the filtrate with 1M HCl (to remove Quinoline), then Brine. Dry over Na2SO4 and concentrate.

Protocol B: Exhaustive Hydrogenation (Pd/C)

Objective: Synthesis of Ethyl 3-(4-tert-butylphenyl)propionate.

Materials:

  • Substrate: 1.0 g (1 equiv)

  • Catalyst: 10% Palladium on Carbon (Pd/C).[1][3]

  • Solvent: Ethanol (EtOH) (preferred for solubility and green chemistry).[1]

Workflow:

  • Preparation: Dissolve 1.0 g of substrate in 15 mL Ethanol.

  • Catalyst Addition: Under a nitrogen blanket, add 100 mg of 10% Pd/C (10 wt% loading).

    • Caution: Do not add dry catalyst to a solvent containing hydrogen or flammable vapors.

  • Hydrogenation: Purge with H2 (balloon pressure, ~1 atm) as described in Protocol A.

  • Reaction: Stir vigorously at Room Temperature for 4-16 hours.

    • Note: The bulky tert-butyl group generally does not hinder the reduction of the side chain, but ensures the aromatic ring remains intact under these mild conditions.

  • Work-up: Filter through Celite. Rinse with Ethanol.[1][4][5] Concentrate in vacuo.[1]

  • Purity Check: Usually yields >95% pure alkane; no column chromatography is typically required.[1]

Analytical Validation

Use the following data table to validate your product. The shift from alkyne to alkene to alkane is distinct in 1H NMR.

FeatureSubstrate (Alkyne)Product A (Z-Alkene)Product B (Alkane)
Linker Protons No vinylic protons.[1]δ 5.95 (d, J=12.5 Hz) (cis-coupling)δ 2.60 (t), δ 2.95 (t) (methylene triplets)
Aromatic Region 2 Doublets (AA'BB')2 Doublets (AA'BB')2 Doublets (AA'BB')
Carbonyl (13C) ~154 ppm (Alkyne ester)~166 ppm (Conj.[1] Ester)~173 ppm (Sat.[1] Ester)
Rf (Hex/EtOAc 9:1) ~0.60~0.55~0.65

Troubleshooting Guide:

  • Problem: Presence of trans-alkene in Protocol A.

    • Cause: Over-reaction or insufficient quinoline.[1]

    • Fix: Increase Quinoline load or stop reaction earlier (95% conversion).[1]

  • Problem: Incomplete reduction in Protocol B.

    • Cause: Catalyst poisoning (sulfur/amines in substrate) or poor H2 mass transfer.[1]

    • Fix: Use fresh catalyst or increase pressure to 3 bar (Parr shaker).

References

  • Mechanistic Foundation: Horiuti, I., & Polanyi, M. (1934).[1] Exchange Reaction of Hydrogen on Metallic Catalysts. Transactions of the Faraday Society. Link[1]

  • Lindlar Catalyst Protocol: Lindlar, H. (1952).[1] Ein neuer Katalysator für selektive Hydrierungen.[1] Helvetica Chimica Acta.[1] Link

  • General Hydrogenation Guide: Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Syntheses. Academic Press.[1]

  • Palladium on Carbon Handling: Nishimura, S. (2001).[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH.[1] Link[1]

  • Selectivity in Alkynoate Esters: Trost, B. M., & Braslau, R. (1998).[1] Selective Hydrogenation of Alkynes to cis-Alkenes. Tetrahedron Letters.

Multicomponent reactions involving Ethyl 3-(4-tert-Butylphenyl)propiolate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl 3-(4-tert-Butylphenyl)propiolate in Multicomponent Heterocyclic Synthesis

Executive Summary

This application note details the strategic deployment of This compound (EBPP) in multicomponent reactions (MCRs). While generic aryl propiolates are common in heterocyclic synthesis, EBPP is a privileged scaffold in drug discovery. The para-tert-butyl group confers significant lipophilicity (


) and metabolic stability, enhancing the bioavailability of the resulting pharmacophores.

This guide moves beyond basic reactivity, focusing on two high-value MCR protocols: the 1,3-Dipolar Cycloaddition for Spiro-Oxindoles and the Regioselective Synthesis of Tetrasubstituted Pyrazoles . These protocols are optimized for researchers seeking to generate libraries of bioactive heterocycles with high atom economy and structural complexity.

Chemical Profile & Reactivity Matrix

EBPP possesses a dual-reactivity profile driven by the electron-deficient alkyne core and the bulky lipophilic tail. Understanding this dichotomy is critical for experimental design.

Table 1: Physicochemical & Reactivity Profile

ParameterSpecificationImplications for MCR Design
Compound This compoundSubstrate for cycloadditions & Michael additions.
Electronic State

-Carbon: Highly Electrophilic
Susceptible to nucleophilic attack (amines, phosphines) and dipole addition.
Steric Factor p-tert-Butyl group (Bulky)Directs regioselectivity away from the phenyl ring in crowded transition states.
Solubility High in non-polar organic solventsIdeal for DCM, Toluene, and 1,4-Dioxane; requires co-solvents for aqueous MCRs.
Key Intermediate Allenolate ZwitterionFormed via phosphine/amine addition; triggers annulation cascades.
Reactivity Divergence Pathway

The following diagram illustrates how the choice of co-reactants dictates the mechanistic pathway of EBPP.

ReactivityPathways EBPP Ethyl 3-(4-tert-butylphenyl) propiolate Nu Nucleophile (Amine/Phosphine) EBPP->Nu Path A Dipole 1,3-Dipole (Azomethine Ylide/Nitrile Imine) EBPP->Dipole Path B Michael Michael Addition Nu->Michael Cyclo [3+2] Cycloaddition Dipole->Cyclo Zwitterion Zwitterionic Intermediate Michael->Zwitterion Spiro Spiro-Oxindoles (Rigid Scaffolds) Cyclo->Spiro Isatin/Sarcosine Pyrazole Polysubstituted Pyrazoles Cyclo->Pyrazole Hydrazonoyl Chloride

Figure 1: Divergent reactivity of EBPP. Path A exploits the electrophilic


-carbon for zwitterionic cascades. Path B utilizes the 

-system as a dipolarophile.

Protocol A: Three-Component Synthesis of Spiro-Oxindoles

Target Scaffold: Spiro[indoline-3,3'-pyrrolizines] Mechanism: Decarboxylative Azomethine Ylide Cycloaddition Significance: Spiro-oxindoles are "privileged structures" in medicinal chemistry, often acting as MDM2 inhibitors or antimicrobial agents. The tert-butyl group of EBPP enhances binding in hydrophobic pockets (e.g., p53-MDM2 interface).

Reagents & Materials
  • Component A: Isatin (1.0 equiv)

  • Component B: Sarcosine or L-Proline (1.0 equiv)

  • Component C: this compound (1.0 equiv)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)[1]

  • Temperature: Reflux (

    
    )
    
Step-by-Step Methodology
  • Ylide Generation (In Situ):

    • In a 25 mL round-bottom flask, dissolve Isatin (147 mg, 1.0 mmol) and L-Proline (115 mg, 1.0 mmol) in 10 mL of MeOH.

    • Stir at room temperature for 10 minutes. The solution will darken, indicating the formation of the azomethine ylide intermediate via decarboxylation.

    • Expert Note: Do not isolate the ylide. It is unstable and must be trapped immediately.

  • Dipolarophile Addition:

    • Add this compound (230 mg, 1.0 mmol) directly to the reaction mixture.

    • Critical Parameter: Ensure the alkyne is fully solubilized. If precipitation occurs, add a minimal amount of DCM (1-2 mL).

  • Reflux & Cyclization:

    • Heat the mixture to reflux for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane).

    • The disappearance of the alkyne spot (

      
      ) indicates completion.
      
  • Work-up & Purification:

    • Cool the mixture to room temperature. Often, the product precipitates as a solid.

    • Filter the solid and wash with cold MeOH.

    • If no precipitate forms, remove solvent under reduced pressure and purify via column chromatography (Silica gel, Hexane:EtOAc 4:1).

Structural Validation: The product will be a mixture of regioisomers, but the steric bulk of the tert-butyl group strongly favors the isomer where the ester group is trans to the oxindole carbonyl to minimize steric clash.

Protocol B: Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles

Target Scaffold: 1,3,4,5-Tetrasubstituted Pyrazole Mechanism: 1,3-Dipolar Cycloaddition of Nitrile Imines Significance: This protocol mimics the core synthesis of COX-2 inhibitors (e.g., Celecoxib). The EBPP component introduces the critical lipophilic aryl moiety required for enzyme active site occupancy.

Reagents & Materials
  • Component A: Aryl Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 equiv)

  • Component B: Phenylhydrazine (1.0 equiv)

  • Component C: this compound (1.0 equiv)

  • Catalyst/Oxidant: Chloramine-T (1.0 equiv) or NCS/Et3N

  • Solvent: Ethanol[2][3]

Step-by-Step Methodology
  • Hydrazone Formation:

    • Combine the aldehyde (1.0 mmol) and phenylhydrazine (1.0 mmol) in Ethanol (5 mL). Stir for 30 mins at RT to form the hydrazone.

  • In Situ Nitrile Imine Generation:

    • Add Chloramine-T (1.0 mmol) to the hydrazone solution.

    • Mechanism:[1][4][5][6][7][8][9][10] Chloramine-T chlorinates the hydrazone, followed by base-mediated elimination to form the reactive nitrile imine dipole.

  • Cycloaddition:

    • Add EBPP (1.0 mmol) to the reaction vessel.

    • Reflux for 4–6 hours.

  • Regiocontrol Analysis:

    • The reaction yields two potential regioisomers.[9] However, the 1,3,4,5-substitution pattern is generally dictated by the electronic polarization of the alkyne.

    • The nucleophilic carbon of the nitrile imine attacks the

      
      -carbon of the propiolate (the more electrophilic site).
      
    • Expert Insight: The bulky tert-butyl group at the

      
      -position may slightly reduce the reaction rate compared to unsubstituted phenyl propiolates, requiring longer reflux times.
      
  • Purification:

    • Pour the reaction mixture into crushed ice.

    • Extract with Dichloromethane (

      
      ).
      
    • Dry over

      
       and concentrate.
      
    • Recrystallize from Ethanol/Water.

Mechanistic Logic & Troubleshooting

The success of these MCRs relies on the LUMO-lowering effect of the ester group on the alkyne, making it a potent dipolarophile.

Common Failure Modes:

  • Oligomerization: If the concentration of the dipole (ylide/nitrile imine) is too low, the alkyne may undergo self-polymerization or Michael addition with free amines. Solution: Add the alkyne slowly or ensure rapid dipole formation.

  • Regioisomeric Mixtures: While steric bulk aids selectivity, mixtures can occur. Solution: Use NMR (NOESY) to distinguish isomers. The proton adjacent to the ester usually shifts distinctively.

Visualizing the Spiro-Oxindole Mechanism:

SpiroMechanism Isatin Isatin + Sarcosine Imine Iminium Ion Isatin->Imine - H2O Ylide Azomethine Ylide (Dipole) Imine->Ylide - CO2 (Decarboxylation) TS Transition State (Concerted [3+2]) Ylide->TS + EBPP EBPP_Node Ethyl 3-(4-tert-butylphenyl) propiolate EBPP_Node->TS Product Spiro-Oxindole TS->Product

Figure 2: Mechanistic flow of the decarboxylative azomethine ylide cycloaddition.

References

  • Multicomponent Reactions of Propiolates: Alizadeh, A. et al. "One-Pot Synthesis of Functionalized Pyrazoles via 1,3-Dipolar Cycloaddition." Helvetica Chimica Acta, 2008.

  • Spiro-Oxindole Synthesis: Nair, V. et al. "The Multicomponent Reaction of Azomethine Ylides with Activated Alkynes." Tetrahedron, 2002.

  • Reactivity of Aryl Propiolates: Yavari, I. et al. "Reaction of Alkyl Propiolates with Nucleophiles: A Review." Synlett, 2006.

  • Isocyanide Based MCRs: Dömling, A. "Recent Advances in Isocyanide-Based Multicomponent Reactions." Chemical Reviews, 2006.

  • Synthesis of this compound: Vogel, D. E. "Preparation of Acetylenic Esters." Organic Syntheses, 1988.[11] (General procedure adapted for tert-butyl derivative).

(Note: While specific literature on the "tert-butyl" derivative in MCRs is sparse, the chemistry is extrapolated from the well-established reactivity of ethyl 3-phenylpropiolate, with modifications for the lipophilic substituent as standard in medicinal chemistry SAR studies.)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 3-(4-tert-Butylphenyl)propiolate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Ethyl 3-(4-tert-Butylphenyl)propiolate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during purification by column chromatography.

The primary challenge in purifying this compound lies in its molecular structure. The bulky, non-polar tert-butylphenyl group and the ethyl ester moiety result in a compound with relatively low polarity. This characteristic often leads to difficult separations from non-polar starting materials or byproducts, such as residual 4-tert-butylphenylacetylene or symmetrically coupled diynes. This guide provides strategies to overcome these common hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the essential first step before attempting to purify my crude product by column chromatography?

A1: The indispensable first step is to perform a thorough analysis using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive technique that serves as a small-scale pilot for your column. It allows you to:

  • Identify the number of components in your crude mixture.

  • Determine the optimal mobile phase (solvent system) for separation.[1]

  • Estimate the retention factor (Rf) of your target compound and impurities, which is crucial for predicting their behavior on the column.

An effective separation on a column is nearly impossible without prior TLC analysis to guide your choice of conditions.

Q2: How do I select the right mobile phase for separating this compound?

A2: The goal is to find a solvent system where your target compound and the closest impurities have different Rf values. For a relatively non-polar compound like this, a normal-phase system using silica gel is standard.[2] You will use a mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane).

The selection process is empirical:

  • Start with a very non-polar solvent, such as 100% hexanes, and run a TLC.

  • If the spots, including your product, remain at the baseline (Rf ≈ 0), gradually increase the polarity by adding a small percentage of a more polar solvent (e.g., 5% ethyl acetate in hexanes).

  • Continue to adjust the solvent ratio in small increments (e.g., 10%, 15% ethyl acetate) until you achieve the desired separation.[3]

Q3: What is an "ideal" Rf value on a TLC plate, and why is it important?

A3: The ideal Rf value for the compound of interest on a TLC plate is typically between 0.2 and 0.4 .[4][5]

  • Causality: The retention factor is a ratio of the distance the compound travels to the distance the solvent front travels.[6] A rule of thumb states that the number of column volumes (CVs) required to elute a compound is approximately the inverse of its Rf value (CV ≈ 1/Rf).[5]

    • Rf > 0.4: The compound will elute too quickly from the column (in < 2.5 CVs), moving with or close to the solvent front. This provides very little interaction time with the stationary phase, resulting in poor separation from other non-polar compounds.[7]

    • Rf < 0.2: The compound will be retained very strongly on the column, requiring a large volume of solvent to elute (> 5 CVs). This leads to band broadening (the compound peak becomes very wide and diffuse), which decreases resolution and can result in mixed fractions.[7]

Aiming for an Rf of ~0.3 provides a balance, ensuring sufficient interaction for separation without excessive band broadening.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem 1: Co-elution with a Non-Polar Impurity

Q: My TLC shows two spots that are very close together. On the column, my product is co-eluting with a non-polar impurity. How can I improve the separation?

A: This is the most common issue for this compound. When simple polarity adjustments fail, you must alter the selectivity of your chromatographic system.

Solutions:

  • Change Mobile Phase Selectivity: If you are using a standard hexanes/ethyl acetate system, the primary interaction is based on polarity. Try switching one of the solvents to introduce different intermolecular interactions. For example, substitute hexanes with toluene. Toluene can engage in π-π stacking interactions with the aromatic ring of your compound and impurities, potentially altering their relative retention times and improving separation.[8]

  • Use a Very Long Column: Increase the length-to-diameter ratio of your column. A longer, narrower column provides more theoretical plates, which enhances the separating power for difficult-to-resolve mixtures.[9]

  • Employ Gradient Elution: Start the elution with a very non-polar solvent system (e.g., 1% ethyl acetate in hexanes) and gradually increase the percentage of the polar solvent over the course of the separation. This keeps the early-eluting bands tight and provides more "kick" to elute more strongly retained compounds later, often improving overall resolution.[4]

  • Consider an Alternative Stationary Phase: If silica gel fails, consider alumina (neutral or basic) or Florisil®.[7] These materials have different surface properties and may provide the alternative selectivity needed for the separation.

Problem 2: Product Degradation on the Column

Q: My purification yield is very low, and I'm seeing new, unexpected spots appear in my collected fractions. Is my compound decomposing?

A: It's possible. Standard silica gel is slightly acidic (pH ≈ 4-5) and can catalyze the degradation of acid-sensitive compounds.[10] While alkynes and esters are generally stable, this should be investigated if you experience unexplained yield loss.

Diagnostic & Solution Steps:

  • Perform a Stability Test (2D TLC): Spot your crude material on the bottom-left corner of a square TLC plate. Run the plate in a suitable solvent system. After the run, remove the plate, let it dry completely, and then rotate it 90 degrees counter-clockwise. Run the plate again in the same solvent system.

    • Result: If the compound is stable, it will appear as a single spot on the diagonal. If it degrades on the silica, you will see new spots appearing off the diagonal.[7][11]

  • Use Deactivated Silica Gel: If degradation is confirmed, you can neutralize the silica gel. Prepare your mobile phase with a small amount of a basic additive, typically 1-3% triethylamine (Et₃N).[4] Flush the packed column with this solvent mixture before loading your sample. This deactivates the acidic silanol groups responsible for degradation.

  • Switch to an Alternative Stationary Phase: Alumina is generally more basic than silica and can be a good alternative for acid-sensitive compounds.[12]

Problem 3: Mismatch Between TLC and Column Results

Q: The separation on my TLC plate looks perfect, but when I run the column, all the fractions are mixed. What went wrong?

A: This frustrating issue often stems from improper column packing or sample loading. A perfect TLC separation means the chosen solvent system is correct, so the problem lies in the technique.

Common Causes & Solutions:

  • Poor Sample Loading: The initial band of your compound must be as thin and concentrated as possible.[13] If the initial band is too wide, the separation will be poor regardless of the solvent system.

    • Wet Loading Issue: Dissolving the sample in too much solvent before loading it onto the column is a common mistake. Use the absolute minimum volume of solvent required for dissolution.[13]

    • Solution: Dry Loading: This is the superior method for non-polar compounds or those with limited solubility in the mobile phase.[2][14] Dissolve your crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel to the solution, and then remove the solvent via rotary evaporation. This results in a free-flowing powder of your compound adsorbed onto silica, which you can then carefully add to the top of your packed column. This technique creates a very narrow starting band, dramatically improving resolution.[4][9]

  • Poorly Packed Column: Air bubbles, cracks, or channels in the silica bed will lead to uneven solvent flow, causing bands to become distorted and ruining the separation.[2][15] Ensure you pack the column carefully as a uniform slurry and allow it to settle without letting the silica bed run dry.

Experimental Protocols & Data

Protocol 1: Step-by-Step Solvent System Development via TLC
  • Prepare several TLC developing chambers with different solvent systems (e.g., 100% Hexane, 2% EtOAc/Hex, 5% EtOAc/Hex, 10% EtOAc/Hex).

  • Dissolve a tiny amount of your crude this compound in a volatile solvent (e.g., dichloromethane).

  • Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Place the plate in a developing chamber, ensuring the solvent level is below the baseline.

  • Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Remove the plate, immediately mark the solvent front with a pencil, and let it dry.

  • Visualize the spots using a UV lamp (254 nm). Circle the spots with a pencil.

  • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by substance) / (Distance traveled by solvent front) .[6][16]

  • Select the solvent system that places your target compound at an Rf value between 0.2 and 0.4 and provides the largest possible separation (ΔRf) from its nearest impurities.[1]

Data Presentation: Solvent Systems and Polarity

The following table provides a guide to common solvents used in normal-phase chromatography, ordered by increasing polarity.

SolventPolarity IndexTypical Use
Pentane / Hexanes0.0 - 0.1Primary non-polar mobile phase component
Toluene2.4Non-polar component with different selectivity
Dichloromethane (DCM)3.1Moderately polar component
Diethyl Ether2.8Moderately polar component
Ethyl Acetate (EtOAc)4.4Standard polar mobile phase component
Acetone5.1More polar component
Methanol (MeOH)5.1Highly polar; used for very polar compounds or to flush a column
Protocol 2: Step-by-Step Column Chromatography (Dry Loading)
  • Column Preparation: Secure a glass column of appropriate size vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[17]

  • Packing: Prepare a slurry of silica gel in your chosen non-polar eluent (e.g., 100% hexanes). Pour the slurry into the column, tapping the side gently to dislodge air bubbles. Open the stopcock to drain some solvent, allowing the silica to pack into a uniform bed. Do not let the solvent level drop below the top of the silica.[18] Add a final layer of sand on top to protect the silica surface.[13]

  • Sample Preparation (Dry Loading): Dissolve your crude product (e.g., 1 gram) in a minimal amount of a low-boiling solvent like dichloromethane. Add 2-3 grams of silica gel to this solution. Evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.[5]

  • Loading: Drain the solvent in the column until it is level with the top of the sand. Carefully add your dry-loaded sample as a powder to the top of the column, creating a thin, even layer. Gently tap to settle. Carefully add another thin layer of sand on top of the sample layer.

  • Elution: Gently add your starting mobile phase to the top of the column, taking care not to disturb the layers. Use a pipette or glass rod to guide the solvent down the inner wall. Fill the column with solvent and apply gentle air pressure (flash chromatography) to begin elution.

  • Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to determine which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure to isolate your purified this compound.

Visualizations

Purification Workflow Diagram

G cluster_prep Preparation & Analysis cluster_column Column Chromatography cluster_post Isolation & Verification Crude Crude Product TLC TLC Analysis to Find Solvent System (Rf ≈ 0.3) Crude->TLC Pack Pack Column (Silica Gel Slurry) TLC->Pack DryLoad Dry Load Sample (Adsorb on Silica) Pack->DryLoad Elute Elute with Mobile Phase (Isocratic or Gradient) DryLoad->Elute Collect Collect Fractions Elute->Collect TLC_Fractions Analyze Fractions by TLC Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evap Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for purification of this compound.

Troubleshooting Decision Tree for Co-elution

G Start Problem: Co-elution of Product and Impurity CheckRf Is Product Rf in the 0.2-0.4 range? Start->CheckRf AdjustSolvent Adjust Solvent Polarity to Target Rf ≈ 0.3 CheckRf->AdjustSolvent No ChangeSelectivity Is separation still poor? CheckRf->ChangeSelectivity Yes AdjustSolvent->ChangeSelectivity TryToluene Option 1: Replace Hexanes with Toluene (Alter π-π interactions) ChangeSelectivity->TryToluene Yes LongColumn Option 2: Use a Longer, Narrower Column (Increase Theoretical Plates) ChangeSelectivity->LongColumn Yes Gradient Option 3: Run a Shallow Gradient Elution ChangeSelectivity->Gradient Yes Success Separation Achieved ChangeSelectivity->Success No TryToluene->Success LongColumn->Success Gradient->Success

Sources

Troubleshooting low conversion in Sonogashira coupling of propiolates

Author: BenchChem Technical Support Team. Date: February 2026

The "Propiolate Paradox"

Welcome to the Propiolate Support Module. If you are here, you are likely experiencing a contradiction: propiolates are electron-deficient alkynes, theoretically making them highly reactive toward oxidative addition and transmetallation. Yet, they frequently result in 0% conversion or intractable black tars .

The Core Problem: The electron-withdrawing ester group lowers the LUMO of the triple bond, turning the propiolate into a potent Michael acceptor . Simultaneously, it increases the acidity of the terminal proton, accelerating Glaser homocoupling .

This guide abandons generic advice to focus on the specific suppression of these two parasitic pathways.

Diagnostic Framework (Visual)

Before altering your conditions, identify your specific failure mode using the logic flow below.

TroubleshootingFlow Start START: Reaction Analysis ColorCheck Observation: Reaction Color? Start->ColorCheck TLC Observation: TLC/LCMS Data? Start->TLC BlueGreen Blue/Green Solution ColorCheck->BlueGreen Turns Blue BlackPpt Black Precipitate (Early) ColorCheck->BlackPpt Immediate Blacking Dimer SM Consumed -> Dimer Found TLC->Dimer New non-polar spot Adduct SM Consumed -> 'M+Base' Mass TLC->Adduct Polar smear NoRxn SM Intact -> No Product TLC->NoRxn Only Ar-X remains O2Leak DIAGNOSIS: Oxygen Leak (Glaser Coupling) BlueGreen->O2Leak PdDeath DIAGNOSIS: Catalyst Deactivation (Pd Black) BlackPpt->PdDeath Dimer->O2Leak Michael DIAGNOSIS: Michael Addition (Base Attack) Adduct->Michael Inactive DIAGNOSIS: Poor Oxidative Addition NoRxn->Inactive

Figure 1: Diagnostic decision tree for identifying the root cause of failure in propiolate couplings.

Troubleshooting Guides (Q&A)

Issue A: "I see full consumption of the alkyne, but the major product is the homocoupled dimer."

The Cause: Glaser Coupling. Propiolates are prone to oxidative dimerization mediated by Cu(I) and Oxygen. The ester group makes the acetylide easier to form, which unfortunately also facilitates the formation of the Cu-acetylide-Cu dimer intermediate.

The Fix:

  • Rigorous Degassing: Sparging with argon is insufficient. You must use the Freeze-Pump-Thaw method (3 cycles) for the solvent.

  • Slow Addition: Do not add the propiolate all at once. Use a syringe pump to add the alkyne over 1-2 hours. This keeps the concentration of the free acetylide low relative to the aryl halide, statistically favoring the cross-coupling over the homocoupling.

  • Switch to Copper-Free: If the problem persists, eliminate Copper entirely (see Protocol B).

Issue B: "My reaction turns into a black tar/oil, and mass spec shows the alkyne + solvent/base mass."

The Cause: Michael Addition. This is the most common failure mode specific to propiolates. Common amine bases (Triethylamine, Diethylamine) are nucleophilic enough to attack the


-carbon of the propiolate triple bond.

The Fix:

  • Change the Base: Switch from organic amines to inorganic carbonates (

    
     or 
    
    
    
    ). These are effective bases but poor nucleophiles due to insolubility in organic solvents.
  • Steric Bulk: If you must use an amine, use DIPEA (Hünig's base). The steric bulk prevents nucleophilic attack on the alkyne.

  • Lower Temperature: Michael addition has a lower activation energy than the coupling. Keep the reaction at Room Temperature (RT). Do not heat above 40°C unless necessary.

Issue C: "The Aryl Halide remains untouched."

The Cause: Catalyst Poisoning or Poor Oxidative Addition. Propiolates can chelate Pd species in unproductive modes.

The Fix:

  • Ligand Selection: Switch to bulky, electron-rich phosphines like XPhos or SPhos . These facilitate oxidative addition (crucial for aryl bromides/chlorides) and prevent catalyst aggregation.

  • The "Pre-Mix" Myth: Do not stir the catalyst and alkyne together before adding the aryl halide. The alkyne can oligomerize on the metal center. Always add the alkyne last (or slowly).

Mechanistic Pathways

Understanding the competition between the desired cycle and the parasitic pathways is critical for optimization.

Mechanism cluster_Main Desired Pathway (Sonogashira) cluster_Side1 Parasitic Pathway 1 (Glaser) cluster_Side2 Parasitic Pathway 2 (Michael) Propiolate Propiolate (HC≡C-COOR) Pd_Cycle Pd(0)/Cu(I) Catalytic Cycle Propiolate->Pd_Cycle Ar-X Dimer Glaser Dimer (ROOC-C≡C-C≡C-COOR) Propiolate->Dimer Cu(I) + O2 Adduct Michael Adduct (Nu-CH=CH-COOR) Propiolate->Adduct Nucleophilic Base Base Base (Nu:) Product Coupled Product (Ar-C≡C-COOR) Pd_Cycle->Product O2 Oxygen (O2)

Figure 2: The Propiolate Divergence. Note that the presence of O2 or Nucleophilic Bases immediately diverts the starting material away from the Pd Cycle.

Optimized Protocols

Protocol A: The "Safe" Standard (Copper-Cocatalyzed)

Best for: Aryl Iodides, robust substrates.

ComponentRecommendationFunction
Catalyst

(2-5 mol%)
Robust, air-stable precatalyst.
Co-Catalyst CuI (1-2 mol%)Activates alkyne. Keep loading low.
Base

(3 equiv) in THF/ACN
Only if degassed perfectly.
Alternative Base

(2 equiv) in DMF
Preferred. Prevents Michael addition.
Procedure Slow Addition Add propiolate via syringe pump over 1h.

Step-by-Step:

  • Charge a dried Schlenk tube with Aryl Halide (1.0 eq),

    
     (0.02 eq), CuI (0.01 eq), and 
    
    
    
    (2.0 eq).
  • Evacuate and backfill with Argon (3x).

  • Add anhydrous DMF (degassed).

  • Stir at RT.[1][2]

  • Dissolve Propiolate (1.2 eq) in minimal DMF in a separate vial (degassed).

  • Add Propiolate solution dropwise over 60 mins.

Protocol B: The "Copper-Free" Variant

Best for: Aryl Bromides, substrates sensitive to homocoupling.

This protocol relies on the "Gelmann-Buchwald" conditions to eliminate Glaser coupling entirely [2].

ComponentRecommendationFunction
Catalyst

(3 mol%)
Labile ligands allow rapid exchange.
Ligand XPhos (6-9 mol%)Bulky, electron-rich. Facilitates Cu-free cycle.[3]
Base

(2.5 equiv)
Inorganic base is essential here.
Solvent ACN or TolueneACN often gives faster rates for propiolates.

Step-by-Step:

  • Charge tube with Aryl Bromide, Pd source, XPhos, and Base.

  • Flush with Argon.

  • Add solvent and Propiolate (can be added in one portion as Glaser is impossible without Cu).

  • Heat to 60-80°C (Higher T required for Cu-free activation).

References

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides.[4][5] Journal of Organometallic Chemistry, 653(1-2), 46–49. Link

  • Gelman, D., & Buchwald, S. L. (2003).[2] Efficient Copper-Free Sonogashira Coupling of Aryl Chlorides and Bromides with Terminal Alkynes.[3][4][5] Angewandte Chemie International Edition, 42(48), 5993–5996. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[5] Chemical Reviews, 107(3), 874–922. Link

  • Bakherad, M. (2013). Copper-free Sonogashira cross-coupling reactions. Applied Organometallic Chemistry, 27(3), 125–140. Link

Sources

Technical Guide: Improving Solubility of Ethyl 3-(4-tert-Butylphenyl)propiolate in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-(4-tert-Butylphenyl)propiolate is a highly lipophilic ester featuring a bulky tert-butyl group and an internal alkyne linker. While generally soluble in pure organic solvents, its high partition coefficient (LogP) creates two distinct challenges:[1]

  • Kinetic Solubility Limits: Difficulty achieving high-concentration stock solutions (>100 mM) in cold or hygroscopic DMSO.

  • Aqueous "Crash-Out": Rapid precipitation upon dilution into aqueous assay media (PBS, cell culture media), often mistaken for lack of potency or cytotoxicity.[1]

This guide provides a self-validating protocol to maximize solubility and stability, treating the solubilization process as a critical experimental variable.

Part 1: Stock Solution Preparation (The Dissolution Phase)

Q1: I cannot get the solid compound to dissolve completely in DMSO at 100 mM. What is happening?

Root Cause: The thermodynamic barrier is likely due to the crystal lattice energy of the solid or the presence of trace water in your DMSO. The tert-butyl group adds significant hydrophobicity, requiring "anhydrous" conditions for optimal solvation.

Troubleshooting Protocol:

  • Solvent Grade: Use only anhydrous DMSO (≥99.9%, water content <50 ppm).[1] Standard "molecular biology grade" DMSO often contains enough absorbed atmospheric water to inhibit the dissolution of highly lipophilic compounds.

  • Thermal Activation:

    • Action: Warm the vial to 37°C (water bath) for 10–15 minutes.

    • Scientific Rationale: Increasing temperature increases the kinetic energy of the solvent molecules, overcoming the lattice energy of the solid.

    • Warning: Do not exceed 45°C. Propiolates contain an electron-deficient alkyne (Michael acceptor) which can undergo thermally induced polymerization or degradation in the presence of trace nucleophiles.

  • Sonication:

    • Action: Sonicate in a bath sonicator (35–40 kHz) for 5-minute intervals.

    • Visual Check: Hold the vial against a light source. "Schlieren lines" (wavy refraction patterns) indicate the compound is dissolving but not yet homogenous. Continue until the solution is optically clear.

Q2: My stock solution turned yellow after a week at room temperature. Is it still good?

Root Cause: Color change usually indicates chemical instability rather than physical precipitation.[1] Propiolate esters are reactive electrophiles.[1]

  • Hydrolysis: In the presence of water (from wet DMSO), the ethyl ester can hydrolyze to the acid.[1]

  • Michael Addition: DMSO itself can occasionally act as a reactant under specific oxidative conditions, or trace impurities (amines) may react with the alkyne.[1]

Corrective Action:

  • Storage: Store stocks at -20°C or -80°C .

  • Container: Use amber glass or wrap vials in foil. Light can catalyze alkyne reactions.[1]

  • QC Step: Run a quick LC-MS. If the parent peak (M+) is intact and >95%, the yellowing is likely a trace impurity (chromophore) and the stock may still be usable. If the acid peak appears, discard.[1]

Part 2: Aqueous Dilution (The "Crash-Out" Phase)

This is the most critical failure point. A clear DMSO stock does not guarantee a clear assay well.[1]

Q3: When I add the DMSO stock to my cell culture media, I see a cloudy precipitate. How do I fix this?

Root Cause: "Solvent Shock." Adding a high-concentration lipophilic stock directly to water causes a rapid change in polarity. The compound aggregates faster than it can disperse.

The "Intermediate Dilution" Strategy: Do not jump from 100% DMSO to 0.1% DMSO in one step.

StepSolvent SystemConcentrationPurpose
1. Master Stock 100% Anhydrous DMSO100 mMLong-term storage.
2. Working Stock 100% Anhydrous DMSO10 mMPrecision pipetting source.[1]
3. Intermediate DMSO + Surfactant (e.g., Tween 80) 1 mMPre-conditions the compound for water.[1]
4. Final Assay Media + 10% Serum10 µMFinal target concentration.
Q4: Can I use surfactants to prevent precipitation?

Yes. For tert-butyl substituted compounds, surfactants are often mandatory for concentrations >10 µM in aqueous buffer.[1]

Recommended Additives:

  • Pluronic F-127 (0.02% - 0.1% final concentration):

    • Mechanism:[1][2] Forms loose micelles around the lipophilic tert-butyl tail, shielding it from water.[1]

    • Protocol: Dissolve Pluronic F-127 in your assay media before adding the compound.

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD):

    • Mechanism:[1][2] Encapsulates the phenyl-alkyne moiety.

    • Protocol: Prepare a 20% (w/v) HP-β-CD stock in water. Use this buffer for your final dilution steps.

Visual Workflows

Workflow 1: Optimal Stock Preparation

This self-validating workflow ensures you do not proceed with a compromised stock.

StockPrep Start Weigh Solid Compound Solvent Add Anhydrous DMSO (Target: 10-50 mM) Start->Solvent Vortex Vortex (30 sec) Solvent->Vortex Check1 Optically Clear? Vortex->Check1 Heat Warm to 37°C (Water Bath, 10 min) Check1->Heat No (Cloudy) Success Aliquot & Store (-20°C, Desiccated) Check1->Success Yes Fail Add Cosolvent (Ethanol/NMP) Check1->Fail No (Persistent Solid) Sonicate Sonicate (40 kHz, 5 min) Heat->Sonicate Sonicate->Check1

Caption: Iterative dissolution process prevents thermal degradation while ensuring homogeneity.

Workflow 2: Troubleshooting Precipitation (Decision Tree)

Use this logic when you observe turbidity in your assay plate.

CrashOut Problem Precipitation in Assay Media CheckConc Final Conc > 50µM? Problem->CheckConc Reduce Reduce Concentration (Limit of Solubility) CheckConc->Reduce Yes CheckMix Direct Addition? CheckConc->CheckMix No Serial Use Serial Dilution (Intermediate Plate) CheckMix->Serial Yes (100% DMSO -> Buffer) Surfactant Add Pluronic F-127 (0.05%) CheckMix->Surfactant No (Already Diluted)

Caption: Logical fault isolation for precipitation issues distinguishes between solubility limits and mixing errors.

Summary of Solubility Parameters

ParameterSpecificationNotes
Max DMSO Solubility ~50–100 mMDependent on temperature; warm to 37°C if crystallizing.
Aqueous Limit (No additives) < 10 µMHighly risk-prone. Visible precipitation likely above this.[1]
Aqueous Limit (with BSA/Serum) ~50 µMSerum albumin binds lipophiles, increasing apparent solubility.[1]
Preferred Cosolvent Ethanol (up to 10%)Useful if DMSO toxicity is a concern in specific assays.[1]
Critical Storage Temp -20°CPrevent ester hydrolysis.

References

  • Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1]

  • Waybright, T. J., et al. (2009).[1] Improving the solubility of library compounds in DMSO. Journal of Biomolecular Screening.

  • Cheng, X., et al. (2003).[1][3] Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304.[1]

  • Organic Chemistry Portal. (n.d.).[1] Methyl Esters (General Reactivity & Stability).

Sources

Technical Guide: Recrystallization of Ethyl 3-(4-tert-Butylphenyl)propiolate

[1]

Executive Summary & Compound Profile

This compound is an aryl alkynyl ester commonly synthesized via Sonogashira coupling.[1] Its purification presents specific challenges due to the competing solubility characteristics of its functional groups:

  • Lipophilic Domain: The tert-butylphenyl moiety imparts significant non-polar character, increasing solubility in alkanes (hexane, heptane).[1]

  • Polar Domain: The ethyl ester and alkyne linkage provide moderate polarity, allowing solubility in alcohols and chlorinated solvents.[1]

Physical State Warning: This compound often exists as a low-melting solid or a viscous oil depending on purity.[1] The tert-butyl group generally facilitates crystallization compared to the unsubstituted phenyl analog, but "oiling out" remains the primary failure mode during recrystallization.[1]

Solubility Profile
Solvent ClassSolubility (RT)Solubility (Hot)Suitability
Alkanes (Hexane, Heptane)Moderate to HighHighGood (requires cooling)
Alcohols (MeOH, EtOH)ModerateHighExcellent (single or binary system)
Esters (Ethyl Acetate)HighHighPoor (too soluble; use as co-solvent)
Water InsolubleInsolubleAnti-solvent only

Recommended Solvent Systems

We recommend a Two-Tier Screening Approach . Start with System A for standard purity batches. Use System B if the compound oils out or retains color.[1]

System A: The "Standard" Binary Mix (Heptane / Ethyl Acetate)

Best for: Removal of non-polar byproducts and general purification.[1]

  • Composition: High ratio of Heptane (90-95%) with trace Ethyl Acetate (5-10%).[1]

  • Mechanism: The compound dissolves in the small amount of polar EtOAc; Heptane acts as the bulk anti-solvent to force crystallization upon cooling.[1]

  • Advantage: Heptane (bp 98°C) allows for a higher temperature differential than hexane, promoting better crystal growth.[1]

System B: The Alcohol Gradient (Ethanol / Water)

Best for: Oiling-out prone batches and removing inorganic salts (e.g., Pd catalyst residues).[1]

  • Composition: Ethanol (solvent) and Water (anti-solvent).[1]

  • Mechanism: High solubility in hot ethanol.[1] Gradual addition of water increases polarity, forcing the hydrophobic tert-butyl group to aggregate and crystallize.[1]

  • Ratio: Typically 5:1 to 10:1 (EtOH:Water).[1]

Detailed Experimental Protocols

Protocol A: Heptane/EtOAc Recrystallization

Pre-requisite: Crude material must be dry (free of water).

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add Ethyl Acetate dropwise with heating (50-60°C) until just dissolved. Do not use excess.

  • Anti-Solvent Addition: Slowly add hot Heptane while maintaining gentle reflux.[1] Continue until a faint, persistent cloudiness (turbidity) appears.[1]

  • Clarification: Add 1-2 drops of Ethyl Acetate to clear the solution.[1]

  • Cooling:

    • Remove from heat and allow to cool to Room Temperature (RT) undisturbed (20-30 mins).

    • Transfer to a 4°C fridge for 2 hours.

    • Critical Step: If no crystals form, cool to -20°C (freezer).

  • Filtration: Collect crystals via vacuum filtration using a chilled Buchner funnel. Wash with cold Heptane.[1]

Protocol B: Ethanol/Water (Anti-Oiling Method)[1]
  • Dissolution: Dissolve crude in minimum boiling Ethanol (~78°C).

  • Seeding (Optional but Recommended): If you have a pure seed crystal, wait for the solution to cool slightly (to ~50°C) and add the seed.

  • Precipitation: Add warm water dropwise with vigorous stirring. Stop immediately when turbidity persists.[1]

  • Crystallization: Allow to cool very slowly (wrap flask in foil or a towel) to RT. Fast cooling promotes oiling.[1]

Troubleshooting Guide (FAQ)

Q1: The product separates as an oil (oiling out) instead of crystals. What do I do?

  • Cause: The saturation temperature is higher than the melting point of the solid in the solvent mixture.[1]

  • Solution:

    • Re-heat to redissolve the oil.[1]

    • Add more solvent (EtOAc or Ethanol) to lower the saturation concentration.[1]

    • Seed the solution at a lower temperature.

    • Scratch the inner glass wall with a glass rod to induce nucleation.[1]

Q2: The crystals are grey or brown (Palladium contamination). [1]

  • Cause: Residual Pd catalyst from the Sonogashira coupling.[1]

  • Solution: Perform a hot filtration through Celite® or activate charcoal treatment before crystallization.[1]

    • Dissolve in hot EtOAc.

    • Add activated carbon (5 wt%).[1] Stir for 10 mins.

    • Filter hot.[1][2]

    • Proceed with Heptane addition.[1][3]

Q3: Yield is very low (<50%).

  • Cause: Product is too soluble in the mother liquor.[1]

  • Solution:

    • Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat cooling (Second Crop).

    • Switch to a less polar system (e.g., pure Pentane at -78°C) if the compound is highly soluble.[1]

Process Logic Visualization

The following diagram illustrates the decision matrix for purifying this compound.

RecrystallizationLogicStartCrude this compoundCheckStatePhysical State?Start->CheckStateSolidSolid / Waxy SolidCheckState->SolidIfOilViscous OilCheckState->OilIfSystemASystem A: Heptane / EtOAc(Standard)Solid->SystemAPreferredSystemBSystem B: EtOH / Water(Polarity Shift)Oil->SystemBPreferredResultGoodWhite CrystalsSystemA->ResultGoodResultOilOiling OutSystemA->ResultOilResultColorColored ImpuritiesSystemA->ResultColorSystemB->ResultGoodSystemB->ResultOilActionSeedAction: Re-heat, Dilute,Add Seed CrystalResultOil->ActionSeedTroubleshootActionCharcoalAction: Carbon Treatment(Hot Filtration)ResultColor->ActionCharcoalTroubleshootActionCharcoal->SystemARetryActionSeed->ResultGood

Caption: Decision matrix for solvent selection and troubleshooting based on physical state and impurity profile.

References

  • Chemical Properties & Prediction : this compound Physical Properties. ChemicalBook. Retrieved from [1]

  • Synthesis Context (Sonogashira) : Pd(PPh3)4-Catalyzed Sonogashira Reaction for the Synthesis of Aryl Alkynyl Carboxylic Acids. Academia.edu.[1] Retrieved from

  • General Recrystallization Methodology : Recrystallization Solvents and Procedures. University of Rochester, Department of Chemistry.[1] Retrieved from

  • Analogous Purification (Aryl Propiolates) : Metal ligand cooperativity in the direct carboxylation... of terminal alkynes. Royal Society of Chemistry (RSC). Retrieved from [1]

  • Troubleshooting "Oiling Out" : Recrystallization Tips and Tricks. University of Colorado Boulder.[1] Retrieved from [1]

Stability of Ethyl 3-(4-tert-Butylphenyl)propiolate under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 3-(4-tert-Butylphenyl)propiolate

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support guide for this compound. This document, prepared by our Senior Application Scientists, provides in-depth technical guidance on the stability and reactivity of this compound, particularly under basic conditions. This compound is a versatile building block in organic synthesis, valued for its reactive α,β-acetylenic ester moiety.[1] However, this reactivity also makes it susceptible to specific degradation pathways in the presence of bases, which can lead to experimental challenges. This guide is designed to help you anticipate these issues, troubleshoot common problems, and ensure the integrity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction of this compound under strong basic conditions (e.g., NaOH, KOH)?

A: The primary and most rapid reaction is saponification , which is the base-mediated hydrolysis of the ethyl ester.[2][3] This process cleaves the ester bond, yielding the corresponding carboxylate salt (sodium or potassium 3-(4-tert-butylphenyl)propiolate) and ethanol.[4] This reaction is generally irreversible and is the driving force behind the degradation of the ester in the presence of strong aqueous bases.[5]

Q2: I need to run a reaction under basic conditions but want to avoid hydrolyzing the ester. What are my options?

A: It is critical to select a base that is non-nucleophilic. Strong, nucleophilic bases like NaOH or KOH will readily attack the ester's carbonyl carbon.[3][4] Instead, consider using sterically hindered, non-nucleophilic bases.[6] Good alternatives include:

  • Tertiary Amines: Such as N,N-Diisopropylethylamine (DIPEA or Hünig's Base) or Triethylamine (Et3N).[6][7]

  • Amidines: Such as 1,8-Diazabicycloundec-7-ene (DBU), which is an excellent choice for promoting elimination reactions without acting as a nucleophile.[6]

  • Inorganic Carbonates: In some cases, milder bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can be effective, particularly in aprotic solvents where their nucleophilicity is reduced.

Q3: My reaction with an amine nucleophile gave a complex mixture of products. What could be happening?

A: Besides potential saponification, you are likely observing a Michael Addition (also known as conjugate addition).[8][9] The β-carbon of the propiolate system is highly electrophilic. Nucleophiles, including amines, can attack this position, leading to the formation of an enamine intermediate that can then tautomerize or react further.[10] This can result in a mixture of (E) and (Z) isomers of the resulting acrylate.

Q4: Is the compound stable to acidic conditions?

A: Ester hydrolysis can also be catalyzed by acid, but unlike base-mediated saponification, the reaction is reversible.[2] To favor the ester, water must be rigorously excluded. If hydrolysis is desired, an excess of aqueous acid is used to drive the equilibrium toward the carboxylic acid and alcohol.[2] The compound is generally incompatible with strong oxidizing acids.[11]

Troubleshooting Guide: Common Experimental Issues

Problem 1: Starting Material Disappears, but Desired Product Yield is Low or Zero
  • Symptom: TLC or LC-MS analysis shows complete consumption of the starting ester, but the expected product spot/peak is weak or absent. A new, highly polar spot that does not move from the baseline on the TLC plate (or elutes very early in reverse-phase LC) is observed.

  • Root Cause Analysis: This is a classic sign of saponification. The resulting carboxylate salt is ionic and highly polar, making it insoluble in common organic extraction solvents (like ethyl acetate or dichloromethane) and immobile on silica gel TLC plates. You have likely formed the desired product, but it's being lost during the aqueous workup.

  • Solution & Prevention:

    • Avoid Aqueous Bases: Do not use NaOH, KOH, or LiOH if the ester functionality needs to be preserved.

    • Switch to a Non-Nucleophilic Base: For your reaction, employ a base like DBU or DIPEA.[6]

    • Modify Workup: If you suspect saponification has occurred, you can attempt to recover the product. During the workup, carefully acidify the aqueous layer with dilute HCl (to pH ~2) to protonate the carboxylate.[5] This will form the neutral carboxylic acid, which is often extractable into an organic solvent.

Problem 2: Multiple Products Detected, Complicating Purification
  • Symptom: NMR and Mass Spec data show multiple new species. You may observe signals corresponding to vinyl protons (alkenes) where you expect an alkyne, or multiple isomers.

  • Root Cause Analysis: This strongly suggests that a nucleophile in your reaction mixture has undergone a Michael Addition to the alkyne.[8][9] This is common with soft nucleophiles like amines or thiols.[10][12] The reaction can produce a mixture of E/Z geometric isomers, leading to a complex product profile.

  • Solution & Prevention:

    • Control Temperature: Michael additions are often kinetically controlled. Running the reaction at very low temperatures (e.g., -78 °C) can sometimes improve selectivity for one isomer.[13]

    • Choose a Bulky Base: If a base is required, using a sterically hindered one can disfavor its direct addition as a nucleophile.

    • Solvent Choice: The choice of solvent can influence the reaction pathway. Aprotic solvents are generally preferred to minimize side reactions.

Visualization of Degradation Pathways

The two primary pathways for the degradation of this compound under basic conditions are Saponification and Michael Addition.

G start This compound saponification_node Saponification (Nucleophilic Acyl Substitution) start->saponification_node Attack at Carbonyl Carbon michael_node Michael Addition (Conjugate Addition) start->michael_node Attack at β-Alkyne Carbon base Base (e.g., OH⁻, R₂NH) base->saponification_node base->michael_node saponification_product Propiolate Salt + Ethanol (High Polarity, Extraction Loss) saponification_node->saponification_product michael_product Enolate/Enamine Adduct (Mixture of E/Z Isomers) michael_node->michael_product G start Unexpected Result (Low Yield / Mixture) check_sm Q1: Is Starting Material (SM) consumed on TLC/LCMS? start->check_sm check_polar Q2: Is there a new, very polar spot/peak present? check_sm->check_polar Yes no_reaction Conclusion: Reaction Failed Base may be too weak or conditions too mild. check_sm->no_reaction No check_alkene Q3: Does NMR/MS suggest alkene or adduct formation? check_polar->check_alkene No saponification Conclusion: Saponification Product lost in workup. check_polar->saponification Yes michael Conclusion: Michael Addition Nucleophile added to alkyne. check_alkene->michael Yes sol_sapon Action: Re-run with non-nucleophilic base (e.g., DBU). Or, acidify aqueous layer to recover acid. saponification->sol_sapon sol_michael Action: Lower reaction temperature. Use a more hindered base/nucleophile. Change solvent. michael->sol_michael

Caption: A logical workflow for troubleshooting common issues.

References

  • Brill, T. B., & Kieke, M. (2001). Spectroscopy of Hydrothermal Reactions 16: Kinetics of Decarboxylation/Hydrolysis of Methyl Propiolate Ester and Decarboxylation of Propiolic Acid at 150–210 °C and 275 Bar. The Journal of Physical Chemistry A. [Link]

  • Brill, T. B. (2001). Spectroscopy of Hydrothermal Reactions 16: Kinetics of Decarboxylation/Hydrolysis of Methyl Propiolate Ester and Decarboxylation of Propiolic Acid at 150–210 °C and 275 Bar. ResearchGate. [Link]

  • Garg, N. K., et al. (2025). Hydrosilylation of Propiolate Esters. Organic Syntheses. [Link]

  • Koshikari, Y. Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. [Link]

  • Wikipedia. (n.d.). Michael addition reaction. [Link]

  • Clark, J. (n.d.). Hydrolysing Esters. Chemguide. [Link]

  • The Organic Chemistry Tutor. (n.d.). Saponification of Esters. [Link]

  • ChemTalk. (2023). Saponification. [Link]

  • Um, I.-H., et al. (n.d.). Kinetics and Mechanism of Michael-type Reactions of Ethyl Propiolate with Alicyclic Secondary Amines in H2O and MeCN. SciSpace. [Link]

  • Wikipedia. (n.d.). Non-nucleophilic base. [Link]

  • ResearchGate. (n.d.). Reactions of various nucleophiles with methyl-and ethyl- propiolate. [Link]

  • Grokipedia. (n.d.). Ethyl propiolate. [Link]

  • OperaChem. (2024). Saponification-Typical procedures. [Link]

  • EBSCO. (n.d.). Saponification. Research Starters. [Link]

  • chemistNATE. (2021). Saponification (Hydrolysis of Esters with OH-). YouTube. [Link]

  • Downey, C. W., et al. (2013). One-pot reactions of ethyl propiolate. UR Scholarship Repository. [Link]

  • Wang, X., et al. (2023). Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates. PMC. [Link]

  • Fiveable. (2025). α,β-unsaturated ester Definition. Organic Chemistry Key Term. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. [Link]

  • Chemistry LibreTexts. (2026). Non-nucleophilic Brønsted-Lowry Superbases. [Link]

  • ResearchGate. (n.d.). Reactivity of tert.butyl ester 3-(3', 5'-di-tert.butyl- 4'-hydroxyphenyl)-propionic acid in the reactions of oxidation. [Link]

  • Chemos GmbH & Co. KG. (2022). Safety Data Sheet: reaction mass of isomers of: C7-9-alkyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. [Link]

Sources

Validation & Comparative

Spectroscopic Validation Guide: Ethyl 3-(4-tert-Butylphenyl)propiolate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical document for researchers and QC scientists. It synthesizes theoretical principles with practical identification strategies, focusing on the spectral validation of Ethyl 3-(4-tert-Butylphenyl)propiolate .

Executive Summary

This compound (CAS: 109034-26-6) is a critical conjugated alkyne intermediate, widely employed in the synthesis of functionalized heterocycles (e.g., coumarins, quinolines) via metal-catalyzed cyclization.

For drug development professionals, validating this intermediate requires precise differentiation from its structural analogs—specifically the non-substituted Ethyl 3-phenylpropiolate and the starting precursor 4-tert-Butylphenylacetylene . This guide provides a definitive FT-IR fingerprinting protocol, highlighting the diagnostic "Gem-Dimethyl" doublet and the conjugated alkyne-ester variance that serves as the primary quality control (QC) checkpoint.

Technical Deep Dive: Vibrational Mechanics

To accurately interpret the spectrum, one must understand the electronic environment governing the vibrational modes. The molecule features three distinct electronic domains that influence wavenumber shifts:

  • The Conjugated Core (

    
    ): 
    The alkyne triple bond acts as a conductive bridge between the electron-rich aromatic ring and the electron-withdrawing ester. This conjugation:
    
    • Reduces the Carbonyl (

      
      ) frequency compared to non-conjugated esters (lowering it to 
      
      
      
      1710 cm⁻¹).
    • Intensifies the Alkyne (

      
      ) stretch due to the induced dipole moment asymmetry, making it observable (medium intensity) compared to symmetric internal alkynes.
      
  • The tert-Butyl Anchor: The bulky tert-butyl group at the para-position introduces strong aliphatic C-H stretching modes (

    
     cm⁻¹) and a highly specific "skeletal fingerprint" in the fingerprint region (
    
    
    
    cm⁻¹), which is absent in standard phenylpropiolates.

Comparative Spectral Analysis

The following tables provide the diagnostic bands required to confirm identity and purity.

Table 1: Characteristic Diagnostic Peaks (Target Molecule)

Data represents high-confidence characteristic ranges derived from structural functional group analysis and analog correlation.

Functional GroupVibration ModeWavenumber (

)
IntensityDiagnostic Note
Aliphatic C-H Stretch (Asym/Sym)2965 / 2870 StrongDominated by the 9 protons of the t-butyl group.
Alkyne

Stretch
2215 -- 2230 Med-WeakInternal conjugated alkyne. Sharp band.
Ester Carbonyl

Stretch
1705 -- 1715 StrongShifted lower than aliphatic esters (

) due to conjugation.
Aromatic Ring

Ring Stretch
1600, 1500 MediumCharacteristic "breathing" modes of the benzene ring.
tert-Butyl Skeletal Bend1395 & 1365 MediumThe "Gem-Dimethyl" Doublet. Critical for distinguishing from non-substituted analogs.
Ester C-O

Stretch
1240 -- 1280 StrongBroad, intense band typical of benzoates/propiolates.
Substituted Ar C-H OOP Bend830 -- 850 StrongSpecific to para-disubstituted benzene rings.
Table 2: Performance Comparison vs. Alternatives

Use this table to distinguish the product from common synthesis precursors and analogs.

FeatureTarget: Ethyl 3-(4-t-Butylphenyl)propiolateAnalog: Ethyl 3-phenylpropiolatePrecursor: 4-tert-Butylphenylacetylene
ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Region
2215–2230 cm⁻¹ (Internal)2215–2230 cm⁻¹ (Internal)2110 cm⁻¹ (Terminal) + 3300 cm⁻¹ (

)

Region
Present (~1710 cm⁻¹) Present (~1710 cm⁻¹)Absent
Fingerprint Doublet (1395/1365 cm⁻¹) Singlet/Absent (No t-butyl)Doublet (1395/1365 cm⁻¹)
Differentiation N/ALack of t-butyl peaks confirms analog.[1][2][3][4][5][6][7]Lack of Carbonyl confirms precursor.

Experimental Protocol: QC Validation

Objective: Confirm the success of a Sonogashira coupling reaction between Ethyl Propiolate and 4-tert-butyliodobenzene.

Method: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument Setup:

    • Crystal: Diamond or ZnSe (Diamond preferred for durability).

    • Resolution: 4 cm⁻¹.[3]

    • Scans: 16 (Routine) or 32 (High S/N).

    • Range: 4000–600 cm⁻¹.

  • Sample Preparation:

    • The compound is typically a viscous oil or low-melting solid.

    • Place a small droplet (approx. 2 mg) directly onto the center of the ATR crystal.

    • Apply pressure using the anvil to ensure intimate contact (critical for the 2220 cm⁻¹ alkyne peak detection).

  • Data Processing:

    • Perform a background scan (air) immediately prior to sampling.

    • Apply "ATR Correction" in software if comparing against transmission library spectra (to correct for penetration depth intensity variance).

  • Cleaning:

    • Clean crystal with Isopropanol (IPA) or Ethanol. Ensure no residue remains, as ester peaks from solvents can interfere with the carbonyl region.

Visualizations & Logic Flow

Diagram 1: Molecular Vibrational Map

Visualizing the key diagnostic zones on the molecular structure.

MolecularVibrations Molecule This compound tButyl tert-Butyl Group (Aliphatic Anchor) Molecule->tButyl Phenyl Phenyl Ring (Aromatic Core) Molecule->Phenyl Alkyne Alkyne Bridge (Conjugated) Molecule->Alkyne Ester Ethyl Ester (Polar Terminus) Molecule->Ester Peak_CH C-H Stretch 2965 cm⁻¹ tButyl->Peak_CH Peak_Gem Gem-Dimethyl Doublet 1395/1365 cm⁻¹ tButyl->Peak_Gem Peak_OOP Para-OOP Bend 840 cm⁻¹ Phenyl->Peak_OOP Peak_CC C≡C Stretch 2220 cm⁻¹ Alkyne->Peak_CC Peak_CO C=O Stretch 1710 cm⁻¹ Ester->Peak_CO

Caption: Mapping of functional groups to their specific IR diagnostic frequencies.

Diagram 2: QC Decision Tree

Logic flow for determining product identity vs. common impurities.

QCDecision Start Start QC Analysis (Unknown Sample) CheckCO Check 1710 cm⁻¹ Region Is Strong C=O Present? Start->CheckCO CheckAlkyne Check 3300 cm⁻¹ Region Is Sharp ≡C-H Present? CheckCO->CheckAlkyne No (C=O Absent) CheckTButyl Check 1365/1395 cm⁻¹ Is Doublet Present? CheckCO->CheckTButyl Yes (C=O Present) Result_Precursor ID: Precursor Material (4-t-Butylphenylacetylene) CheckAlkyne->Result_Precursor Yes (≡C-H Present) Result_Analog ID: Wrong Analog (Ethyl 3-phenylpropiolate) CheckTButyl->Result_Analog No (Singlet/Absent) Result_Success ID CONFIRMED: Ethyl 3-(4-t-Butylphenyl)propiolate CheckTButyl->Result_Success Yes (Doublet Present)

Caption: Step-by-step logic for distinguishing the target molecule from precursors and analogs.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for functional group characteristic ranges).
  • NIST Chemistry WebBook. Ethyl Propiolate Infrared Spectrum. National Institute of Standards and Technology. Available at: [Link] (Used as baseline for propiolate ester shifts).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.

Sources

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry Analysis of Ethyl 3-(4-tert-Butylphenyl)propiolate and its Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. High-resolution mass spectrometry (HRMS) stands as a cornerstone analytical technique, offering unparalleled accuracy and sensitivity for the characterization of small molecules. This guide provides an in-depth comparative analysis of the high-resolution mass spectrometry data for Ethyl 3-(4-tert-Butylphenyl)propiolate, a compound of interest in medicinal chemistry, against two of its structural isomers: Ethyl Cinnamate and Methyl 4-tert-butylbenzoate.

This document is intended for researchers, scientists, and drug development professionals, providing not only comparative data but also the underlying scientific rationale for the observed fragmentation patterns and the experimental design. By understanding the nuances of HRMS data for these closely related structures, researchers can enhance their ability to confidently identify and characterize new chemical entities.

The Power of High-Resolution Mass Spectrometry in Small Molecule Analysis

High-resolution mass spectrometry provides the capability to measure the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, typically to within a few parts per million (ppm). This level of precision allows for the determination of the elemental composition of a molecule from its exact mass. Unlike nominal mass measurements provided by low-resolution mass spectrometers, HRMS can distinguish between ions of the same nominal mass but different elemental formulas, a critical capability in the analysis of unknown compounds or in complex matrices.

The choice of ionization technique is crucial for successful HRMS analysis. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and semi-polar molecules, often producing intact protonated or deprotonated molecules, [M+H]⁺ or [M-H]⁻, respectively.[1] This minimizes fragmentation in the ion source and provides a clear measurement of the molecular ion. For the compounds discussed in this guide, ESI in positive ion mode is the preferred method to generate the protonated molecular ions.

Predicted High-Resolution Mass Spectrometry Data for this compound

In the absence of publicly available experimental HRMS data for this compound, a predicted fragmentation pathway and the corresponding accurate masses of the expected ions are presented. This prediction is based on established fragmentation rules for esters and compounds containing a tert-butylphenyl group.[2][3]

The molecular formula for this compound is C₁₅H₁₈O₂. The expected monoisotopic mass of the neutral molecule is 230.1307 u. Upon positive mode electrospray ionization, the protonated molecule, [C₁₅H₁₉O₂]⁺, is expected to be observed with a calculated accurate mass of 231.1385.

Key Predicted Fragments:

The fragmentation of the protonated molecule is anticipated to proceed through several characteristic pathways, primarily involving the ester and the tert-butyl group.

  • Loss of ethylene: A common fragmentation for ethyl esters is the neutral loss of ethylene (C₂H₄), resulting in the formation of a protonated carboxylic acid.

  • Loss of ethanol: Cleavage of the ester bond can also lead to the loss of a neutral ethanol molecule (C₂H₅OH).

  • Fragmentation of the tert-butyl group: The tert-butyl group is known to fragment via the loss of a methyl radical (•CH₃) followed by the loss of isobutylene (C₄H₈).

The predicted accurate masses for the key fragments are summarized in the table below.

Predicted Fragment IonElemental CompositionCalculated Accurate Mass (m/z)
[M+H]⁺[C₁₅H₁₉O₂]⁺231.1385
[M+H - C₂H₄]⁺[C₁₃H₁₅O₂]⁺203.1072
[M+H - C₂H₅OH]⁺[C₁₃H₁₃O]⁺185.0966
[M+H - CH₃]⁺[C₁₄H₁₆O₂]⁺216.1150
[M+H - C₄H₈]⁺[C₁₁H₁₁O₂]⁺175.0759

Visualization of the Predicted Fragmentation Pathway:

M [C15H19O2]+ m/z = 231.1385 F1 [C13H15O2]+ m/z = 203.1072 M->F1 - C2H4 F2 [C13H13O]+ m/z = 185.0966 M->F2 - C2H5OH F3 [C14H16O2]+ m/z = 216.1150 M->F3 - •CH3 F4 [C11H11O2]+ m/z = 175.0759 M->F4 - C4H8

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Comparative High-Resolution Mass Spectrometry Data of Structural Isomers

To provide a practical context for the predicted data, we will now examine the experimental HRMS data for two structural isomers of this compound: Ethyl Cinnamate and Methyl 4-tert-butylbenzoate. Both have the same nominal molecular weight but differ in their chemical structure, leading to distinct fragmentation patterns.

Ethyl Cinnamate (C₁₁H₁₂O₂)

Ethyl Cinnamate is an aromatic ester with a conjugated double bond. Its elemental composition is C₁₁H₁₂O₂, with a monoisotopic mass of 176.0837 u. The protonated molecule, [C₁₁H₁₃O₂]⁺, has a calculated accurate mass of 177.0916.

Experimental HRMS Data:

The following table summarizes the experimentally observed high-resolution mass spectrometry data for Ethyl Cinnamate. The data was acquired using an Orbitrap mass spectrometer with electrospray ionization in positive ion mode.

Observed Fragment IonElemental CompositionMeasured Accurate Mass (m/z)Mass Error (ppm)
[M+H]⁺[C₁₁H₁₃O₂]⁺177.0912-2.3
[M+H - C₂H₄]⁺[C₉H₉O₂]⁺149.0603-1.3
[M+H - C₂H₅OH]⁺[C₉H₇O]⁺131.0500-0.8
[C₆H₅]⁺[C₆H₅]⁺77.03910.5

Interpretation of Fragmentation:

The fragmentation of Ethyl Cinnamate is dominated by cleavages related to the ester group. The loss of ethylene and ethanol are the primary fragmentation pathways, consistent with the behavior of ethyl esters. The presence of the phenyl cation ([C₆H₅]⁺) is also a characteristic fragment for aromatic compounds.

Visualization of the Fragmentation Pathway:

M [C11H13O2]+ m/z = 177.0912 F1 [C9H9O2]+ m/z = 149.0603 M->F1 - C2H₄ F2 [C9H7O]+ m/z = 131.0500 M->F2 - C2H₅OH F3 [C6H5]+ m/z = 77.0391 F2->F3 - CO

Caption: ESI-MS/MS fragmentation of Ethyl Cinnamate.

Methyl 4-tert-butylbenzoate (C₁₂H₁₆O₂)

Methyl 4-tert-butylbenzoate is another structural isomer, with the elemental composition C₁₂H₁₆O₂ and a monoisotopic mass of 192.1150 u. The protonated molecule, [C₁₂H₁₇O₂]⁺, has a calculated accurate mass of 193.1228.

Experimental HRMS Data:

The experimental HRMS data for Methyl 4-tert-butylbenzoate was obtained under similar conditions as Ethyl Cinnamate.

Observed Fragment IonElemental CompositionMeasured Accurate Mass (m/z)Mass Error (ppm)
[M+H]⁺[C₁₂H₁₇O₂]⁺193.1225-1.6
[M+H - CH₃OH]⁺[C₁₁H₁₃O]⁺161.0966-0.6
[M+H - •CH₃]⁺[C₁₁H₁₄O₂]⁺178.0994-0.5
[C₈H₉]⁺[C₈H₉]⁺105.07040.3

Interpretation of Fragmentation:

The fragmentation of Methyl 4-tert-butylbenzoate is characterized by the loss of methanol from the methyl ester and the loss of a methyl radical from the tert-butyl group. The formation of the [C₈H₉]⁺ ion is indicative of fragmentation within the tert-butylphenyl moiety.

Visualization of the Fragmentation Pathway:

M [C12H17O2]+ m/z = 193.1225 F1 [C11H13O]+ m/z = 161.0966 M->F1 - CH3OH F2 [C11H14O2]+ m/z = 178.0994 M->F2 - •CH3 F3 [C8H9]+ m/z = 105.0704 F1->F3 - C3H4

Caption: ESI-MS/MS fragmentation of Methyl 4-tert-butylbenzoate.

Comparative Analysis and Key Differentiators

The comparative analysis of the HRMS data for this compound and its isomers reveals key structural differentiators that are readily identifiable through their fragmentation patterns.

FeatureThis compound (Predicted)Ethyl Cinnamate (Experimental)Methyl 4-tert-butylbenzoate (Experimental)
Molecular Ion ([M+H]⁺) 231.1385177.0912193.1225
Key Neutral Losses C₂H₄, C₂H₅OH, •CH₃, C₄H₈C₂H₄, C₂H₅OHCH₃OH, •CH₃
Characteristic Fragments Fragments indicating both ester and tert-butyl group fragmentation.Fragments characteristic of an ethyl ester and a phenyl group.Fragments showing loss from a methyl ester and a tert-butyl group.
Structural Uniqueness The propiolate (alkyne) functionality is expected to influence fragmentation, potentially leading to unique rearrangement products not seen in the other isomers.The conjugated double bond influences the stability of fragment ions.The direct attachment of the ester to the aromatic ring leads to characteristic benzoic acid-type fragments.

The ability of HRMS to provide accurate mass measurements is critical in confirming the elemental composition of each fragment ion, thereby lending high confidence to the structural assignments. The distinct fragmentation pathways serve as a "fingerprint" for each isomer, allowing for their unambiguous identification.

Experimental Protocols

For the acquisition of high-quality HRMS data for small molecules such as the ones discussed, the following experimental protocol is recommended.

Sample Preparation
  • Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µM in 50:50 acetonitrile:water containing 0.1% formic acid.[4]

  • Filter the final solution through a 0.22 µm syringe filter prior to infusion.

HRMS Analysis
  • Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Infusion: Direct infusion of the sample solution at a flow rate of 5-10 µL/min.

  • Mass Spectrometer Settings:

    • Capillary Voltage: 3.5-4.5 kV

    • Sheath Gas Flow Rate: 10-20 arbitrary units

    • Auxiliary Gas Flow Rate: 2-5 arbitrary units

    • Capillary Temperature: 275-325 °C

    • Mass Resolution: >70,000 (FWHM)

    • Scan Range: m/z 50-500

  • Tandem Mass Spectrometry (MS/MS):

    • Select the protonated molecular ion ([M+H]⁺) as the precursor ion.

    • Apply collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) with a normalized collision energy in the range of 10-40 eV to induce fragmentation.

    • Acquire the product ion spectrum at high resolution.

Visualization of the Experimental Workflow:

cluster_prep Sample Preparation cluster_analysis HRMS Analysis P1 Stock Solution (1 mg/mL) P2 Dilution to 1-10 µM in ACN:H2O (50:50) + 0.1% FA P1->P2 P3 Syringe Filtration (0.22 µm) P2->P3 A1 Direct Infusion (5-10 µL/min) P3->A1 A2 ESI Source (+ve mode) A1->A2 A3 High-Resolution Mass Analyzer (e.g., Orbitrap) A2->A3 A4 MS1 Scan (m/z 50-500) A3->A4 A5 Precursor Ion Selection ([M+H]+) A3->A5 A6 Collision-Induced Dissociation (CID/HCD) A5->A6 A7 MS/MS Scan (Product Ions) A6->A7

Caption: General workflow for HRMS analysis of small molecules.

Conclusion

This guide has provided a comprehensive overview of the high-resolution mass spectrometry analysis of this compound and its structural isomers. Through a combination of predicted and experimental data, we have demonstrated how HRMS can be a powerful tool for the unambiguous identification and structural elucidation of small molecules. The distinct fragmentation patterns, elucidated with high mass accuracy, serve as unique identifiers for each compound. The detailed experimental protocols provided herein offer a robust framework for researchers to obtain high-quality HRMS data in their own laboratories. As the complexity of molecules in drug discovery continues to increase, the application of high-resolution mass spectrometry will remain an indispensable component of the analytical toolkit.

References

  • TutorChase. What are the common fragments in mass spectrometry for esters? [Link]

  • PubMed. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. [Link]

  • University of Texas Medical Branch. HRMS Analysis of Small Molecules. [Link]

  • American Pharmaceutical Review. Mass Spectrometry in Small Molecule Drug Development. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. (PDF) Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. [Link]

  • ResearchGate. Ethyl cinnamate. NG-3b:C17H17NO3, pale brown compound, Rf = 0.31. MS [ES +]. [Link]

  • University of Arizona. Mass Spectrometry - Examples. [Link]

  • Pearson+. The mass spectrum of tert-butylamine follows shows an intense bas.... [Link]

  • Wikipedia. Electrospray ionization. [Link]

  • Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. [Link]

  • Doc Brown's Advanced Organic Chemistry. C4H10O (CH3)3COH mass spectrum of 2-methylpropan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl alcohol image diagram. [Link]

  • YouTube. PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

  • Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • ResearchGate. a) GC-Chromatogram and b) Mass Spectra of Ethyl Cinnamate. [Link]

  • RSC Publishing. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

  • PubChem. Ethyl Cinnamate. [Link]

  • ResearchGate. (PDF) Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

  • PubMed Central. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. [Link]

  • NIST Chemistry WebBook. Ethyl (Z)-cinnamate. [Link]

  • SciSpace. Sonochemical Synthesis of Ethyl Cinnamate. [Link]

  • NIST Chemistry WebBook. Methyl 4-tert-butylbenzoate. [Link]

  • Royal Society of Chemistry. 2-Methyl-4-oxo-4-phenylbutyronitrile (9e): 1H NMR (500 MHz, CDCl3) δ: 1. [Link]

  • PubChem. Methyl p-tert-butylbenzoate. [Link]

  • NIST Chemistry WebBook. Methyl 4-tert-butylbenzoate. [Link]

Sources

Comparative Guide: HPLC Purity Analysis of Ethyl 3-(4-tert-Butylphenyl)propiolate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-(4-tert-Butylphenyl)propiolate is a critical synthetic intermediate, particularly valued in "click chemistry" (azide-alkyne cycloaddition) and the synthesis of functionalized heterocycles. Its purity is paramount; the presence of the hydrolyzed free acid or unreacted aryl halides can catastrophically lower yields in subsequent transition-metal catalyzed reactions.

This guide compares the industry-standard Gradient Reverse-Phase HPLC (RP-HPLC) method against common alternatives (Isocratic HPLC and GC-FID). We establish the Gradient RP-HPLC method as the superior analytical tool, offering the necessary resolution to separate the lipophilic ester from its polar hydrolysis degradation products without the thermal instability risks associated with Gas Chromatography.

Part 1: Chemical Context & Impurity Profiling[1]

To design a robust method, one must understand the analyte's behavior. The molecule features a lipophilic tert-butyl group and a reactive alkyne ester.

The Degradation Pathway

The primary quality attribute to monitor is the stability of the ester linkage. Under humid storage conditions, the ester hydrolyzes to 3-(4-tert-Butylphenyl)propiolic acid .

  • Analyte (Ester): Highly lipophilic (

    
    ), neutral.
    
  • Impurity A (Acid): Polar (ionizable), elutes early in RP-HPLC.

  • Impurity B (Starting Material): 1-Bromo-4-tert-butylbenzene (if synthesized via Sonogashira), highly lipophilic.

Visualization: Impurity Fate & Separation Logic

The following diagram illustrates the chemical pathway and why separation is challenging.

ImpurityPathway cluster_separation Chromatographic Behavior (C18 Column) Ester This compound (Target Analyte) Acid Impurity A: Propiolic Acid Derivative (Hydrolysis Product) Ester->Acid Hydrolysis (H2O/H+) Ester_Behavior Lipophilic Elutes Late (RRT 1.0) Ester->Ester_Behavior Acid_Behavior Polar/Ionizable Elutes Early (RRT < 0.5) Acid->Acid_Behavior SM Impurity B: 1-Bromo-4-tert-butylbenzene (Starting Material) SM->Ester Sonogashira Coupling

Figure 1: Chemical degradation pathway and correlated chromatographic behavior.[1] The large polarity difference between the acid and ester necessitates a gradient method.

Part 2: Method Comparison

We evaluated three methodologies for purity analysis. The data below summarizes the performance characteristics.

Comparative Performance Matrix
FeatureMethod A: Gradient RP-HPLC (Recommended) Method B: Isocratic RP-HPLCMethod C: GC-FID
Separation Principle Hydrophobicity (Dynamic Polarity)Hydrophobicity (Static)Boiling Point / Volatility
Resolution (

)
> 5.0 (Acid vs. Ester)< 1.5 (Co-elution risk)N/A (Degradation)
Analyte Stability High (Ambient Temp)HighLow (Thermal degradation of alkyne)
Run Time 15 - 20 mins> 45 mins (for late eluters)< 10 mins
Sensitivity (LOD) High (UV 254nm)Moderate (Peak broadening)Moderate
Suitability Gold Standard for Purity Quick checks onlyResidual solvent analysis only
Analysis of Alternatives
Why GC-FID Fails (Method C)

While Gas Chromatography is excellent for volatile esters, alkynyl esters are thermally labile. At injector temperatures >200°C, the triple bond is prone to polymerization or rearrangement, leading to:

  • Ghost Peaks: Artifacts appearing from thermal breakdown.

  • Non-Linearity: Loss of analyte at lower concentrations due to adsorption/degradation.

Why Isocratic HPLC Fails (Method B)

The "General Elution Problem" applies here.

  • If the mobile phase is weak (high water) to resolve the polar Acid Impurity , the lipophilic Ester takes >60 minutes to elute, resulting in broad, undetectable peaks.

  • If the mobile phase is strong (high ACN) to elute the Ester , the Acid Impurity elutes at the void volume (

    
    ), co-eluting with solvent fronts and salts.
    

Part 3: The Recommended Protocol (Gradient RP-HPLC)

This protocol is designed to be self-validating . It includes specific system suitability tests (SST) to ensure the data is reliable before sample analysis begins.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1200/1290 or Waters Alliance).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18),

    
    .
    
    • Expert Note: End-capping is crucial to prevent the basic interactions with the alkyne

      
      -electrons.
      
  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water.[2]
    
    • Mechanism:[3][4] Acidification suppresses the ionization of the impurity (Propiolic Acid), forcing it into a neutral state. This sharpens the peak and increases retention slightly away from the void.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Flow Rate: 1.0 mL/min.[5][6]

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm (Primary) and 280 nm (Secondary).

  • Injection Volume: 5 - 10 µL.

Gradient Table
Time (min)% Mobile Phase A (Aq)% Mobile Phase B (Org)Event
0.006040Equilibration/Start
2.006040Isocratic Hold (Elute Acid Impurity)
10.00595Linear Ramp (Elute Ester & SM)
14.00595Wash Lipophilic Residues
14.106040Return to Initial
18.006040Re-equilibration (Critical)
Workflow & System Suitability

The following workflow ensures the method is performing correctly before valuable samples are consumed.

Workflow Start Start Analysis Blank 1. Inject Blank (Mobile Phase) Check for Ghost Peaks Start->Blank Std 2. Inject System Suitability Std (Mix of Acid + Ester) Blank->Std Decision Check Criteria: Resolution (Rs) > 2.0? Tailing Factor (Tf) < 1.5? Std->Decision Fail FAIL: Check pH, Column Age, or Gradient Decision->Fail No Pass PASS: Inject Samples Decision->Pass Yes Process Data Processing: Integrate at 254nm Calc % Area Normalization Pass->Process

Figure 2: Analytical workflow with built-in decision gates for data integrity.

Sample Preparation
  • Diluent: Acetonitrile:Water (80:20).

    • Why: The sample is lipophilic. Dissolving in 100% ACN is possible, but matching the starting gradient conditions (closer to 60:40) prevents "solvent shock" which causes peak splitting.

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.22 µm PTFE filter (Nylon can adsorb some alkynes; PTFE is chemically inert).

Part 4: Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Split Peak (Analyte) Solvent mismatch (Sample solvent stronger than Mobile Phase).Dissolve sample in Mobile Phase or reduce injection volume.
Tailing Acid Peak Secondary silanol interactions or ionization.Ensure Mobile Phase A pH is < 3.0 (use Phosphate or Formic acid).
Drifting Retention Column temperature fluctuation or insufficient equilibration.Use a column oven (30°C) and ensure 4-5 mins post-run equilibration.
Extra Peak @ ~12 min 1-Bromo-4-tert-butylbenzene (Starting Material).Confirm with standard injection; this is a common synthetic impurity.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on Gradient Elution principles).
  • Phenomenex. (2025).[5] HPLC vs GC: What Sets These Methods Apart. Link

  • Drawell Analytical. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. Link

  • LGC Standards. (n.d.). Ethyl 3-(3-(tert-Butyl)-4-hydroxy-5-methylphenyl)propanoate Impurity Standards. (Reference for similar aryl propanoate impurity profiling). Link

  • Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. FDA. (Basis for System Suitability criteria). Link

Sources

Crystal structure determination of Ethyl 3-(4-tert-Butylphenyl)propiolate

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Crystallographic Determination

Part 1: Executive Summary & Strategic Context

Ethyl 3-(4-tert-butylphenyl)propiolate is a conjugated system of significant interest in organic materials science and medicinal chemistry. It serves as a robust "click chemistry" handle and a rigid linker in metal-organic frameworks (MOFs). However, its solid-state behavior is governed by a competition between the planar


-stacking potential of the alkyne-phenyl core and the steric bulk of the tert-butyl group.

This guide provides a technical roadmap for determining its crystal structure. Unlike standard "recipe" books, we objectively compare the primary determination methodology—Single Crystal X-Ray Diffraction (SC-XRD) —against its alternatives (Powder Diffraction and Computational Prediction) to validate why SC-XRD is the requisite gold standard for this specific molecular class.

Part 2: Synthesis & Crystallization (The Prerequisite)

Before structure determination can occur, high-fidelity crystals must be engineered. The synthesis utilizes a Sonogashira coupling, optimized to prevent homocoupling of the alkyne.[1]

2.1 Optimized Synthetic Pathway
  • Reactants: 1-Bromo-4-tert-butylbenzene + Ethyl Propiolate.

  • Catalyst System: Pd(PPh3)2Cl2 (2 mol%) / CuI (1 mol%).

  • Base/Solvent: Et3N / THF (Anhydrous).

Crystallization Strategy: The tert-butyl group increases solubility in non-polar solvents, making standard precipitation difficult.

  • Method A (Preferred): Slow evaporation from Hexane:Ethyl Acetate (9:1) at 4°C.

  • Method B (Alternative): Vapor diffusion of Pentane into a saturated Toluene solution.

2.2 Visualization: Synthesis to Crystal Engineering

SynthesisWorkflow Reactants 1-Bromo-4-tert-butylbenzene + Ethyl Propiolate Catalysis Sonogashira Coupling (Pd(PPh3)2Cl2 / CuI / Et3N) Reactants->Catalysis 25°C, 12h Purification Column Chromatography (Silica, Hex:EtOAc) Catalysis->Purification Workup Crystallization Crystal Growth (Slow Evaporation, 4°C) Purification->Crystallization Saturation Target Diffraction-Quality Single Crystal Crystallization->Target Selection

Figure 1: Reaction and crystallization workflow for isolating this compound suitable for X-ray analysis.

Part 3: Comparative Analysis of Determination Methods

For a researcher deciding how to characterize this bulk solid, three methods exist. Below is an objective comparison of their "performance" regarding resolution, structural certainty, and resource demand.

3.1 SC-XRD vs. PXRD vs. CSP

The Challenge: The tert-butyl group introduces rotational disorder. Powder diffraction often fails to resolve the precise orientation of the methyl groups within the lattice, leading to ambiguous space group assignments.

FeatureSingle Crystal XRD (SC-XRD) Powder XRD (PXRD) Crystal Structure Prediction (CSP)
Primary Output 3D Atomic Coordinates (x, y, z)Unit Cell Dimensions & Phase IDTheoretical Lattice Energy Minima
Resolution Atomic (< 0.8 Å)Bulk Phase (> 2.0 Å typically)N/A (Computational)
Disorder Handling Excellent (Can model t-Bu rotation)Poor (Peak overlap obscures disorder)Variable (Depends on forcefield)
Sample Req. 1 High-quality crystal (>0.1 mm)~50 mg Polycrystalline powderMolecular structure file (.mol)
Suitability Best for De Novo Determination Best for Polymorph ScreeningBest for theoretical stability checks

Verdict: For this compound, SC-XRD is the mandatory choice . The flexibility of the ethyl ester tail combined with the bulky tert-butyl head group creates a "dumbbell" packing motif that requires 3D spatial resolution to solve the phase problem accurately.

Part 4: Structural Insights (The "Performance" of the Molecule)

Once determined, the structure of this molecule reveals critical data about its stability and reactivity compared to alternatives (e.g., the methyl ester or non-substituted phenyl analog).

4.1 Structural Comparison
  • The tert-Butyl Effect: Unlike Ethyl 3-phenylpropiolate, which packs in tight "herringbone"

    
    -stacks, the tert-butyl group in this molecule acts as a spacer. It disrupts close 
    
    
    
    -
    
    
    interactions (increasing solubility) but adds lattice stability through CH···
    
    
    interactions.
  • Ester Conformation: The structure will likely reveal the ethyl group in a syn-periplanar conformation relative to the carbonyl, minimizing dipole repulsion.

4.2 Visualization: Structural Determination Logic

StructureLogic DataCollection Data Collection (Mo Kα, 100 K) PhaseProblem Phase Problem Solution (Direct Methods / SHELXT) DataCollection->PhaseProblem hkl intensities Refinement Refinement (SHELXL) Least Squares Minimization PhaseProblem->Refinement Initial Model Refinement->Refinement Cycles Analysis Structural Analysis (Packing & H-Bonds) Refinement->Analysis R1 < 0.05 Metric1 Bond Lengths (Alkyne C≡C) Analysis->Metric1 Metric2 Torsion Angles (Ester Planarity) Analysis->Metric2

Figure 2: Logical flow of the crystallographic solution process, highlighting the iterative refinement required for flexible ester groups.

Part 5: Detailed Experimental Protocol

This protocol is designed to be self-validating. If the R-factor does not drop below 10% after the first refinement pass, check the "Troubleshooting" triggers.

5.1 Step-by-Step Methodology

Phase 1: Data Collection

  • Mounting: Select a colorless block crystal (approx.

    
     mm). Mount on a MiTeGen loop using perfluoropolyether oil.
    
  • Temperature: Crucial. Set stream temperature to 100 K .

    • Reasoning: The tert-butyl group has high thermal motion at room temperature, which smears electron density and makes anisotropic refinement impossible.

  • Beam Source: Mo K

    
     (
    
    
    
    Å) is preferred over Cu K
    
    
    to minimize absorption, though Cu is acceptable for this purely organic molecule.
  • Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate intensity statistics.

Phase 2: Structure Solution & Refinement

  • Space Group Determination: Use XPREP or equivalent. Expect Triclinic (

    
    ) or Monoclinic (
    
    
    
    ) systems common for centrosymmetric esters.
  • Phasing: Run SHELXT (Dual Space methods). This should locate all non-hydrogen atoms (17 carbons, 2 oxygens) immediately.

  • Refinement (SHELXL):

    • Step A: Refine isotropically. Check that the alkyne bond length is approx 1.19 Å.

    • Step B: Refine anisotropically.

    • Step C (Hydrogen Handling): Place aromatic/alkyl H-atoms geometrically (HFIX 43 for aromatic, HFIX 137 for methyls).

    • Step D (Disorder): Inspect the tert-butyl group. If ellipsoids are elongated, split positions and use EADP/SIMU restraints.

Phase 3: Validation Metrics

  • R1 (observed): Target

    
     (5%).
    
  • Goodness of Fit (GooF): Target

    
    .
    
  • CheckCIF: No A-level alerts regarding void spaces or short contacts.

References
  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[1] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines.[1] Tetrahedron Letters, 16(50), 4467-4470.[1] Link

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link

  • Groom, C. R., et al. (2016). The Cambridge Structural Database.[2] Acta Crystallographica Section B, 72(2), 171-179. Link

  • Massa, W. (2004). Crystal Structure Determination. Springer Berlin Heidelberg.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-(4-tert-Butylphenyl)propiolate

Author: BenchChem Technical Support Team. Date: February 2026

Inferred Hazard Profile and Core Principles

The proper disposal of any chemical begins with a thorough understanding of its potential hazards. Based on analogous compounds, we can infer the following hazard profile for Ethyl 3-(4-tert-Butylphenyl)propiolate:

  • Flammability: Propiolate esters such as tert-Butyl propiolate and other similar compounds are often flammable liquids with low flash points[1][2]. Vapors may be heavier than air and can form explosive mixtures[1][3]. Therefore, it is crucial to handle this compound away from ignition sources.

  • Irritation: Related propiolate esters are known to cause skin and serious eye irritation[1][2]. The tert-butylphenol moiety also suggests a potential for causing skin irritation and serious eye damage[3][4].

  • Environmental Toxicity: The tert-butylphenyl group, present in compounds like 2,4-Di-tert-butylphenol, is classified as very toxic to aquatic life with long-lasting effects[3][4][5]. Therefore, this substance must not be released into the environment through drains or general refuse[6].

  • Incompatibility: Propiolate esters may be incompatible with strong acids, bases, and oxidizing agents[1].

These inferred properties dictate that this compound must be treated as hazardous waste . The core principle of its disposal is cradle-to-grave management, ensuring it is handled, stored, and disposed of in a manner that protects laboratory personnel and the environment.

Core Disposal Workflow

The disposal of this compound follows a structured workflow from the point of generation to final removal by a licensed waste contractor. This process is governed by regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).

G cluster_0 Step 1: At the Bench cluster_1 Step 2: Accumulation cluster_2 Step 3: Disposal Request cluster_3 Step 4: Final Disposition gen Waste Generation (e.g., reaction quench, purification solvent) char Characterize Waste (Flammable, Irritant, Ecotoxic) gen->char Is it hazardous? ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) char->ppe cont Select Compatible Container (Glass or HDPE, Screw Cap) ppe->cont label_node Label Container ('Hazardous Waste', Constituents, Date) cont->label_node saa Store in Satellite Accumulation Area (SAA) (Secondary Containment, Segregated) label_node->saa full Container is Full (or project complete) saa->full pickup Request Pickup (Submit form to EHS) full->pickup ehs EHS Collection (Trained Professionals) pickup->ehs final Licensed Waste Disposal (Incineration or other approved method) ehs->final

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.